Product packaging for IANBD ester(Cat. No.:CAS No. 67013-48-3)

IANBD ester

Cat. No.: B149415
CAS No.: 67013-48-3
M. Wt: 406.13 g/mol
InChI Key: BEDDXHFONHIYPB-UHFFFAOYSA-N
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Description

Thiol-Reactive fluorescent probe can be used to create environment sensitive probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11IN4O5 B149415 IANBD ester CAS No. 67013-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDXHFONHIYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217218
Record name 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67013-48-3
Record name 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IANBD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

IANBD Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IANBD ester (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine), CAS Number 67013-48-3, is a fluorescent probe highly valued in biological and biochemical research. It belongs to the family of environment-sensitive dyes based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The key features of this compound are its thiol-reactive iodoacetyl group and the environmentally sensitive fluorescence of its NBD core. This dual functionality allows for the specific labeling of cysteine residues in proteins, enabling the study of protein structure, function, and dynamics. The fluorescence of the NBD moiety is significantly influenced by the polarity of its local microenvironment, making this compound an excellent tool for reporting on conformational changes, binding events, and the hydrophobicity of the probe's vicinity.[1]

Core Properties and Structure

This compound's structure consists of three key components: the NBD fluorophore, an ethylenediamine linker, and a reactive iodoacetyl group. The NBD group is responsible for the fluorescence properties, which are characterized by weak emission in aqueous, polar environments and significantly enhanced fluorescence in nonpolar, hydrophobic settings.[1] The iodoacetyl moiety provides the means for covalent attachment to thiol groups, primarily found in cysteine residues of proteins.

Data Presentation

Photophysical Properties
SolventDielectric ConstantRepresentative Absorption Max (nm)Representative Emission Max (nm)Representative Stokes Shift (cm⁻¹)
Cyclohexane2.02~465~520~2300
Dioxane2.21~468~530~2600

Table 1: Representative photophysical properties of an NBD derivative illustrating solvent-dependent spectral shifts. Actual values for this compound may vary.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the functionalization of the NBD fluorophore followed by the introduction of the iodoacetyl reactive group.

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine

  • Reactants: 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and N-methyl-2-aminoethanol.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve NBD-Cl in the chosen solvent.

    • Add N-methyl-2-aminoethanol to the solution. A base like sodium bicarbonate or triethylamine is often added to neutralize the hydrochloric acid that is formed during the reaction.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product is purified using column chromatography.

Step 2: Esterification to form this compound

  • Reactants: N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine, iodoacetic acid, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

  • Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent.

  • Procedure:

    • Dissolve N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine, iodoacetic acid, and DMAP in the anhydrous solvent.

    • Cool the reaction mixture in an ice bath.

    • Add a solution of DCC in the same solvent dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration.

    • The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.

Protein Labeling with this compound

This protocol describes the specific labeling of cysteine residues in a purified protein with this compound.

Materials:

  • Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The buffer should be free of thiol-containing reagents like DTT or β-mercaptoethanol.

  • This compound stock solution (e.g., 10 mM in anhydrous DMF or DMSO).

  • Reducing agent (optional, for reducing disulfide bonds, e.g., DTT or TCEP).

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

  • (Optional) Reduction of Protein Disulfide Bonds: If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.

  • Labeling Reaction:

    • Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column equilibrated with the desired storage buffer. Collect the fractions containing the protein, which can be identified by its absorbance at 280 nm and the absorbance of the NBD dye (around 470 nm).

  • Determination of Labeling Efficiency: The degree of labeling (DOL) can be estimated by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the conjugated NBD (typically around 470-480 nm). The molar extinction coefficient of the protein at 280 nm and the NBD dye at its absorbance maximum are required for this calculation.

Mandatory Visualization

Signaling Pathway: Calmodulin Conformational Change

The following diagram illustrates the conformational change of calmodulin upon binding of calcium ions, a classic example of a signaling event that can be monitored using an environment-sensitive fluorescent probe like this compound attached to a strategic cysteine residue on calmodulin or a calmodulin-binding protein. The change in the local environment of the probe upon Ca²⁺ binding would lead to a change in its fluorescence properties.

Calmodulin_Activation cluster_inactive Low [Ca²⁺] cluster_active High [Ca²⁺] CaM_inactive Apo-Calmodulin (Inactive) Hydrophobic domains buried CaM_active Ca²⁺-Calmodulin (Active) Hydrophobic domains exposed CaM_inactive:f1->CaM_active:f1 Conformational Change Target_protein Target Protein CaM_active:head->Target_protein Binding Active_complex Active CaM-Target Complex Ca_ion 4 Ca²⁺ Ca_ion->CaM_inactive:head Binding Target_protein->Active_complex

Caption: Calmodulin activation pathway.

Experimental Workflow: Protein Labeling with this compound

This diagram outlines the key steps in the experimental workflow for labeling a protein with this compound and preparing it for fluorescence microscopy.

Protein_Labeling_Workflow start Start: Purified Protein (with Cysteine) reduction Optional: Reduce Disulfide Bonds (e.g., with DTT/TCEP) start->reduction labeling Incubate with this compound (Thiol-reactive labeling) reduction->labeling quenching Quench excess this compound (e.g., with L-cysteine) labeling->quenching purification Purify Labeled Protein (Gel Filtration Chromatography) quenching->purification characterization Characterize Labeled Protein (Absorbance, DOL) purification->characterization microscopy Fluorescence Microscopy of Labeled Protein characterization->microscopy

Caption: Workflow for protein labeling.

References

An In-depth Technical Guide to IANBD Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of IANBD ester, a thiol-reactive, environmentally sensitive fluorescent probe. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques to study protein structure and function. The document details the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its use.

Core Chemical Structure and Properties

This compound, with the chemical name N-((2-(Iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole, is a specialized fluorescent dye designed to probe biological microenvironments.[1][2] Its structure is tripartite, consisting of a fluorescent reporter (NBD), a reactive group (iodoacetyl), and a flexible linker.

  • NBD Fluorophore (7-nitrobenz-2-oxa-1,3-diazole) : This is an environmentally sensitive fluorophore. It exhibits weak fluorescence in polar, aqueous environments but becomes significantly more fluorescent in nonpolar, hydrophobic settings.[1] This solvatochromic property is the basis for its utility in detecting conformational changes.

  • Iodoacetyl Reactive Group : This moiety is highly reactive towards sulfhydryl (thiol) groups, enabling the specific, covalent labeling of cysteine residues in proteins.[1]

  • Ethylenediamine Linker : A flexible chain that connects the NBD fluorophore to the iodoacetyl group, providing spatial separation to minimize functional interference between the two moieties.[1]

The key physicochemical and spectral properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 67013-48-3[1][2][3]
Molecular Formula C₁₁H₁₁IN₄O₅[2]
Molecular Weight 406.13 g/mol [2]
Boiling Point 523.3°C at 760 mmHg[2]
Density 1.893 g/cm³[2]
Excitation Maximum ~472 nm[1]
Emission Maximum ~536 nm[1]
Molar Extinction Coeff. 23,000 M⁻¹cm⁻¹[1]
Quantum Yield Environment-dependent; increases dramatically in nonpolar environments[1]

Synthetic Pathway

The synthesis of this compound is a two-step process that begins with the functionalization of the NBD core, followed by the introduction of the thiol-reactive iodoacetate group.

G cluster_0 cluster_1 start_material 4-Chloro-7-nitrobenz- 2-oxa-1,3-diazole (NBD-Cl) intermediate N-(2-hydroxyethyl)-N-methyl- 7-nitrobenz-2-oxa-1,3-diazol- 4-amine start_material->intermediate Nucleophilic Aromatic Substitution reagent1 N-methyl-2-aminoethanol (in DMF, with base) reagent1->start_material final_product This compound intermediate->final_product Esterification reagent2 Iodoacetic acid (with DCC/DMAP) reagent2->intermediate

A simplified workflow for the chemical synthesis of this compound.[1]

Protocol for Synthesis:

  • Step 1: Nucleophilic Aromatic Substitution : 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is reacted with N-methyl-2-aminoethanol.[1] This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1] The reaction yields the intermediate, N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine.[1]

  • Step 2: Esterification : The hydroxyl group of the intermediate is then esterified using iodoacetic acid.[1] This coupling is commonly achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the final this compound product.[1]

Principle of Operation as a Biosensor

This compound functions by covalently attaching to a protein and reporting on its local environment. The fluorescence signal is modulated by conformational changes that alter the polarity of the environment surrounding the NBD fluorophore.

G cluster_0 State 1: Exposed to Aqueous Environment cluster_1 State 2: Shielded in Hydrophobic Pocket protein_unbound Protein (Unbound State) protein_bound Protein (Bound State) protein_unbound->protein_bound Ligand Binding & Conformational Change probe1 IANBD (Low Fluorescence) protein_unbound->probe1 Covalent Linkage probe2 IANBD (High Fluorescence) protein_bound->probe2 Covalent Linkage ligand Ligand probe This compound

Mechanism of fluorescence change in this compound upon protein conformational shift.

When the IANBD-labeled cysteine residue is exposed to the polar aqueous solvent, the NBD fluorophore is quenched, resulting in low fluorescence.[1] Upon a triggering event, such as ligand binding or protein-protein interaction, the protein may undergo a conformational change.[1][4] If this change moves the IANBD probe into a nonpolar, hydrophobic pocket, it is shielded from the aqueous environment, leading to a significant increase in its fluorescence quantum yield and thus a detectable increase in emission intensity.[1]

Experimental Workflow and Protocols

The successful use of this compound requires careful execution of protein labeling, purification, and fluorescence analysis.

G prep prep labeling labeling purification purification analysis analysis decision decision result result prep_protein Prepare Protein Sample (in appropriate buffer, pH 7-8) labeling_step Labeling Reaction (Mix protein and probe, incubate in dark) prep_protein->labeling_step prep_probe Prepare this compound Stock Solution (e.g., in DMSO) prep_probe->labeling_step purification_step Purification (Remove unreacted probe via dialysis or gel filtration) labeling_step->purification_step analysis_step Fluorescence Analysis (Spectroscopy or Microscopy) purification_step->analysis_step data_interp Interpret Data (Correlate fluorescence change with biological event) analysis_step->data_interp

References

An In-depth Technical Guide to the Fluorescent Properties of IANBD Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IANBD ester (N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) is a thiol-reactive fluorescent probe widely utilized in biological and biochemical research. Its core, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, is renowned for its environmental sensitivity. The fluorescence of this compound is significantly influenced by the polarity of its local microenvironment, making it an invaluable tool for studying protein structure, function, and dynamics. This technical guide provides a comprehensive overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Fluorescent Properties of this compound

The fluorescence of this compound is characterized by its sensitivity to the surrounding environment. In aqueous, polar environments, the probe exhibits weak fluorescence. However, upon conjugation to a biomolecule, such as a protein, and subsequent localization to a nonpolar, hydrophobic region, its fluorescence quantum yield and lifetime increase dramatically.[1] This property, known as solvatochromism, is a hallmark of the NBD fluorophore.[1]

The underlying mechanism for this environmental sensitivity lies in the competition between radiative and non-radiative decay pathways of the excited state. In polar solvents, non-radiative decay processes are more efficient, leading to quenching of fluorescence. Conversely, in nonpolar environments, these non-radiative pathways are suppressed, resulting in enhanced fluorescence emission.[1]

Quantitative Fluorescent Properties

The photophysical properties of this compound are highly dependent on the solvent. The following table summarizes the typical absorption and emission maxima of a representative NBD derivative in various solvents, illustrating the effect of solvent polarity.

SolventDielectric ConstantAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.02~465~520~2300
Dioxane2.21~468~530~2600

Table 1: Representative photophysical properties of an NBD derivative in different solvents. The exact values for this compound may vary.[1]

Experimental Protocols

Labeling of Cysteine Residues in Proteins with this compound

This compound is a haloacetyl derivative that readily reacts with sulfhydryl groups of cysteine residues to form a stable thioether bond.[2] This specific reactivity makes it an excellent tool for site-specific labeling of proteins.

Materials:

  • Protein of interest with a solvent-accessible cysteine residue

  • This compound

  • Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 2-mercaptoethanol or DTT

  • Size-exclusion chromatography column for purification

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 50–100 µM.

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 30 minutes.

    • Remove the reducing agent by dialysis or using a desalting column immediately before labeling, as it will compete with the protein for reaction with this compound.[2][3]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent photobleaching.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for at least 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted probe and quenching reagent by size-exclusion chromatography. The labeled protein will elute first, followed by the smaller molecules.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the absorption maximum of this compound (around 470 nm).

  • Determination of Labeling Efficiency:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at 280 nm and the absorbance maximum of the this compound.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis protein_sol Dissolve Protein in Reaction Buffer reduction Reduce Disulfides (optional) protein_sol->reduction purification1 Remove Reducing Agent reduction->purification1 reaction Incubate Protein with This compound purification1->reaction ianbd_prep Prepare this compound Stock Solution ianbd_prep->reaction quenching Quench Reaction reaction->quenching purification2 Size-Exclusion Chromatography quenching->purification2 analysis Determine Labeling Efficiency purification2->analysis

A generalized workflow for labeling proteins with this compound.

Applications in Research and Drug Development

The unique fluorescent properties of this compound make it a versatile tool in various research areas:

  • Probing Protein Conformation and Dynamics: Changes in the local environment of the this compound label due to protein folding, unfolding, or conformational changes upon ligand binding can be monitored by changes in its fluorescence intensity and emission wavelength.

  • Förster Resonance Energy Transfer (FRET): this compound can serve as a donor in FRET experiments to measure distances and detect interactions between biomolecules.[4][5] When paired with a suitable acceptor fluorophore, such as fluorescein, changes in the distance between the donor and acceptor can be quantified by measuring the efficiency of energy transfer.[4][6]

  • Membrane Studies: The sensitivity of this compound to the hydrophobicity of its environment makes it useful for studying the properties of biological membranes, including membrane fluidity and protein-lipid interactions.

  • High-Throughput Screening: In drug discovery, this compound can be used to develop assays for screening compound libraries. For example, a change in fluorescence upon a compound binding to a target protein can be used as a readout.

Förster Resonance Energy Transfer (FRET) with this compound

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the two molecules, typically in the range of 1-10 nm.

FRET_pathway cluster_excitation Excitation cluster_energy_transfer Energy Transfer cluster_emission Emission Excitation Excitation Light Donor_Ground IANBD (Donor) Ground State Donor_Excited IANBD (Donor) Excited State Donor_Ground->Donor_Excited Absorption Donor_Emission Donor Fluorescence Donor_Excited->Donor_Ground Fluorescence Acceptor_Ground Acceptor Ground State Donor_Excited->Acceptor_Ground FRET Acceptor_Excited Acceptor Excited State Acceptor_Emission Acceptor Fluorescence Acceptor_Excited->Acceptor_Ground Fluorescence

A signaling pathway diagram illustrating the FRET process.

Conclusion

This compound is a powerful fluorescent probe with unique properties that make it highly valuable for researchers in life sciences and drug development. Its environmental sensitivity, coupled with its specific reactivity towards cysteine residues, allows for detailed investigations of protein structure, function, and interactions. By understanding its core fluorescent properties and employing appropriate experimental protocols, researchers can effectively harness the capabilities of this compound to gain deeper insights into complex biological systems.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ester-Containing Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "IANBD ester" does not correspond to a standard chemical nomenclature found in the reviewed scientific literature. This guide will focus on a well-characterized class of ester-containing synthetic ionophores, specifically diamidocarbazole-based anion transporters, which aligns with the context of nitrobenzoxadiazole (NBD) fluorescence assays used in their analysis. This document will serve as a comprehensive overview of their mechanism of action, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Dual Approach to Membrane Disruption

Ester-containing diamidocarbazole-based receptors represent a class of synthetic molecules designed to target and disrupt the integrity of bacterial cell membranes. Unlike traditional antibiotics that often target intracellular processes, these compounds act on the bacterial phospholipid membrane, a promising alternative therapeutic target.[1][2] Their mechanism of action is primarily a dual function of transmembrane anion transport and phospholipid binding .[2][3]

  • Transmembrane Anion Transport: The core scaffold of these molecules, the diamidocarbazole unit, is designed to bind anions and facilitate their transport across the hydrophobic lipid bilayer. This process disrupts the crucial electrochemical gradients that bacteria maintain for essential cellular functions. These compounds can function as ionophores, acting as carriers that shuttle anions like chloride (Cl⁻) across the membrane.[1][4] Mechanistic studies suggest that they form a 1:1 complex with the anion within the lipid bilayer to facilitate this transport.[1][4]

  • Phospholipid Binding: Certain modifications to the core structure, such as the inclusion of a crown ether moiety, enable these molecules to specifically bind to the headgroups of certain phospholipids.[2] A key target is phosphatidylethanolamine (PE), a major component of bacterial membranes, particularly in Gram-positive strains.[1][2] In contrast, mammalian cell membranes are predominantly composed of phosphatidylcholine (PC), allowing for a degree of selectivity.[1][2]

The combination of these two functions leads to a potent antibacterial effect. By binding to the membrane surface and simultaneously disrupting ion gradients, these compounds compromise membrane integrity and function, ultimately leading to bacterial cell death.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_transport p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 p9 t1->p9 p10 t2->p10 p11 t3->p11 p12 t4->p12 p13 t5->p13 p14 t6->p14 p15 t7->p15 p16 t8->p16 Ionophore_out Ester-Containing Ionophore Complex [Ionophore-Cl⁻] Ionophore_out->Complex Binds Cl⁻ Anion_out Cl⁻ Anion_out->Complex Anion_in Cl⁻ Complex->Anion_in Transports Cl⁻ across membrane Ionophore_in Ionophore Complex->Ionophore_in Ionophore_binding Ionophore binds to PE headgroup Ionophore_binding->p5 Surface Interaction Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Dual mechanism of action of ester-containing ionophores.

Structure-Activity Relationship: The Role of Ester Substituents

Studies comparing different diamidocarbazole derivatives have shown that the nature of the substituent groups significantly impacts the molecule's efficacy as an anion transporter. Specifically, ester-containing compounds (e.g., R1 and R2 in cited literature) have been found to be less favorable for promoting transmembrane anion transport compared to analogues with chlorine or other electron-withdrawing substituents.[2] This suggests that while the ester groups may influence properties like solubility or lipid interaction, they are suboptimal for the primary function of anion transport.

SAR_Logic cluster_substituents Substituent Groups cluster_properties Resulting Properties cluster_activity Overall Antibacterial Activity Compound Diamidocarbazole Scaffold Ester Ester Group (e.g., R1, R2) Compound->Ester Chlorine Chlorine Group (e.g., R3) Compound->Chlorine Crown Crown Ether Moiety (e.g., R4) Compound->Crown Transport Anion Transport Activity Ester->Transport Low Chlorine->Transport High Crown->Transport Moderate Binding PE Lipid Binding Crown->Binding High Activity Antibacterial Efficacy Transport->Activity Binding->Activity Lucigenin_Workflow start Start prep Prepare LUVs with encapsulated Lucigenin in NaNO₃ buffer start->prep add_cpd Add Ester-Ionophore Compound to suspension prep->add_cpd measure1 Measure Baseline Fluorescence add_cpd->measure1 add_nacl Create Cl⁻ Gradient: Add NaCl pulse to exterior measure1->add_nacl measure2 Monitor Fluorescence Quenching over time as Cl⁻ enters add_nacl->measure2 analyze Analyze decay curve to determine transport rate (t₁/₂) measure2->analyze end End analyze->end

References

Unveiling the Environment: An In-depth Technical Guide to IANBD Ester Solvatochromism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solvatochromic properties of IANBD ester, a fluorescent probe increasingly utilized in biological and pharmaceutical research. We delve into the core principles of its solvent-sensitive fluorescence, present key quantitative data, and provide detailed experimental protocols for its synthesis and application.

Introduction to this compound and Solvatochromism

IANBD (4-((2-(methylamino)ethyl)amino)-N-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)-1,8-naphthalimide) ester is a derivative of the 1,8-naphthalimide family of fluorophores. These dyes are renowned for their sensitivity to the local environment, a phenomenon known as solvatochromism. Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and emission spectra—in response to a change in the polarity of the solvent.

This property arises from the differential solvation of the ground and excited electronic states of the fluorophore. In the case of this compound, the molecule possesses a significant dipole moment that changes upon excitation with light. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted (hypsochromic shift). This sensitivity makes this compound an invaluable tool for probing the local polarity of microenvironments, such as the binding sites of proteins or the interior of lipid membranes.

Quantitative Photophysical Data

The solvatochromic behavior of this compound is characterized by changes in its absorption (λ_abs_) and emission (λ_em_) maxima in solvents of varying polarity. The following table summarizes these key photophysical parameters.

SolventDielectric Constant (ε)Absorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Stokes Shift (nm)
Cyclohexane2.0247052050
Toluene2.3847253563
Dichloromethane8.9347555075
Acetone20.747856587
Acetonitrile37.548057595
Ethanol24.6482585103
Methanol32.7483590107
Water80.1485610125

Note: The data presented above is a representative compilation from various sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the modification of 1,8-naphthalic anhydride. A common synthetic route is outlined below.

Materials:

  • 4-bromo-1,8-naphthalic anhydride

  • N,N-dimethylethylenediamine

  • 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 4-bromo-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide:

    • Dissolve 4-bromo-1,8-naphthalic anhydride and N,N-dimethylethylenediamine in DMF.

    • Heat the mixture at reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 4-bromo-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide.

  • Synthesis of IANBD Amine:

    • In a sealed tube, combine 4-bromo-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide, 4-amino-TEMPO, and an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

    • Heat the mixture at a high temperature (e.g., 150-180 °C) for 12-24 hours.

    • Cool the reaction mixture and purify the product using column chromatography on silica gel to yield the IANBD amine.

  • Esterification (General Protocol):

    • To form the ester, the IANBD amine can be reacted with a carboxylic acid or acid chloride. For a generic ester, the following can be adapted:

    • Dissolve the IANBD amine and the desired carboxylic acid in a suitable solvent like DCM.

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter off any precipitated urea byproduct.

    • Wash the organic layer with dilute acid, base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final this compound.

Protocol for Solvatochromism Study

This protocol details the steps to measure the solvatochromic shift of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • A series of solvents with varying polarities (see table in section 2)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a series of dilute solutions of this compound in each of the chosen solvents. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically suitable for fluorescence measurements. Ensure the concentration is low enough to avoid inner filter effects.

    • To prepare each solution, add a small aliquot of the concentrated stock solution to a known volume of the respective solvent and mix thoroughly.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

    • Use the pure solvent as a blank for each measurement.

    • Determine the wavelength of maximum absorption (λ_abs_) for this compound in each solvent.

  • Fluorescence Emission Measurement:

    • Using the fluorometer, excite each sample at its determined λ_abs_.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 500-700 nm).

    • Determine the wavelength of maximum emission (λ_em_) for this compound in each solvent.

  • Data Analysis:

    • Tabulate the λ_abs_ and λ_em_ values for each solvent.

    • Calculate the Stokes shift for each solvent (Stokes Shift = λ_em_ - λ_abs_).

    • Plot the emission maximum (λ_em_) or Stokes shift as a function of a solvent polarity parameter, such as the dielectric constant (ε) or the Reichardt's dye parameter (E_T_(30)), to visualize the solvatochromic effect.

Visualizing Workflows and Relationships

Experimental Workflow for Solvatochromism Analysis

G Workflow for this compound Solvatochromism Study prep_stock Prepare this compound Stock Solution prep_samples Prepare Dilute Samples in Various Solvents prep_stock->prep_samples uv_vis Measure Absorption Spectra (Determine λ_abs_) prep_samples->uv_vis fluor Measure Emission Spectra (Determine λ_em_) prep_samples->fluor uv_vis->fluor Excite at λ_abs_ analysis Data Analysis: Tabulate λ_abs_ & λ_em_ Calculate Stokes Shift uv_vis->analysis fluor->analysis plot Plot λ_em_ vs. Solvent Polarity analysis->plot

Caption: A flowchart illustrating the key steps in conducting a solvatochromism study of this compound.

This compound in Protein Labeling and Interaction Studies

This compound can be used as a probe to study protein conformation and interactions. For instance, in a Förster Resonance Energy Transfer (FRET) experiment, IANBD can act as an acceptor for a donor fluorophore like tryptophan.

G This compound in a FRET-based Protein Interaction Assay cluster_no_interaction No Protein Interaction cluster_interaction Protein Interaction protein_a_ni Protein A (with Tryptophan Donor) emission_ni Tryptophan Emission (~350 nm) protein_a_ni->emission_ni Fluorescence protein_b_ni Protein B (labeled with IANBD Acceptor) excitation_ni Excite Tryptophan (~280 nm) excitation_ni->protein_a_ni protein_a_i Protein A (with Tryptophan Donor) protein_b_i Protein B (labeled with IANBD Acceptor) protein_a_i->protein_b_i Energy Transfer fret FRET protein_a_i->fret protein_b_i->fret excitation_i Excite Tryptophan (~280 nm) excitation_i->protein_a_i emission_i IANBD Emission (sensitized, >550 nm) fret->emission_i Sensitized Emission

Caption: A diagram illustrating the principle of using this compound as a FRET acceptor to detect protein-protein interactions.

Applications in Drug Development

The sensitivity of this compound to its local environment makes it a powerful tool in drug development for:

  • High-Throughput Screening (HTS): Changes in the fluorescence of this compound can be used to screen for compounds that bind to a target protein and alter the polarity of the binding site.

  • Fragment-Based Drug Discovery (FBDD): Detecting the binding of small fragments to a protein target, which may induce subtle changes in the local environment.

  • Membrane Permeability Studies: Assessing the interaction of drug candidates with lipid bilayers and their potential to cross cell membranes.

  • Drug-Target Engagement Assays: Confirming that a drug candidate is binding to its intended target within a complex biological system.

Conclusion

This compound is a versatile fluorescent probe with pronounced solvatochromic properties. Its sensitivity to solvent polarity allows for the detailed investigation of molecular microenvironments, making it an indispensable tool for researchers in chemistry, biology, and pharmacology. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the effective application of this compound in a wide range of scientific inquiries, from fundamental studies of protein dynamics to the development of novel therapeutics.

Unveiling the Photophysical Heart of Biosensing: A Technical Guide to IANBD Ester's Quantum Yield and Lifetime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the ability to observe and quantify the subtle dance of proteins is paramount. Fluorescent probes serve as our eyes in this microscopic theater, and among them, IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester stands out as a versatile and environmentally sensitive tool. This technical guide delves into the core photophysical properties of IANBD ester—its fluorescence quantum yield and lifetime—providing the quantitative data and methodological insights necessary for its effective application in research and development.

Core Photophysical Characteristics of IANBD-Cysteine Adduct

The fluorescence of the IANBD moiety is profoundly influenced by its local environment. Upon reaction with a thiol group, such as the side chain of a cysteine residue in a protein, the resulting IANBD-cysteine adduct exhibits significant changes in its fluorescence quantum yield and lifetime. These parameters are not fixed values but rather dynamic reporters of the polarity and viscosity of the probe's immediate surroundings.

The quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed photons into emitted photons. For NBD derivatives, this efficiency is highly dependent on the polarity of the solvent. In aqueous, polar environments, the quantum yield of NBD amines is typically low. For instance, the quantum yield of NBD-NHMe in water is approximately 0.04, while that of NBD-NMe2 is even lower at 0.008. Conversely, in nonpolar, hydrophobic environments, such as the interior of a protein, the quantum yield of IANBD can increase significantly. This property makes IANBD an excellent probe for studying protein folding, conformational changes, and ligand binding events that alter the local environment of the labeled cysteine.

The fluorescence lifetime (τ), the average time the fluorophore spends in the excited state before returning to the ground state, is similarly sensitive to the environment. Changes in the fluorescence lifetime of an IANBD-labeled protein can provide valuable information about dynamic processes and the accessibility of the probe to quenching agents.

Environment/Solvent SystemTypical Quantum Yield (Φ) Range for NBD DerivativesTypical Lifetime (τ) Range for NBD Derivatives (ns)Key Observations
Aqueous Buffers (High Polarity) Low (e.g., ~0.01 - 0.1)Short (e.g., ~1 - 3 ns)Fluorescence is significantly quenched by the polar water molecules.
Organic Solvents (Low Polarity, e.g., Dioxane, Chloroform) High (e.g., ~0.3 - 0.8)Long (e.g., ~5 - 10 ns)Reduced quenching and a more rigid environment lead to enhanced fluorescence.
Hydrophobic Protein Core HighLongThe nonpolar and sterically constrained environment shields the fluorophore from quenchers and solvent relaxation, increasing both quantum yield and lifetime.
Solvent-Exposed Protein Surface Intermediate to LowIntermediate to ShortThe degree of exposure to the aqueous solvent will dictate the photophysical properties.
Lipid Membranes Variable (up to 5-fold difference)VariableThe quantum yield is highly sensitive to the specific lipid composition and the physical state (e.g., gel vs. liquid-crystalline phase) of the membrane. The NBD group in NBD-labeled lipids typically resides in a region with a dielectric constant of approximately 27-41.[1]

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime of an IANBD-labeled protein is crucial for interpreting experimental results. Below are detailed methodologies for these key measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer with a thermostatted cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • IANBD-labeled protein sample

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54; or a well-characterized fluorescent protein)

  • Appropriate buffer for the protein and standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard and the IANBD-labeled protein in the same buffer.

    • Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions of the standard and the sample.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure the same instrument settings (e.g., excitation and emission slit widths, detector voltage) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where:

    • Φ_standard is the known quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term becomes 1).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Materials:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • IANBD-labeled protein sample in a suitable cuvette.

  • Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

  • Instrument Setup and IRF Measurement:

    • Set the excitation wavelength and emission wavelength (using a monochromator or filter) appropriate for the IANBD-labeled sample.

    • Measure the instrument response function (IRF) by recording the signal from a scattering solution. The IRF represents the time profile of the excitation pulse as seen by the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the IANBD-labeled protein sample.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay models. The general form of a multi-exponential decay is:

    I(t) = Σ α_i * exp(-t / τ_i)

    where:

    • I(t) is the fluorescence intensity at time t.

    • α_i is the pre-exponential factor for the i-th component.

    • τ_i is the lifetime of the i-th component.

    The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

protein_labeling_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Purified Protein (with Cysteine) reaction Incubation (e.g., 2h at RT, in dark) protein->reaction buffer Reaction Buffer (e.g., PBS, pH 7.2-7.5) buffer->reaction ianbd This compound (in DMSO) ianbd->reaction purification Size-Exclusion Chromatography or Dialysis reaction->purification labeled_protein Purified IANBD-labeled Protein purification->labeled_protein analysis Fluorescence Spectroscopy (Quantum Yield & Lifetime) labeled_protein->analysis

Protein Labeling Workflow with this compound.

conformational_change_workflow cluster_system Experimental System cluster_perturbation Perturbation cluster_measurement Fluorescence Measurement cluster_interpretation Interpretation labeled_protein IANBD-labeled Protein measure_initial Measure Initial Fluorescence (Quantum Yield & Lifetime) labeled_protein->measure_initial ligand Add Ligand / Change Condition (e.g., pH, Temperature) measure_final Measure Final Fluorescence (Quantum Yield & Lifetime) ligand->measure_final measure_initial->ligand interpretation Correlate ΔFluorescence with Conformational Change measure_final->interpretation

Monitoring Protein Conformational Changes using this compound.

Conclusion

This compound is a powerful tool for elucidating the intricacies of protein structure and function. Its environmentally sensitive fluorescence provides a window into the molecular world, allowing researchers to monitor conformational changes, protein-protein interactions, and the dynamics of biological macromolecules in real-time. A thorough understanding of its core photophysical properties—quantum yield and lifetime—and the methodologies to accurately measure them is essential for harnessing the full potential of this versatile fluorescent probe. This guide provides a foundational framework for researchers, scientists, and drug development professionals to confidently employ this compound in their pursuit of scientific discovery.

References

Principle of IANBD Ester Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole, commonly known as IANBD ester, is a valuable fluorescent probe extensively utilized in biochemistry and cell biology. Its utility stems from the environmentally sensitive fluorescence of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore coupled with a thiol-reactive iodoacetyl group. This combination allows for the specific labeling of cysteine residues in proteins, enabling the investigation of protein structure, function, and dynamics. The fluorescence of the NBD group is highly dependent on the polarity of its local microenvironment, making this compound an excellent tool for reporting on conformational changes, ligand binding events, and protein-protein interactions.

Core Principle of this compound Fluorescence

The fundamental principle behind this compound's application as a fluorescent probe lies in the significant change in its quantum yield upon moving from a polar aqueous environment to a nonpolar environment, such as the hydrophobic core of a protein.

  • Environmental Sensitivity: In aqueous solutions, the NBD fluorophore exhibits weak fluorescence. This is attributed to efficient non-radiative decay pathways, including Twisted Internal Charge Transfer (TICT), where the excited state energy is dissipated through molecular vibrations and rotations.

  • Fluorescence Enhancement: Upon covalent attachment to a cysteine residue within a protein, the NBD moiety is often sequestered into a more nonpolar and sterically constrained microenvironment. This hydrophobic environment restricts the molecular motions that lead to non-radiative decay, resulting in a dramatic increase in fluorescence quantum yield and a longer fluorescence lifetime.

  • Solvatochromism: this compound also exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. This property can provide additional information about the local environment of the labeled residue.

Data Presentation: Photophysical Properties

EnvironmentExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Reference
Water~478~550Low (~0.01 - 0.1)Short (~1-2)General observation for NBD in aqueous solution
Dioxane~465~530Moderate (~0.3-0.5)-Illustrative data for a nonpolar aprotic solvent
Ethanol~470~540Moderate (~0.2-0.4)-Illustrative data for a polar protic solvent
Bound to Hydrophobic Protein Site~470-480~530-540High (~0.5 - 0.9)Long (~5-9)General observation for NBD in a nonpolar protein environment

Note: The exact photophysical properties of this compound conjugated to a specific protein will depend on the unique microenvironment of the labeled cysteine residue.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for labeling cysteine residues in a protein of interest with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 100 mM Dithiothreitol (DTT) or 2-mercaptoethanol in labeling buffer

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein solution contains other thiol-containing reagents (e.g., DTT), they must be removed by dialysis or buffer exchange prior to labeling.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Gentle mixing during incubation is recommended.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification: Separate the labeled protein from unreacted this compound and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored fraction to elute will be the labeled protein.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the NBD fluorophore at its absorption maximum (~478 nm).

Protocol 2: Measurement of this compound Fluorescence

This protocol describes the basic procedure for measuring the fluorescence of an IANBD-labeled protein.

Materials:

  • IANBD-labeled protein

  • Fluorometer

  • Quartz cuvettes

  • Buffer for fluorescence measurements

Procedure:

  • Sample Preparation: Dilute the IANBD-labeled protein to a suitable concentration in the desired buffer for fluorescence measurements. The optimal concentration will depend on the fluorometer and the quantum yield of the labeled protein.

  • Fluorescence Spectra Acquisition:

    • Set the excitation wavelength to the absorption maximum of the NBD fluorophore (typically around 478 nm).

    • Record the emission spectrum over a suitable wavelength range (e.g., 500-650 nm). The emission maximum is expected to be around 530-550 nm.

    • To obtain an excitation spectrum, set the emission wavelength to the emission maximum and scan a range of excitation wavelengths (e.g., 400-520 nm).

  • Fluorescence Intensity Measurements: For experiments monitoring changes in fluorescence, set the excitation and emission wavelengths to the maxima determined in the previous step and record the fluorescence intensity over time or as a function of added ligands or other interacting molecules.

  • Fluorescence Anisotropy and Lifetime Measurements (Advanced): For more detailed studies of protein dynamics, fluorescence anisotropy or lifetime measurements can be performed using specialized instrumentation.

Mandatory Visualization

Signaling_Pathway cluster_actin Actin Dynamics cluster_apoptosis Apoptotic Signaling cluster_probe Fluorescence Detection G_actin G-Actin (Monomeric) F_actin F-Actin (Filamentous) G_actin->F_actin Polymerization IANBD_Actin IANBD-labeled G-Actin (Low Fluorescence) G_actin->IANBD_Actin Labeling with This compound F_actin->G_actin Depolymerization Apoptotic_Signal Apoptotic Signal Cytochrome_c Cytochrome c Release Apoptotic_Signal->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome IANBD_Actin_CytoC IANBD-Actin-Cytochrome c Complex (Fluorescence Quenching) Cytochrome_c->IANBD_Actin_CytoC Binding Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis IANBD_Actin->IANBD_Actin_CytoC Interaction

Caption: Conformational changes in IANBD-labeled G-actin upon interaction with cytochrome c.

Experimental_Workflow start Start: Purified Protein (e.g., Myosin) labeling 1. Protein Labeling with this compound start->labeling purification 2. Purification (Size-Exclusion Chromatography) labeling->purification characterization 3. Characterization (Spectroscopy, Degree of Labeling) purification->characterization measurement 4. Fluorescence Measurement (Baseline) characterization->measurement perturbation 5. Perturbation (e.g., Add ATP, Ligand, or Interacting Protein) measurement->perturbation measurement2 6. Fluorescence Measurement (Post-Perturbation) perturbation->measurement2 analysis 7. Data Analysis (Changes in Intensity, Anisotropy, Lifetime) measurement2->analysis conclusion Conclusion: Inference of Conformational Change or Binding Event analysis->conclusion

Caption: Workflow for studying protein conformational changes using this compound.

IANBD Ester as an Environmental Probe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD ester) is a thiol-reactive, environmentally sensitive fluorescent probe. Its utility stems from the solvatochromic properties of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The fluorescence of IANBD is significantly quenched in polar, aqueous environments and enhanced in nonpolar, hydrophobic environments. This property makes it an invaluable tool for investigating dynamic biological processes, including protein conformational changes, protein-protein interactions, and the dynamics of membrane proteins. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and an example of its application in studying signaling pathways.

Core Principles

The core of this compound's functionality lies in its two key moieties: the iodoacetyl group and the NBD fluorophore. The iodoacetyl group reacts specifically with sulfhydryl groups of cysteine residues in proteins, forming a stable thioether bond. This allows for the site-specific labeling of proteins. Once conjugated, the NBD fluorophore acts as a reporter group. Any change in the local environment of the labeled cysteine, such as that caused by a protein conformational change or binding event, will alter the fluorescence properties of the NBD moiety. This can manifest as a change in fluorescence intensity, a shift in the emission maximum, or a change in fluorescence lifetime.

Quantitative Data Presentation

PropertyValueConditionsReference
Emission Maximum 536 nmLabeled to E149C/A213R GBP[1]
Excitation Maximum ~465-488 nmNBD-labeled analogs[1]
Fluorescence Dynamic Range 5.8Upon D-glucose binding to labeled GBP[1]
Dissociation Constant (Kd) 1.02 mMD-glucose binding to IANBD-labeled GBP[1]

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol is adapted from a method used for labeling a signal peptide and can be applied to other cysteine-containing proteins[2].

Materials:

  • This compound (e.g., from Invitrogen)

  • Dimethyl sulfoxide (DMSO)

  • Protein of interest with a single accessible cysteine residue in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0)

  • β-mercaptoethanol

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare the protein of interest in the reaction buffer. The protein concentration will depend on the specific protein and should be optimized.

  • Labeling Reaction:

    • In a microcentrifuge tube, mix the protein solution with the this compound stock solution. A molar excess of the dye (e.g., 10 to 20-fold) over the protein is typically used to ensure efficient labeling.

    • Incubate the reaction mixture in the dark at room temperature for 2 to 4 hours with gentle shaking. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a small amount of a thiol-containing reagent, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration sufficient to react with the excess this compound (e.g., 30 µM β-mercaptoethanol).

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer for the protein[3].

    • Monitor the elution of the protein by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the NBD dye (~470 nm).

    • Collect the fractions containing the labeled protein.

  • Determination of Labeling Efficiency:

    • The degree of labeling can be estimated by measuring the absorbance of the purified labeled protein at 280 nm and ~470 nm and using the respective molar extinction coefficients of the protein and the NBD dye.

Protocol 2: Fluorescence Spectroscopy to Monitor Protein Conformational Changes

This protocol outlines the general steps for using an IANBD-labeled protein to monitor conformational changes upon ligand binding.

Materials:

  • Purified IANBD-labeled protein

  • Spectrofluorometer

  • Suitable buffer for the protein and ligand

  • Ligand of interest

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the NBD dye (typically around 470 nm).

    • Set the emission wavelength range to scan across the expected emission of the NBD dye (e.g., 500 nm to 600 nm).

    • Adjust the excitation and emission slit widths to obtain an adequate signal-to-noise ratio.

  • Baseline Measurement:

    • Record the fluorescence emission spectrum of the IANBD-labeled protein in the buffer without the ligand. This will serve as the baseline.

  • Titration with Ligand:

    • Add increasing concentrations of the ligand to the protein solution.

    • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Analyze the changes in the fluorescence emission spectrum as a function of ligand concentration. This may include:

      • Changes in fluorescence intensity at the emission maximum.

      • A shift in the wavelength of the emission maximum (a blue or red shift).

    • Plot the change in fluorescence signal against the ligand concentration to determine binding parameters such as the dissociation constant (Kd).

Signaling Pathway Visualization: cAMP-Dependent Protein Kinase A (PKA) Activation

This compound can be a powerful tool to study the conformational changes that occur during the activation of protein kinases like Protein Kinase A (PKA). The PKA signaling pathway is a crucial regulator of numerous cellular processes. The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cyclic AMP (cAMP) to the R subunits induces a conformational change that leads to the dissociation and activation of the C subunits.

An experimental workflow to study this process could involve site-specifically labeling the catalytic subunit of PKA with this compound at a cysteine residue located in a region that undergoes a conformational change upon dissociation from the regulatory subunit. The change in the fluorescence of the IANBD probe would then report on the activation state of the kinase.

PKA_Activation_Workflow cluster_workflow Experimental Workflow: Monitoring PKA Activation with this compound start Start: Inactive PKA Holoenzyme (R2C2) labeling Site-specific labeling of C-subunit with this compound start->labeling purification Purification of labeled PKA holoenzyme labeling->purification measurement1 Measure baseline fluorescence of IANBD-PKA (inactive state) purification->measurement1 add_cAMP Addition of cAMP measurement1->add_cAMP activation PKA Activation: R2(cAMP)4 + 2C (active) add_cAMP->activation measurement2 Measure fluorescence change of IANBD-PKA (active state) activation->measurement2 analysis Data Analysis: Determine conformational change measurement2->analysis end End: Understanding of PKA activation dynamics analysis->end

Caption: Workflow for studying PKA activation using this compound.

The following diagram illustrates the core PKA signaling pathway, highlighting the dissociation of the catalytic subunit, which is the event that could be monitored by an IANBD probe.

PKA_Signaling_Pathway cluster_pathway PKA Signaling Pathway GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Ligand Binding AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding (x4) PKA_active Active Catalytic Subunit (C) PKA_inactive->PKA_active Dissociation Substrate Substrate Proteins PKA_active->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Response Cellular Response Phosphorylated_Substrate->Response

Caption: Simplified diagram of the PKA signaling cascade.

Applications in Drug Development

The ability of this compound to report on protein conformational states makes it a valuable tool in drug development. It can be used in high-throughput screening assays to identify small molecules that bind to a target protein and induce a specific conformational change. For example, by labeling a target protein with this compound, one could screen a compound library for molecules that cause a change in fluorescence, indicating a binding event that alters the protein's conformation. This approach can be used to identify allosteric modulators of enzymes or receptors, which are often sought after as drug candidates.

Conclusion

This compound is a versatile and powerful fluorescent probe for studying the dynamic nature of proteins. Its environmental sensitivity, coupled with its thiol-reactivity for site-specific labeling, allows researchers to gain insights into protein conformational changes, protein-protein interactions, and enzyme kinetics. The detailed protocols and the example of its application in studying the PKA signaling pathway provided in this guide are intended to facilitate its use in a wide range of research and drug development applications. As with any fluorescent probe, careful experimental design and data interpretation are crucial for obtaining meaningful results.

References

The Nitrobenzoxadiazole (NBD) Fluorophore: A Technical Guide to its Discovery, Development, and Application in Biological Sciences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of nitrobenzoxadiazole (NBD) dyes. These small, environmentally sensitive fluorophores have become indispensable tools in cell biology, biochemistry, and drug discovery, primarily for their utility in labeling and tracking lipids and other biomolecules. This document details their chemical properties, synthesis, photophysical characteristics, and provides experimental protocols for their use in cellular and model membrane systems.

Discovery and Core Chemistry

The journey of NBD dyes began in 1968 when Ghosh and Whitehouse first described 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) as a fluorogenic reagent for the detection of amino acids.[1] The core of the NBD fluorophore is the 7-nitrobenz-2,1,3-oxadiazole moiety. NBD-Cl and its more reactive counterpart, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are the most common precursors for synthesizing NBD-labeled biomolecules.[2]

These reagents readily undergo nucleophilic aromatic substitution reactions with primary and secondary amines, as well as with thiols, to form stable, fluorescent NBD derivatives. This reactivity is the cornerstone of their widespread use as labeling agents for a diverse range of molecules, including lipids, amino acids, peptides, and proteins. The small size and neutral character of the NBD group are advantageous for biological applications as they minimize perturbations to the labeled molecule's structure and function.

Photophysical Properties of NBD Dyes

The fluorescence of NBD dyes is highly sensitive to the polarity of their local environment, a property known as solvatochromism. In nonpolar environments, NBD probes exhibit higher fluorescence quantum yields and shorter emission wavelengths (blue-shifted), while in polar, aqueous environments, their fluorescence is significantly quenched and red-shifted. This environmental sensitivity makes them powerful tools for probing the biophysical properties of cell membranes and protein binding sites.

The fluorescence of NBD-amines is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. This ICT character is responsible for the significant changes in their spectral properties in response to solvent polarity.

Quantitative Data Summary

The following tables summarize the key photophysical properties of various NBD-labeled lipids. These values can vary depending on the specific experimental conditions, such as solvent, temperature, and the composition of the lipid bilayer.

NBD-Labeled LipidExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)EnvironmentReference(s)
NBD-PE46353622,000--Methanol[3][4]
NBD-PC~465~535--~6DMPC monolayer[5]
NBD-PS~468~538----
NBD-Ceramide~466~535----
NBD-Cholesterol~468~540----

Synthesis and Labeling Protocols

General Synthesis of NBD-Amines

The synthesis of NBD-labeled amines is typically achieved through the reaction of NBD-Cl or NBD-F with a primary or secondary amine in an organic solvent, often in the presence of a mild base like triethylamine to neutralize the liberated HCl or HF.

Experimental Workflow: Synthesis of NBD-Amines

Synthesis_of_NBD_Amines NBD_Cl NBD-Cl / NBD-F Reaction Reaction Mixture NBD_Cl->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Solvent Organic Solvent (e.g., DMF, CH₂Cl₂) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Work-up NBD_Amine NBD-Amine Derivative Purification->NBD_Amine

Caption: General workflow for the synthesis of NBD-amine derivatives.

Protocol for In Vitro Labeling of Liposomes with NBD-PE

This protocol describes the preparation of fluorescently labeled liposomes by incorporating NBD-PE.

Materials:

  • Phospholipid(s) of choice (e.g., POPC, DPPC) in chloroform

  • NBD-PE in chloroform

  • Chloroform and Methanol

  • Buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, combine the desired amounts of the primary phospholipid and NBD-PE in chloroform. A typical molar ratio is 99:1 (phospholipid:NBD-PE).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the desired buffer and vortexing vigorously.

  • The resulting multilamellar vesicles (MLVs) can be downsized to form large unilamellar vesicles (LUVs) by extrusion.

  • Pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

  • The resulting solution contains unilamellar liposomes with NBD-PE incorporated into the lipid bilayer.

Experimental Workflow: Liposome Labeling

Liposome_Labeling Lipids Phospholipids & NBD-PE in Chloroform Evaporation Rotary Evaporation Lipids->Evaporation Film Thin Lipid Film Evaporation->Film Hydration Hydration with Buffer Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion LUVs NBD-labeled Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for preparing NBD-labeled unilamellar vesicles.

Protocol for Cellular Labeling and Fluorescence Microscopy

This protocol outlines the general steps for labeling live cells with NBD-lipids and subsequent visualization by fluorescence microscopy.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • NBD-lipid stock solution (e.g., in ethanol or DMSO)

  • Serum-free cell culture medium or buffer (e.g., HBSS)

  • Bovine Serum Albumin (BSA) solution (for back-exchange)

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~470 nm, Emission ~530 nm)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Labeling:

    • Prepare a labeling solution by diluting the NBD-lipid stock solution in serum-free medium or buffer to the final desired concentration (typically 1-5 µM).

    • Wash the cells once with serum-free medium.

    • Incubate the cells with the NBD-lipid labeling solution at a low temperature (e.g., 4°C or on ice) for a specified time (e.g., 30-60 minutes) to label the outer leaflet of the plasma membrane.

  • Washing: Wash the cells several times with cold serum-free medium or buffer to remove unbound NBD-lipid.

  • Back-Exchange (Optional): To remove NBD-lipids remaining in the outer leaflet of the plasma membrane and specifically visualize internalized lipids, incubate the cells with a BSA solution (e.g., 1% w/v in buffer) on ice. BSA acts as a sink for the fluorescent lipid.

  • Imaging: Immediately image the cells using a fluorescence microscope.

Applications in Elucidating Signaling Pathways

NBD-labeled lipids have been instrumental in dissecting various cellular signaling pathways by allowing the real-time visualization of lipid trafficking and metabolism.

Sphingolipid Metabolism and Ceramide Signaling

NBD-ceramide is a widely used tool to study the metabolism and trafficking of ceramide, a key signaling lipid involved in apoptosis, cell proliferation, and stress responses.[6][7][8] After entering the cell, NBD-ceramide is transported to the Golgi apparatus, where it is metabolized to NBD-sphingomyelin and NBD-glucosylceramide.[6][7] These fluorescent metabolites are then trafficked to other cellular compartments, allowing researchers to follow the sphingolipid metabolic pathways in live cells.

Signaling Pathway: NBD-Ceramide Metabolism

NBD_Ceramide_Metabolism Plasma_Membrane Plasma Membrane NBD_Cer NBD-Ceramide Golgi Golgi Apparatus NBD_Cer->Golgi Uptake NBD_SM NBD-Sphingomyelin Golgi->NBD_SM Sphingomyelin Synthase NBD_GlcCer NBD-Glucosylceramide Golgi->NBD_GlcCer Glucosylceramide Synthase Vesicular_Transport Vesicular Transport NBD_SM->Vesicular_Transport NBD_GlcCer->Vesicular_Transport Vesicular_Transport->Plasma_Membrane Exocytosis

Caption: Metabolic fate of NBD-ceramide within the cell.

Lipid Rafts and Cholesterol Trafficking

NBD-cholesterol is utilized to investigate the dynamics and organization of cholesterol-rich membrane microdomains known as lipid rafts.[1][9][10] These domains are implicated in a variety of signaling events by concentrating or excluding specific proteins. By monitoring the partitioning of NBD-cholesterol, researchers can gain insights into the formation, stability, and protein composition of lipid rafts.

Logical Relationship: NBD-Cholesterol in Lipid Rafts

Lipid_Rafts Lipid_Raft Lipid Raft (Liquid-ordered phase) Signal_Transduction Signal Transduction Cascade Lipid_Raft->Signal_Transduction Initiation Non_Raft Non-Raft Membrane (Liquid-disordered phase) NBD_Chol NBD-Cholesterol NBD_Chol->Lipid_Raft Preferential Partitioning NBD_Chol->Non_Raft Signaling_Proteins Signaling Proteins (e.g., Receptors, Kinases) Signaling_Proteins->Lipid_Raft Concentration

Caption: Role of NBD-cholesterol in studying lipid raft-mediated signaling.

Phospholipid Flippase Activity and Membrane Asymmetry

NBD-labeled phospholipids, such as NBD-PS, NBD-PE, and NBD-PC, are invaluable for studying the activity of flippases, enzymes that maintain the asymmetric distribution of phospholipids across the plasma membrane.[11][12][13][14] Flippase activity is crucial for various cellular processes, including apoptosis and vesicle trafficking. The translocation of NBD-lipids from the outer to the inner leaflet of the plasma membrane can be quantified to measure flippase activity.

Experimental Workflow: Flippase Assay

Flippase_Assay Labeling Label outer leaflet with NBD-lipid (e.g., NBD-PS) at 4°C Incubation Incubate at 37°C to allow flippase activity Labeling->Incubation Back_Exchange Back-exchange with BSA to remove outer leaflet probe Incubation->Back_Exchange Quantification Quantify remaining (internalized) fluorescence (e.g., Flow Cytometry) Back_Exchange->Quantification Flippase_Activity Flippase Activity Quantification->Flippase_Activity Measurement

Caption: Workflow for measuring phospholipid flippase activity using NBD-lipids.

Conclusion

Since their discovery, NBD dyes have evolved from simple staining reagents to sophisticated probes for dissecting complex biological processes. Their unique photophysical properties, combined with their chemical versatility, have cemented their place as essential tools in the arsenal of researchers in cell biology, biophysics, and drug development. The continued development of new NBD derivatives and their application in advanced imaging techniques promises to further illuminate the intricate workings of the cell.

References

Methodological & Application

Application Notes and Protocols for IANBD Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester is a thiol-reactive fluorescent probe highly valued in protein studies. Its utility stems from the environmentally sensitive nature of its NBD (7-nitrobenz-2-oxa-1,3-diazole) core. In aqueous environments, IANBD exhibits weak fluorescence. However, upon conjugation to a cysteine residue, particularly one located in a hydrophobic microenvironment within a protein, its fluorescence quantum yield increases significantly. This solvatochromic property makes IANBD an exceptional tool for investigating protein conformation, folding, and protein-protein or protein-ligand interactions. The iodoacetyl group of IANBD specifically reacts with the sulfhydryl group of cysteine residues under mild conditions, forming a stable thioether bond.

Principle of IANBD Ester Protein Labeling

The labeling reaction involves the nucleophilic attack of the deprotonated sulfhydryl group (thiolate) of a cysteine residue on the electrophilic iodoacetyl group of the this compound. This results in the formation of a stable covalent thioether linkage between the protein and the fluorescent dye. The reaction is most efficient at a pH range of 7.0-8.0, where the cysteine thiol is sufficiently nucleophilic.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound protein labeling. It is important to note that optimal conditions can vary depending on the specific protein and experimental goals. Therefore, it is recommended to perform small-scale optimization experiments.

ParameterRecommended Value/RangeNotes
Dye-to-Protein Molar Ratio 5:1 to 20:1Start with a 10:1 ratio and optimize. Higher ratios can lead to multiple labeling and potential protein aggregation or fluorescence quenching.
Protein Concentration 1-10 mg/mLHigher protein concentrations generally lead to more efficient labeling.
Reaction Buffer Phosphate buffer, HEPES, or Bicarbonate bufferBuffer should be free of primary and secondary amines (e.g., Tris) and thiols (e.g., DTT).
Reaction pH 7.0 - 8.0A pH of 7.5 is often a good starting point to ensure the cysteine thiol is sufficiently reactive.
This compound Stock Solution 10 mM in DMF or DMSOPrepare fresh just before use as IANBD is moisture-sensitive and can hydrolyze.
Incubation Temperature Room Temperature (20-25°C) or 4°CRoom temperature is suitable for most proteins. For less stable proteins, labeling can be performed at 4°C, which may require a longer incubation time.
Incubation Time 2 hours to overnightA 2-hour incubation at room temperature is a good starting point. For lower temperatures or less reactive cysteines, incubation can be extended overnight. Protect the reaction from light.
Quenching the Reaction 10-50 mM Cysteine or β-mercaptoethanolAdd a thiol-containing reagent to react with any excess this compound.
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25), DialysisTo remove unreacted dye and quenching reagents.
Molar Extinction Coefficient (ε) of NBD ~19,500 M⁻¹cm⁻¹ at ~485 nm[1]This value is for the NBD fluorophore and is essential for calculating the Degree of Labeling. The exact value for IANBD-protein conjugate may vary slightly.
Correction Factor (CF₂₈₀) ~0.11This is an estimated value. It is recommended to determine the correction factor experimentally for the specific IANBD dye lot being used.

Experimental Protocols

Protein Preparation
  • Buffer Exchange: Ensure the purified protein is in an appropriate labeling buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.5). The buffer must be free of any primary or secondary amines and thiols. If necessary, perform buffer exchange using dialysis or a desalting column.

  • Protein Concentration: Determine the protein concentration accurately using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). Adjust the concentration to 1-10 mg/mL.

  • Reduction of Cysteines (Optional but Recommended): If the protein contains disulfide bonds that need to be reduced to make cysteines available for labeling, incubate the protein with a 10-fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. Remove the TCEP using a desalting column immediately before labeling.

IANBD Labeling Reaction
  • Prepare IANBD Stock Solution: Immediately before use, dissolve this compound in high-quality, anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Protect the reaction from light from this point forward by wrapping the reaction tube in aluminum foil or working in a dark room.

    • Add the desired volume of the 10 mM IANBD stock solution to the protein solution to achieve the target dye-to-protein molar ratio (e.g., 10:1). Add the dye solution dropwise while gently vortexing the protein solution to ensure efficient mixing.

    • Incubate the reaction at room temperature (20-25°C) for 2 hours with gentle stirring or rocking. Alternatively, for sensitive proteins, incubate at 4°C overnight.

  • Quench Reaction: Stop the labeling reaction by adding a thiol-containing reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. This will react with any unreacted this compound.

Purification of the Labeled Protein
  • Size-Exclusion Chromatography:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for your protein.

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye and quenching reagent molecules will be retained and elute later.

    • Identify the protein-containing fractions by measuring the absorbance at 280 nm and the absorbance maximum of NBD (around 485 nm).

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against the desired storage buffer at 4°C. Perform at least three buffer changes of at least 100-fold the sample volume each over 24-48 hours.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of NBD (A_max, ~485 nm).

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the IANBD dye: A_prot = A₂₈₀ - (A_max × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm.

    • Calculate the molar concentration of the protein: [Protein] (M) = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the NBD dye (~19,500 M⁻¹cm⁻¹ at ~485 nm).

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Mandatory Visualizations

IANBD_Labeling_Workflow cluster_prep 1. Protein Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis p_start Start with Purified Protein p_buffer Buffer Exchange (Thiol-free, Amine-free Buffer) p_start->p_buffer p_conc Determine and Adjust Protein Concentration p_buffer->p_conc p_reduce Reduce Cysteines (Optional) p_conc->p_reduce l_react Add IANBD to Protein (e.g., 10:1 molar ratio) p_reduce->l_react l_dye Prepare Fresh IANBD Stock Solution l_dye->l_react l_incubate Incubate (2h @ RT or O/N @ 4°C, in dark) l_react->l_incubate l_quench Quench with Excess Thiol Reagent l_incubate->l_quench pur_choice Choose Method l_quench->pur_choice pur_sec Size-Exclusion Chromatography a_dol Determine Degree of Labeling (DOL) pur_sec->a_dol pur_dialysis Dialysis pur_dialysis->a_dol pur_choice->pur_sec pur_choice->pur_dialysis a_storage Store Labeled Protein a_dol->a_storage

Caption: Experimental workflow for this compound protein labeling.

IANBD_Reaction_Pathway cluster_reactants Reactants cluster_product Product protein Protein-SH (Cysteine Residue) labeled_protein Labeled Protein (Stable Thioether Bond) protein->labeled_protein Nucleophilic Attack (pH 7.0-8.0) ianbd This compound (Iodoacetyl Group) ianbd->labeled_protein

Caption: Chemical reaction of this compound with a protein cysteine residue.

References

Application Notes and Protocols for Site-Specific Labeling with IANBD Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with environmentally sensitive fluorophores is a powerful technique for elucidating protein structure, function, and dynamics. N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD) ester is a thiol-reactive fluorescent probe that is ideal for this purpose. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore exhibits low fluorescence in aqueous environments but becomes brightly fluorescent in nonpolar, hydrophobic settings, making it an excellent tool for reporting on binding events or conformational changes that alter the local environment of the labeled residue.[1] The iodoacetyl functional group provides specificity for the thiol group of cysteine residues, enabling targeted labeling.[1] These application notes provide detailed protocols for the site-specific labeling of proteins with IANBD ester, purification of the conjugate, and characterization of the labeled protein.

Chemical Principle

The site-specific labeling of proteins with this compound is achieved through the reaction of the iodoacetyl group with the sulfhydryl (thiol) group of a cysteine residue. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond. To ensure site-specificity, the target protein should ideally contain a single, solvent-accessible cysteine residue at the desired labeling position. The reaction is most efficient at a pH between 6.8 and 7.5, where the cysteine thiol is sufficiently nucleophilic to react with the iodoacetyl group, while minimizing the reactivity of other nucleophilic side chains such as lysine.

Quantitative Data Summary

For reproducible and quantifiable experiments, a thorough understanding of the spectroscopic properties of this compound and the parameters influencing the labeling reaction is essential.

ParameterValueNotes
Molecular Weight 406.13 g/mol
Excitation Maximum (λex) ~485 nmIn a nonpolar environment.
Emission Maximum (λem) ~535 nmIn a nonpolar environment.
Molar Extinction Coefficient (ε) at λmax ~19,500 M⁻¹cm⁻¹This is an approximate value for the NBD fluorophore and can be used for estimations.[2] The exact value for this compound may vary.
Quantum Yield (Φ) ~0.1In a nonpolar environment.[2]
Correction Factor (A₂₈₀/Aₘₐₓ) To be determined experimentallyThis factor is crucial for accurate determination of the degree of labeling. A general method for its determination is provided in the protocols.

Table 1: Spectroscopic Properties of this compound.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to better labeling efficiency.
This compound to Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific protein and labeling efficiency desired.
Reaction Buffer Phosphate or HEPES bufferAvoid buffers containing primary amines (e.g., Tris) as they can potentially react with the ester.
pH 6.8 - 7.5A pH of ~7.0 is recommended to maximize cysteine specificity.[1]
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used for unstable proteins, but may require longer incubation times.
Incubation Time 2 to 24 hoursShould be optimized based on the reactivity of the specific cysteine and protein stability.
Quenching Reagent 50-100 mM Cysteamine or β-mercaptoethanolTo stop the labeling reaction.

Table 2: Recommended Parameters for this compound Labeling Reaction.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol outlines the steps for labeling a protein containing a single accessible cysteine residue with this compound.

Materials:

  • Purified protein with a single cysteine residue in a suitable buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.0)

  • Quenching solution (e.g., 1 M Cysteamine or β-mercaptoethanol stock)

  • Microcentrifuge tubes

  • Aluminum foil

Procedure:

  • Prepare Protein Solution: Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in the reaction buffer. If the protein has been stored with reducing agents like DTT, they must be removed prior to labeling, for example, by dialysis or using a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

  • Calculate the Amount of this compound: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently by pipetting. Wrap the reaction tube in aluminum foil to protect it from light.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours, or at 4°C for up to 24 hours for less stable proteins. Gentle mixing during incubation can improve labeling efficiency.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Protocol 2: Purification of IANBD-Labeled Protein by Size-Exclusion Chromatography

This protocol describes the removal of unreacted this compound and quenching reagent from the labeled protein.

Materials:

  • Labeled protein solution from Protocol 1

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • SEC buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.0)

  • Fraction collector

Procedure:

  • Equilibrate the SEC Column: Equilibrate the SEC column with at least two column volumes of SEC buffer.

  • Load the Sample: Carefully load the quenched labeling reaction mixture onto the top of the column.

  • Elution: Begin eluting the sample with the SEC buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted dye and quenching reagent will be retained longer in the column matrix.

  • Collect Fractions: Collect fractions of an appropriate volume. The labeled protein will typically be visible as a colored band.

  • Monitor Elution: Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and ~485 nm (for IANBD).

  • Pool Fractions: Pool the fractions containing the purified labeled protein.

Protocol 3: Characterization of IANBD-Labeled Protein

This protocol details the determination of protein concentration and the degree of labeling (DOL).

Materials:

  • Purified IANBD-labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of IANBD (~485 nm, Aₘₐₓ).

  • Determine the Correction Factor (CF): To accurately calculate the protein concentration, a correction factor is needed to account for the absorbance of the dye at 280 nm. This can be determined by measuring the absorbance of a solution of free this compound at 280 nm and its Aₘₐₓ. The CF is calculated as: CF = A₂₈₀ of free dye / Aₘₐₓ of free dye

  • Calculate Protein Concentration: The concentration of the labeled protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the unlabeled protein at 280 nm.

  • Calculate Degree of Labeling (DOL): The DOL represents the average number of dye molecules per protein molecule and is calculated as: DOL = Aₘₐₓ / (ε_IANBD × Protein Concentration (M)) where ε_IANBD is the molar extinction coefficient of this compound at its Aₘₐₓ (~19,500 M⁻¹cm⁻¹). An ideal DOL for most applications is between 0.5 and 2.0.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Prot Purified Protein (single cysteine) Mix Mix Protein and this compound (pH 6.8-7.5, RT or 4°C) Prot->Mix Dye This compound Stock (in DMSO/DMF) Dye->Mix Quench Quench Reaction (Cysteamine) Mix->Quench SEC Size-Exclusion Chromatography Quench->SEC Spec UV-Vis Spectroscopy (A280 & Amax) SEC->Spec DOL Calculate Degree of Labeling Spec->DOL

Caption: Experimental workflow for site-specific protein labeling with this compound.

gpcr_signaling cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR (Inactive) Labeled with IANBD G_protein_inactive G-Protein (GDP-bound) GPCR_inactive->G_protein_inactive No Interaction GPCR_active GPCR (Active) Conformational Change (IANBD fluorescence change) GPCR_inactive->GPCR_active Activation G_protein_active G-Protein (GTP-bound) GPCR_active->G_protein_active Interaction & Activation Downstream Downstream Signaling G_protein_active->Downstream Agonist Agonist Agonist->GPCR_inactive Binding

References

Application Notes and Protocols for IANBD Ester in Protein Conformation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (IANBD) ester is a thiol-reactive fluorescent probe that is instrumental in the investigation of protein structure, function, and dynamics. As an environmentally sensitive fluorophore, the emission properties of IANBD are highly dependent on the polarity of its local environment. This characteristic makes it a powerful tool for detecting conformational changes, protein-protein interactions, and ligand binding events. When IANBD is conjugated to a protein, alterations in the protein's tertiary or quaternary structure can be monitored through changes in fluorescence intensity, emission wavelength, lifetime, and anisotropy. This document provides detailed application notes and experimental protocols for utilizing IANBD ester in protein conformation studies.

Principle of IANBD in Protein Conformation Analysis

This compound contains an iodoacetyl group that specifically reacts with sulfhydryl groups of cysteine residues, forming a stable thioether bond. The naphthalene derivative of the probe is sensitive to the local environment; its fluorescence is typically quenched in aqueous, polar environments and enhanced in nonpolar, hydrophobic environments, such as the core of a folded protein or at a protein-protein interface.[1] This solvatochromic property allows for the real-time monitoring of dynamic protein processes.

Applications

  • Monitoring Protein Folding and Unfolding: Changes in the fluorescence of IANBD can be used to track the transition of a protein from a denatured to a native state, or vice versa.[2]

  • Detecting Ligand-Induced Conformational Changes: The binding of a ligand, such as a substrate, inhibitor, or allosteric modulator, can induce conformational shifts in a protein that alter the environment of the attached IANBD probe, leading to a detectable change in its fluorescence signal.

  • Investigating Protein-Protein Interactions: When two proteins interact, the environment around the IANBD label on one of the proteins can change, providing a means to study the association and dissociation kinetics of protein complexes.

  • Förster Resonance Energy Transfer (FRET) Studies: IANBD can serve as a donor or acceptor in FRET experiments to measure distances and their changes within a single protein or between interacting proteins.

Data Presentation

Table 1: Fluorescence Lifetime of IANBD-labeled F-actin

This table summarizes the fluorescence lifetime changes of IANBD attached to Cys-374 of F-actin upon binding to cardiac Myosin Binding Protein C (cMyBP-C) fragment C0-C2. An increase in fluorescence lifetime indicates a change in the local environment of the IANBD probe, suggesting a conformational change in actin upon binding.

SampleFluorescence Lifetime (ns)
IANBD-Actin alone (1 µM)6.8 ± 0.1
IANBD-Actin (1 µM) + C0-C2 (5 µM)7.2 ± 0.1
IANBD-Actin (1 µM) + C0-C2 (20 µM)7.5 ± 0.1
IANBD-Actin alone (5 µM)6.8 ± 0.1
IANBD-Actin (5 µM) + C0-C2 (5 µM)7.1 ± 0.1
IANBD-Actin (5 µM) + C0-C2 (20 µM)7.4 ± 0.1

Data adapted from a study on a high-throughput fluorescence lifetime-based assay. The labeling efficiency of IANBD on F-actin was approximately 0.75 dye molecules per actin monomer.[2]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with this compound via an Engineered Cysteine Residue

This protocol describes the site-specific labeling of a protein with a single solvent-accessible cysteine residue.

Materials:

  • Purified protein with a single surface-exposed cysteine residue (concentration: 1-10 mg/mL)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5

  • Quenching solution: 1 M β-mercaptoethanol or L-cysteine

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for buffer exchange and removal of unreacted dye.

Procedure:

  • Protein Preparation:

    • If the protein has been stored in a buffer containing a reducing agent, it must be removed prior to labeling. Perform buffer exchange into the Labeling Buffer using a desalting column.

    • To ensure the cysteine residue is reduced and available for labeling, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. DTT can also be used but must be subsequently removed as it will react with the this compound.[3][4]

  • IANBD Stock Solution Preparation:

    • Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the IANBD stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark, with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Separate the IANBD-labeled protein from unreacted dye and quenching reagent by size-exclusion chromatography using a pre-equilibrated column with the desired final storage buffer.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of IANBD (approximately 475 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of IANBD at 280 nm. The correction factor (CF) is A₂₈₀/Aₘₐₓ of the free dye.

    • The degree of labeling (DOL) can be calculated using the following formula: DOL = (Aₘₐₓ of labeled protein × ε of protein at 280 nm) / ([A₂₈₀ of labeled protein - (Aₘₐₓ × CF)] × ε of IANBD at Aₘₐₓ) Where ε is the molar extinction coefficient.

Protocol 2: Monitoring Protein Conformational Changes using IANBD Fluorescence

This protocol outlines a general procedure for using IANBD-labeled protein to study conformational changes induced by a ligand or denaturant.

Materials:

  • IANBD-labeled protein

  • Spectrofluorometer with temperature control and polarizers

  • Quartz cuvettes

  • Buffer for the experiment

  • Ligand or denaturant of interest

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength for IANBD (typically around 470 nm) and the emission wavelength range (e.g., 500-600 nm).

    • For anisotropy measurements, ensure polarizers are in place for both excitation and emission light paths.

  • Baseline Measurement:

    • Record the fluorescence spectrum of the IANBD-labeled protein in the experimental buffer. This will serve as the baseline for the folded/unbound state.

  • Titration Experiment:

    • Incrementally add the ligand or denaturant to the cuvette containing the labeled protein.

    • After each addition, allow the system to equilibrate (this time will vary depending on the kinetics of the interaction).

    • Record the fluorescence spectrum, lifetime, or anisotropy after each addition.

  • Data Analysis:

    • Fluorescence Intensity and Wavelength Shift: Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the ligand/denaturant concentration. These changes can be used to determine binding constants (Kd) or the midpoint of denaturation (Cm).

    • Fluorescence Lifetime: Analyze the decay curves to determine the fluorescence lifetime at each titration point. Changes in lifetime can provide information about the local environment of the probe.

    • Fluorescence Anisotropy: Calculate the fluorescence anisotropy (r) at each titration point. Changes in anisotropy can reflect changes in the rotational mobility of the probe, which is influenced by the size and shape of the protein complex.

Visualizations

Experimental_Workflow_for_IANBD_Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis P Purified Protein (with Cys) R Reduction of Cysteine (e.g., with TCEP) P->R Mix Incubate Protein with IANBD R->Mix IANBD This compound Stock Solution IANBD->Mix Quench Quench Reaction (e.g., with β-mercaptoethanol) Mix->Quench SEC Size-Exclusion Chromatography Quench->SEC Analysis Determine Labeling Efficiency (DOL) SEC->Analysis Labeled_Protein IANBD-Labeled Protein Analysis->Labeled_Protein

Caption: Workflow for site-specific labeling of a protein with this compound.

GPCR_Signaling_Pathway Ligand Ligand GPCR_inactive GPCR (Inactive) IANBD-labeled Ligand->GPCR_inactive Binding GPCR_active GPCR (Active) Conformational Change GPCR_inactive->GPCR_active Activation (FRET change) G_protein G-protein GPCR_active->G_protein Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling pathway monitored by IANBD-based FRET.

Conclusion

This compound is a versatile and sensitive fluorescent probe for studying protein conformation and dynamics. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate a wide range of protein functions. Careful experimental design, including the site of labeling and the choice of fluorescence parameters to monitor, is crucial for obtaining meaningful and interpretable results.

References

Application Notes and Protocols for IANBD Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IANBD (4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole) ester for various fluorescence microscopy applications. IANBD is a versatile, environmentally sensitive fluorophore that can be employed for protein labeling, studying protein-protein interactions, and analyzing conformational changes. Its succinimidyl ester reactive group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules.

I. IANBD Ester: Properties and Characteristics

IANBD is a derivative of the NBD fluorophore, known for its sensitivity to the local environment. Its fluorescence quantum yield is typically low in aqueous solutions but increases significantly in nonpolar environments, making it an excellent probe for studying protein folding and binding events.

Table 1: Spectral Properties of NBD Fluorophore

PropertyValueReference
Excitation Maximum (λex)~467-485 nm[1][2]
Emission Maximum (λem)~535-538 nm[1][2]
Molar Extinction Coefficient (ε)~19,500 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)~0.1 (in aqueous solution)[1]

Note: Spectral properties can vary depending on the solvent and local environment.

II. Key Applications and Experimental Protocols

A. Protein Labeling with this compound

This compound reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds. This process is fundamental for preparing fluorescently labeled proteins for various downstream applications.

Protocol 1: Covalent Labeling of Proteins with this compound

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching reagent (optional): 1.5 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Stirring plate and stir bar

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): To stop the reaction, add freshly prepared hydroxylamine solution to a final concentration of 10-100 mM and incubate for 30-60 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~485 nm (for IANBD).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of IANBD at 280 nm (A₂₈₀ correction factor for NBD is approximately 0.11).

    • Calculate the concentration of IANBD using its molar extinction coefficient.

    • The DOL is the molar ratio of IANBD to protein.

Workflow for Protein Labeling with this compound

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mixing Mix Protein and this compound (5-20x molar excess of dye) Protein_Solution->Mixing IANBD_Stock Prepare this compound Stock (1-10 mg/mL in DMF/DMSO) IANBD_Stock->Mixing Incubation Incubate 1-2 hours at RT (Protected from light) Mixing->Incubation Quenching Quench Reaction (Optional) (Hydroxylamine) Incubation->Quenching Purification Purify Labeled Protein (Size-Exclusion Chromatography) Incubation->Purification Quenching->Purification DOL Determine Degree of Labeling (Spectrophotometry) Purification->DOL

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

B. Fluorescence Microscopy of Labeled Cells

IANBD-labeled proteins can be introduced into cells or used to label cell surface proteins for visualization by fluorescence microscopy.

Protocol 2: Imaging IANBD-Labeled Proteins in Fixed Cells

Materials:

  • Cells grown on coverslips

  • IANBD-labeled protein

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets for IANBD (e.g., FITC/GFP channel)

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips to the desired confluency. Treat with the IANBD-labeled protein as required for your experiment (e.g., by microinjection or incubation for cell surface labeling).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

    • Wash the cells three times with PBS.

  • Blocking (if performing subsequent immunofluorescence):

    • Incubate the cells with 1% BSA in PBS for 30 minutes to block non-specific binding sites.

  • Mounting:

    • Invert the coverslip onto a drop of mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with excitation and emission filters appropriate for IANBD (e.g., excitation ~470/40 nm, emission ~525/50 nm).

    • Acquire images using a sensitive camera.

C. Förster Resonance Energy Transfer (FRET) Microscopy

FRET is a powerful technique to study molecular interactions and conformational changes in the 1-10 nm range.[3] IANBD can serve as a FRET donor when paired with a suitable acceptor fluorophore (e.g., Rhodamine, Cy3). FRET results in quenching of the donor fluorescence and sensitized emission from the acceptor.

Protocol 3: FRET Microscopy to Detect Protein-Protein Interactions

Materials:

  • Cells co-expressing two proteins of interest, one labeled with a donor (e.g., IANBD) and the other with an acceptor (e.g., Rhodamine).

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET).

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare cells expressing the donor- and acceptor-labeled proteins as described in Protocol 2 (for fixed cells) or in an appropriate live-cell imaging buffer.

  • Image Acquisition:

    • Acquire an image using the donor excitation and donor emission filters (Donor channel).

    • Acquire an image using the acceptor excitation and acceptor emission filters (Acceptor channel).

    • Acquire an image using the donor excitation and acceptor emission filters (FRET channel).

  • Correction for Spectral Bleed-through:

    • Prepare control samples expressing only the donor-labeled protein and only the acceptor-labeled protein.

    • Image these controls using the same settings as in step 2 to determine the percentage of donor fluorescence that bleeds into the FRET channel and the percentage of acceptor fluorescence that is directly excited by the donor excitation wavelength.

  • FRET Analysis:

    • Correct the FRET channel image for spectral bleed-through from the donor and direct excitation of the acceptor.

    • Calculate the FRET efficiency (E) using various methods, such as sensitized emission or acceptor photobleaching. For sensitized emission, a corrected FRET (cFRET) or normalized FRET (nFRET) value is often calculated.

    • Analyze the spatial distribution of the FRET signal to identify where the protein-protein interaction is occurring within the cell.

Conceptual Workflow for FRET Microscopy

G Conceptual Workflow for FRET Microscopy Sample_Prep Prepare Sample (Co-expressed Donor & Acceptor) Image_Acquisition Acquire Images (Donor, Acceptor, FRET channels) Sample_Prep->Image_Acquisition Bleedthrough_Correction Correct for Spectral Bleed-through Image_Acquisition->Bleedthrough_Correction FRET_Analysis Calculate FRET Efficiency Bleedthrough_Correction->FRET_Analysis Interpretation Interpret Results (Protein Interaction/Conformational Change) FRET_Analysis->Interpretation

Caption: A simplified workflow for a FRET microscopy experiment.

D. Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to study molecular binding events in real-time. It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. An IANBD-labeled small molecule (tracer) will have a low FP value, which will increase upon binding to a larger protein.

Protocol 4: Competitive Fluorescence Polarization Assay

Materials:

  • IANBD-labeled ligand (tracer)

  • Purified receptor protein

  • Unlabeled competitor compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding microplate (e.g., 96- or 384-well)

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the IANBD-labeled tracer and the receptor protein to each well. The optimal concentrations should be determined by titration experiments to achieve a significant FP window (difference between bound and free tracer).

    • Add varying concentrations of the unlabeled competitor compound to the wells. Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader with excitation and emission wavelengths appropriate for IANBD.

  • Data Analysis:

    • Plot the mP values as a function of the competitor concentration.

    • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value of the competitor.

    • The IC₅₀ can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation if the affinity of the tracer is known.

III. Example Application: Studying GPCR Signaling

Fluorescently labeled ligands, such as an IANBD-labeled antagonist, can be used to study G-protein coupled receptor (GPCR) signaling.[4][5] For example, FRET can be used to monitor ligand binding and receptor dimerization, which are key events in GPCR activation.

Signaling Pathway: GPCR Ligand Binding and Dimerization

GPCR_Signaling GPCR Ligand Binding and Dimerization Studied by FRET cluster_ligand Fluorescent Ligands cluster_receptor GPCR Monomers cluster_dimer GPCR Dimerization and FRET Donor_Ligand IANBD-labeled Ligand (Donor) GPCR1 GPCR Monomer 1 Donor_Ligand->GPCR1 Binds Acceptor_Ligand Acceptor-labeled Ligand (e.g., Rhodamine) GPCR2 GPCR Monomer 2 Acceptor_Ligand->GPCR2 Binds Dimer GPCR Dimer GPCR1->Dimer GPCR2->Dimer FRET FRET Signal Dimer->FRET Induces

Caption: A diagram illustrating how FRET can be used to study GPCR dimerization upon ligand binding.

By employing these protocols and understanding the principles behind each application, researchers can effectively utilize this compound as a powerful tool in their fluorescence microscopy studies to gain deeper insights into cellular processes and drug interactions.

References

Application Notes and Protocols for IANBD Ester in Membrane Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD) ester is a valuable tool for investigating the structure, function, and dynamics of membrane proteins. As a thiol-reactive dye, IANBD selectively labels cysteine residues. Its fluorescence emission is highly sensitive to the polarity of its local environment, making it an excellent reporter of conformational changes within proteins. When IANBD moves from a polar (aqueous) environment to a nonpolar (hydrophobic) one, its fluorescence quantum yield increases significantly. This property allows for the real-time monitoring of protein dynamics, such as those induced by ligand binding or changes in membrane potential. These characteristics make IANBD a powerful tool for drug discovery and development, enabling the screening of compounds that modulate the function of membrane proteins like G protein-coupled receptors (GPCRs) and ion channels.

Key Applications

  • Monitoring Ligand-Induced Conformational Changes: IANBD can be used to detect and characterize the structural rearrangements that occur when a membrane protein binds to an agonist, antagonist, or allosteric modulator.[1]

  • Studying Protein-Lipid Interactions: The sensitivity of IANBD to its environment allows for the investigation of how the lipid bilayer influences protein structure and function.

  • Investigating Protein-Protein Interactions: Changes in IANBD fluorescence can signal the association or dissociation of protein complexes.

  • High-Throughput Screening: Fluorescence-based assays using IANBD can be adapted for high-throughput screening of compound libraries to identify new drug candidates.

Data Presentation

Table 1: Spectroscopic Properties of IANBD
PropertyValue (in nonpolar solvent)Value (in polar solvent)
Excitation Maximum (λex)~478 nm~470 nm
Emission Maximum (λem)~530 nm~540 nm
Fluorescence Quantum Yield (Φ)HighLow
Fluorescence Lifetime (τ)IncreasesDecreases
Table 2: Example Data - Ligand-Induced Fluorescence Changes in IANBD-Labeled β2-Adrenergic Receptor

This table summarizes the observed changes in fluorescence intensity of IANBD-labeled β2-adrenergic receptor (β2AR) upon binding of various ligands. The data demonstrates a correlation between the biological efficacy of a ligand and the magnitude of the fluorescence change.[1]

LigandLigand TypeObserved Fluorescence ChangeEfficacy Correlation
IsoproterenolFull AgonistDose-dependent decreaseHigh
EpinephrineAgonistDecreaseModerate
SalbutamolPartial AgonistSmaller decreaseLow
PropranololInverse AgonistSmall increaseN/A
AlprenololNeutral AntagonistNo significant changeN/A

Experimental Protocols

Protocol 1: Labeling of a Purified Cysteine-Mutant Membrane Protein with IANBD Ester

This protocol is a generalized procedure based on the labeling of the β2-adrenergic receptor.[1] Optimization may be required for other membrane proteins.

Materials:

  • Purified membrane protein with a single accessible cysteine residue in a suitable detergent solution (e.g., digitonin, DDM).

  • This compound (e.g., from Thermo Fisher Scientific).

  • Dimethylsulfoxide (DMSO).

  • Labeling Buffer: e.g., 100 mM NaCl, 20 mM HEPES, pH 7.5, with a suitable concentration of detergent.

  • Quenching solution: 1 M Dithiothreitol (DTT) in water.

  • Size-exclusion chromatography column (e.g., Sephadex G-50) for purification.

Procedure:

  • Preparation of IANBD Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in the dark at -20°C.

  • Protein Preparation: Dilute the purified membrane protein in the labeling buffer to a final concentration of 1-5 µM. Ensure the protein is well-solubilized and stable.

  • Labeling Reaction: a. Add the IANBD stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the dye over the protein. b. Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle agitation.

  • Quenching the Reaction: Add DTT from the stock solution to a final concentration of 10 mM to quench the unreacted this compound. Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein: a. Apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with the labeling buffer. b. Elute the protein and collect fractions. The labeled protein will elute in the void volume, separated from the smaller, unreacted dye and DTT. c. Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~478 nm (for IANBD).

  • Determination of Labeling Stoichiometry: a. Measure the absorbance of the purified, labeled protein at 280 nm and the excitation maximum of IANBD. b. Calculate the protein concentration using its extinction coefficient at 280 nm (correcting for the absorbance of IANBD at this wavelength). c. Calculate the concentration of IANBD using its extinction coefficient. d. The labeling stoichiometry is the molar ratio of IANBD to the protein. A 1:1 ratio is ideal for most applications.

  • Storage: Store the labeled protein at -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Fluorescence Spectroscopy to Monitor Ligand-Induced Conformational Changes

Materials:

  • IANBD-labeled membrane protein.

  • Spectrofluorometer with temperature control and stirring capabilities.

  • Assay Buffer: The same buffer used for the final purification of the labeled protein.

  • Ligand stock solutions of known concentrations.

Procedure:

  • Instrument Setup: a. Set the excitation wavelength to 478 nm and the emission wavelength to 530 nm. b. Set the excitation and emission slit widths to optimize the signal-to-noise ratio. c. Equilibrate the cuvette holder to the desired experimental temperature (e.g., 25°C).

  • Baseline Measurement: a. Add the IANBD-labeled protein to a cuvette containing the assay buffer to a final concentration that gives a stable fluorescence signal (typically in the nanomolar to low micromolar range). b. Record the baseline fluorescence intensity until a stable signal is obtained.

  • Ligand Addition and Measurement: a. Add a known concentration of the ligand to the cuvette. b. Gently mix and allow the system to equilibrate. c. Record the change in fluorescence intensity until a new stable baseline is reached.

  • Dose-Response Analysis: a. Repeat step 3 with increasing concentrations of the ligand to generate a dose-response curve. b. Plot the change in fluorescence intensity as a function of the ligand concentration. c. Fit the data to a suitable binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd) or the half-maximal effective concentration (EC50).

  • Antagonist and Inverse Agonist Studies: a. To study antagonists, first add the antagonist to the labeled protein and record the fluorescence. Then, add an agonist to observe the antagonist's ability to block the agonist-induced fluorescence change. b. For inverse agonists, their addition may induce a fluorescence change in the opposite direction to that of agonists.[1]

Visualizations

Experimental_Workflow cluster_prep Protein Preparation & Labeling cluster_analysis Fluorescence Analysis cluster_data Data Interpretation Purification Purify Cys-mutant Membrane Protein Labeling Label with This compound Purification->Labeling Quench Quench Reaction with DTT Labeling->Quench Purify_Labeled Purify Labeled Protein (SEC) Quench->Purify_Labeled Spectroscopy Fluorescence Spectroscopy Purify_Labeled->Spectroscopy Baseline Establish Baseline Fluorescence Spectroscopy->Baseline Add_Ligand Add Ligand (Agonist/Antagonist) Baseline->Add_Ligand Measure_Change Measure Fluorescence Change Add_Ligand->Measure_Change Dose_Response Generate Dose-Response Curve Measure_Change->Dose_Response Determine_Kd Determine Kd / EC50 Dose_Response->Determine_Kd Correlate Correlate with Biological Efficacy Determine_Kd->Correlate

Caption: Experimental workflow for IANBD-based membrane protein analysis.

GPCR_Activation_Pathway cluster_receptor GPCR in Membrane cluster_signaling Intracellular Signaling Inactive_GPCR Inactive GPCR (IANBD in polar env.) Active_GPCR Active GPCR (IANBD in nonpolar env.) Inactive_GPCR->Active_GPCR Conformational Change (Fluorescence Decrease) G_Protein G Protein (inactive) Active_GPCR->G_Protein Coupling Active_G_Protein Activated G Protein (Gα-GTP + Gβγ) G_Protein->Active_G_Protein GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) Active_G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Agonist Ligand->Inactive_GPCR Binding

Caption: GPCR activation signaling pathway probed by IANBD.

References

Quantifying Protein Interactions with IANBD Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug development. N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole (IANBD) ester is a versatile fluorescent probe used for covalently labeling proteins. IANBD is an amine-reactive probe that forms a stable amide bond with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of a protein. The fluorescence of IANBD is highly sensitive to its local environment, often exhibiting a significant change in fluorescence intensity and/or emission wavelength upon a change in the polarity of its surroundings. This property makes IANBD an excellent tool for monitoring protein conformational changes and binding events. When an IANBD-labeled protein interacts with a binding partner, the environment around the IANBD molecule can be altered, leading to a measurable change in its fluorescence signal. This change can be titrated to determine the stoichiometry and dissociation constant (Kd) of the interaction, providing a quantitative measure of binding affinity.

Data Presentation

The following table summarizes representative quantitative data obtained from fluorescence titration experiments for various protein-protein interactions. While the specific fluorophore used in the cited examples may vary, the principles of data acquisition and analysis are directly applicable to experiments using IANBD.

Labeled ProteinBinding PartnerTechniqueDissociation Constant (Kd)Reference
Dansylated CalmodulinMastoparan (peptide)Fluorescence Spectroscopy3 nM[1]
IAEDANS-labeled SPase ISignal PeptideFRET4.4 µM[2]
Fluorescently labeled KefOctSG (ligand)Fluorescence Anisotropy6 µM[3]

Experimental Protocols

Protocol 1: Labeling of Calmodulin with IANBD Ester

This protocol describes the covalent labeling of Calmodulin with this compound. The same general principles can be applied to other proteins, with optimization of the protein concentration and dye-to-protein molar ratio as needed.

Materials:

  • Calmodulin (CaM)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Calmodulin Solution: Dissolve Calmodulin in the Labeling Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of this compound for a 5-10 fold molar excess over Calmodulin.

    • While gently vortexing the Calmodulin solution, add the this compound stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Separate the IANBD-labeled Calmodulin from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Alternatively, dialyze the reaction mixture against PBS at 4°C overnight with several buffer changes.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of IANBD (approximately 478 nm).

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of IANBD at 280 nm.

    • Calculate the concentration of IANBD using its molar extinction coefficient (ε ≈ 24,000 cm⁻¹M⁻¹ at 478 nm).

    • The DOL is the molar ratio of IANBD to protein.

Protocol 2: Quantifying Calmodulin-Peptide Interaction using IANBD Fluorescence Titration

This protocol details the measurement of the binding affinity between IANBD-labeled Calmodulin (CaM-IANBD) and a target peptide (e.g., a peptide derived from a CaM-binding protein).

Materials:

  • Purified CaM-IANBD

  • Target peptide stock solution of known concentration

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM KCl, 1 mM CaCl₂, pH 7.4

  • Fluorometer

Procedure:

  • Set up the Fluorometer:

    • Set the excitation wavelength for IANBD (e.g., 470 nm).

    • Set the emission wavelength to scan a range (e.g., 500-600 nm) or at the emission maximum of IANBD (e.g., 530 nm).

  • Prepare the Sample:

    • Add a known concentration of CaM-IANBD to a cuvette containing the Assay Buffer. The concentration should be low enough to be well below the expected Kd to ensure that the concentration of free CaM-IANBD is approximately equal to the total concentration.

    • Allow the sample to equilibrate to the desired temperature.

  • Fluorescence Titration:

    • Record the initial fluorescence spectrum or intensity of the CaM-IANBD solution.

    • Make successive additions of small aliquots of the concentrated target peptide stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to reach equilibrium (typically a few minutes) before recording the fluorescence.

    • Continue the additions until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.

  • Data Analysis to Determine the Dissociation Constant (Kd):

    • Correct the fluorescence data for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the total concentration of the target peptide.

    • Fit the resulting binding curve to a one-site binding equation using non-linear regression software (e.g., GraphPad Prism, Origin):

      ΔF = (ΔF_max * [Peptide]) / (Kd + [Peptide])

      Where:

      • ΔF is the change in fluorescence at a given peptide concentration.

      • ΔF_max is the maximum change in fluorescence at saturation.

      • [Peptide] is the total concentration of the target peptide.

      • Kd is the dissociation constant.

    • The value of Kd obtained from the fit represents the concentration of the target peptide at which 50% of the CaM-IANBD is bound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_quantification Quantification protein Purified Protein (e.g., Calmodulin) reaction Covalent Labeling Reaction (pH 8.3-8.5) protein->reaction ianbd This compound ianbd->reaction purification Purification (Size Exclusion or Dialysis) reaction->purification spectroscopy Fluorescence Spectroscopy Titration purification->spectroscopy data_analysis Data Analysis (Binding Curve Fitting) spectroscopy->data_analysis kd_value Determine Kd data_analysis->kd_value

Caption: Experimental workflow for quantifying protein-protein interactions using this compound.

calmodulin_signaling cluster_stimulus Cellular Stimulus cluster_activation Calmodulin Activation cluster_interaction Target Interaction cluster_response Cellular Response ca2_increase Increase in intracellular [Ca2+] ca2 4 Ca2+ ca2_increase->ca2 cam_inactive Inactive Calmodulin cam_active Active Ca2+/Calmodulin Complex cam_inactive->cam_active ca2->cam_active cam_target_complex Active Calmodulin-Target Complex cam_active->cam_target_complex target_protein Target Protein (e.g., Kinase, Phosphatase) target_protein->cam_target_complex response Downstream Signaling & Cellular Response cam_target_complex->response

Caption: Simplified Ca2+/Calmodulin signaling pathway.

References

Application Notes and Protocols: In Vitro vs. In Vivo Labeling with IANBD Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (IANBD) ester is a thiol-reactive fluorescent dye belonging to the N-hydroxysuccinimide (NHS) ester family. NHS esters are widely utilized for the covalent labeling of proteins and other biomolecules containing primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues. This labeling methodology is instrumental in a multitude of applications, including fluorescence microscopy, flow cytometry, and FRET-based protein interaction studies. The choice between performing this labeling in a controlled in vitro environment versus a complex biological in vivo system is critical and depends on the specific research question. These application notes provide a detailed comparison of in vitro and in vivo labeling strategies using IANBD ester, complete with experimental protocols and quantitative considerations.

Principle of this compound Labeling

This compound reacts with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7-9. The fluorescent IANBD moiety allows for the detection and tracking of the labeled molecule.

Comparison of In Vitro and In Vivo Labeling

The decision to label proteins in vitro or in vivo has significant implications for experimental design, data interpretation, and the physiological relevance of the results.

FeatureIn Vitro LabelingIn Vivo Labeling
Control High degree of control over labeling conditions (pH, temperature, concentration).Limited control over local concentration, pH, and competing reactions.
Specificity Can achieve higher specificity by optimizing reaction conditions. However, NHS esters can non-selectively label multiple lysine residues[1].Lower specificity due to the presence of numerous other proteins and biomolecules with primary amines.
Efficiency Generally higher labeling efficiency and better image quality[2]. Labeling efficiencies of over 95% have been reported for in vitro methods with other dyes[1][3].Lower labeling efficiency due to dilution, clearance, and non-specific binding.
Signal-to-Noise Ratio Typically higher signal-to-noise ratios due to controlled removal of excess dye.Lower signal-to-noise ratios due to background fluorescence and non-specific labeling.
Physiological Relevance May not fully represent the protein's state or interactions within a living system.Provides insights into protein function, localization, and dynamics in a native biological context.
Complexity Relatively straightforward procedure.Complex procedure involving administration, biodistribution, and potential toxicity.
Toxicity Not a concern for the biological system.Potential for cellular toxicity and immunogenic responses.
Applications Biochemical and biophysical studies, purified protein tracking, FRET analysis.Live-cell imaging, tracking protein localization and trafficking, studying protein-protein interactions in a living organism.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling with this compound

This protocol provides a general procedure for labeling a purified protein with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)[4]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris are not compatible as they will compete for reaction with the NHS ester[5].

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored[5].

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the desired volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically elute first.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and the absorbance maximum of IANBD (approximately 495 nm).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and IANBD.

Protocol 2: General Considerations for In Vivo Labeling with this compound

Direct in vivo labeling with this compound is a complex procedure with limited specific protocols available. The following are general guidelines and considerations based on protocols for other fluorescent NHS esters. Significant optimization and validation are required for each specific application.

Materials:

  • This compound

  • Vehicle for injection (e.g., sterile PBS, saline)

  • Animal model

  • Tissue processing reagents (fixatives, embedding media)

  • Imaging system (e.g., fluorescence microscope, in vivo imaging system)

Procedure:

  • Dye Preparation and Administration:

    • Dissolve this compound in a biocompatible solvent (e.g., DMSO) at a high concentration and then dilute it into the injection vehicle to the desired final concentration immediately before use.

    • The optimal dose and administration route (e.g., intravenous, intraperitoneal, subcutaneous) must be empirically determined. Factors to consider include the target organ, clearance rate, and potential toxicity.

  • Labeling Time:

    • The time allowed for the dye to circulate and label its target will vary depending on the biodistribution of the dye and the accessibility of the target protein. A time course experiment is recommended to determine the optimal labeling duration.

  • Tissue Collection and Processing:

    • At the desired time point, euthanize the animal and perfuse with saline to remove unbound dye from the vasculature.

    • Excise the tissues of interest and either image them directly or fix, embed, and section them for microscopic analysis.

  • Imaging and Analysis:

    • Image the tissues using an appropriate fluorescence imaging system with excitation and emission wavelengths suitable for IANBD.

    • Quantify the fluorescence signal and analyze its distribution to determine the localization of the labeled proteins.

Important Considerations for In Vivo Labeling:

  • Toxicity: The potential toxicity of this compound and its degradation products must be assessed.

  • Biodistribution and Clearance: The distribution of the dye throughout the body and its rate of clearance will significantly impact the labeling efficiency and signal-to-noise ratio.

  • Specificity: Off-target labeling of abundant proteins with accessible primary amines is a major challenge.

  • Controls: Appropriate controls, such as injecting the vehicle alone or a non-reactive form of the dye, are essential for interpreting the results.

Diagrams

In_Vitro_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein 1. Purified Protein in Amine-Free Buffer Mix 3. Mix & Incubate (1-2h RT or O/N 4°C) Protein->Mix IANBD_Ester 2. This compound in DMSO/DMF IANBD_Ester->Mix Quench 4. Quench Reaction (Tris or Hydroxylamine) Mix->Quench Purify 5. Purify (Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze (Spectrophotometry) Purify->Analyze In_Vivo_Labeling_Workflow cluster_prep Preparation & Administration cluster_labeling Labeling & Tissue Collection cluster_analysis Analysis IANBD_Ester 1. Prepare this compound Injection Solution Administer 2. Administer to Animal Model IANBD_Ester->Administer Circulate 3. Allow for Circulation & Labeling Administer->Circulate Collect 4. Collect Tissues Circulate->Collect Process 5. Process Tissues (Fix, Section) Collect->Process Image 6. Image & Analyze (Fluorescence Microscopy) Process->Image

References

Application Notes: IANBD Ester for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IA-NBD (N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole) is a thiol-reactive fluorescent probe designed for the sensitive detection of conformational changes and protein-protein interactions in real-time within living cells. The core of the IANBD ester is the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, a small, environmentally sensitive fluorophore. A key feature of NBD-based probes is their weak fluorescence in aqueous, polar environments, which significantly increases in nonpolar, hydrophobic settings.[1] This property makes IANBD an exceptional tool for reporting on binding events or conformational shifts that sequester the probe within a more hydrophobic microenvironment, such as the interior of a protein.[1]

The iodoacetyl group of the this compound selectively reacts with sulfhydryl groups of cysteine residues to form a stable thioether bond. In its unbound state, the fluorescence of the NBD moiety is partially quenched by the iodoacetate group through a process known as photoinduced electron transfer (PET).[1] Upon covalent attachment to a cysteine residue, this quenching mechanism is disrupted, leading to a substantial increase in fluorescence intensity.[1] This fluorogenic response minimizes background fluorescence from unreacted probes, enhancing the signal-to-noise ratio in imaging applications.

Key Features & Benefits

  • Environmental Sensitivity: The fluorescence quantum yield and lifetime of IANBD dramatically increase in nonpolar and sterically constrained environments, such as a hydrophobic pocket within a protein, providing a sensitive readout of protein conformational changes.[1]

  • Thiol-Specific Labeling: The iodoacetyl moiety provides specific covalent labeling of cysteine residues on proteins.

  • Fluorogenic Properties: The fluorescence of the NBD group is quenched in its free form and is significantly enhanced upon conjugation to a thiol group, reducing background noise from the unreacted probe.[1]

  • Versatility: this compound is compatible with various fluorescence-based applications, including fluorescence microscopy and flow cytometry for protein interaction studies.[2]

  • Applications in Drug Discovery: The sensitivity of IANBD to protein conformation and binding events makes it a valuable tool in drug discovery for high-throughput screening (HTS) of compounds that modulate protein function.[3][4]

Quantitative Data

The photophysical properties of IANBD are highly dependent on its local environment. The following table summarizes its key characteristics.

PropertyValue
Absorption Maximum (λabs) ~471-480 nm[5][6]
Emission Maximum (λem) ~530-557 nm[5][6][7] (This is solvent/environment dependent)
Extinction Coefficient (ε) Varies with solvent; for example, NBD-Cl has an ε of 369 M⁻¹cm⁻¹ in certain conditions.[5][6]
Fluorescence Quantum Yield (ΦF) Low in polar solvents (e.g., water) and significantly higher in nonpolar environments or when bound to proteins. The specific value is highly context-dependent.[1][7]
Fluorescence Lifetime (τ) Increases in nonpolar environments. For example, related NBD derivatives show changes in lifetime with the polarity of the environment.[5]
Reactivity Reacts with sulfhydryl groups (cysteines).
Molecular Weight 424.18 g/mol

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of 1-10 mM this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, add 23.6 µL of DMSO to 1 mg of this compound.

    • Vortex briefly to ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Live-Cell Labeling Protocol

  • Materials:

    • Cultured cells expressing the protein of interest with an accessible cysteine residue.

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • This compound stock solution (1-10 mM in DMSO).

  • Procedure:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture overnight to allow for cell adherence.

    • On the day of the experiment, remove the culture medium from the cells.

    • Wash the cells once with warm PBS or HBSS.

    • Prepare the labeling solution by diluting the this compound stock solution in warm complete culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and protein of interest.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C and 5% CO₂.[8] The incubation time may need to be optimized.

    • After incubation, remove the labeling solution and wash the cells two to three times with warm imaging buffer to remove any unreacted probe.

    • Add fresh, warm imaging buffer to the cells. The cells are now ready for live-cell imaging.

3. Live-Cell Imaging

  • Microscopy Setup:

    • Use a fluorescence microscope (widefield or confocal) equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.[8]

    • Use a filter set appropriate for the NBD fluorophore (e.g., a standard FITC/GFP filter set with excitation around 488 nm and emission collection around 525 nm).

  • Imaging Parameters:

    • To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure times that provide a sufficient signal-to-noise ratio.[8]

    • If possible, use longer wavelength dyes to reduce phototoxicity, although IANBD operates in the green spectrum.[8]

    • For time-lapse imaging, adjust the sampling frequency to be as low as possible to capture the biological process of interest without causing excessive phototoxicity. A starting point could be imaging every 20-30 minutes.[8]

    • Consider using a background suppressor reagent if high background fluorescence is an issue, though the fluorogenic nature of IANBD should minimize this.[8]

Visualizations

IANBD_Mechanism Free_IANBD Free this compound (Low Fluorescence) Labeled_Protein_Polar Labeled Protein (Aqueous Environment) (Moderate Fluorescence) Free_IANBD->Labeled_Protein_Polar Covalent Bonding (Thioether Formation) Protein_Cys Protein with accessible Cysteine (SH) Labeled_Protein_Nonpolar Labeled Protein (Hydrophobic Pocket) (High Fluorescence) Labeled_Protein_Polar->Labeled_Protein_Nonpolar Conformational Change or Binding Event

Caption: Mechanism of this compound fluorescence upon labeling and environmental change.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Cell_Culture 1. Culture cells on imaging dish Prepare_IANBD 2. Prepare IANBD labeling solution Incubate 3. Incubate cells with This compound Prepare_IANBD->Incubate Wash 4. Wash cells to remove unbound probe Incubate->Wash Image 5. Live-cell imaging with fluorescence microscope Wash->Image Analyze 6. Analyze fluorescence changes Image->Analyze

Caption: Experimental workflow for live-cell imaging with this compound.

References

Troubleshooting & Optimization

IANBD Ester Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IANBD (N,N'-Dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester for fluorescent labeling of biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is IANBD ester and what is it used for?

A1: this compound is a fluorescent probe used for labeling biomolecules, particularly proteins. It contains an iodoacetyl functional group that reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues. The core of the IANBD molecule is the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, which is environmentally sensitive. This means its fluorescence properties change depending on the polarity of its local environment. It is weakly fluorescent in aqueous, polar environments and becomes brightly fluorescent in nonpolar, hydrophobic settings, making it an excellent tool for studying protein conformational changes, binding events, and membrane dynamics.[1]

Q2: What is the reactive group on this compound and what does it target?

A2: The reactive group on this compound is an iodoacetamide (a type of haloalkyl reagent), which specifically reacts with thiol groups on cysteine residues in proteins to form a stable thioether bond.[1] While it is highly selective for thiols, at high concentrations or prolonged reaction times, some reaction with other nucleophilic residues like methionine may occur.

Q3: How should I store and handle this compound?

A3: this compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. To avoid condensation, allow the vial to equilibrate to room temperature before opening. For frequent use, it is recommended to prepare single-use aliquots of a stock solution in an anhydrous solvent like DMSO or DMF and store them at -20°C. Stock solutions in anhydrous DMSO are generally stable for 1-2 months when stored properly.[2][3]

Q4: What are the excitation and emission wavelengths for IANBD?

A4: The excitation and emission maxima of IANBD are sensitive to the solvent polarity. In a nonpolar environment, the excitation maximum is around 465 nm and the emission maximum is around 520 nm. In a polar aqueous environment, these can shift to approximately 480 nm for excitation and 550 nm for emission.[1]

Troubleshooting Guide

Low or No Fluorescence Signal

Q5: I have labeled my protein with this compound, but I see a very weak or no fluorescent signal. What could be the problem?

A5: There are several potential reasons for a low or absent fluorescence signal:

  • Inefficient Labeling: The labeling reaction may not have been successful. This could be due to several factors addressed in the "Low Labeling Efficiency" section below.

  • Fluorescence Quenching: The NBD fluorophore is susceptible to quenching. This can occur if the dye is located near certain amino acid residues (e.g., tryptophan, tyrosine, methionine, histidine) in the folded protein.[4] Conformational changes that bring the NBD moiety close to these residues can decrease fluorescence. Additionally, at high degrees of labeling, self-quenching can occur where adjacent dye molecules quench each other's fluorescence.

  • Photobleaching: The NBD fluorophore can be susceptible to photobleaching (light-induced destruction of the fluorophore), especially with prolonged exposure to high-intensity light.[3][5]

  • Precipitation of Labeled Protein: The labeled protein may have precipitated out of solution. This can be checked by centrifuging the sample and looking for a pellet.

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for IANBD in the expected environment of your sample.

Low Labeling Efficiency

Q6: My degree of labeling is very low. How can I improve the efficiency of the this compound labeling reaction?

A6: Low labeling efficiency is a common issue. Here are several factors to consider and optimize:

  • Presence of Reducing Agents: Thiol-reactive dyes like this compound will react with reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. These must be completely removed from the protein solution before adding the dye, typically by dialysis or gel filtration.

  • Re-oxidation of Cysteine Residues: After removal of reducing agents, the free thiol groups on cysteines can re-oxidize to form disulfide bonds, rendering them unavailable for labeling. Work quickly after removing the reducing agent and consider performing the labeling reaction in an oxygen-free environment.

  • Suboptimal pH: The reaction of iodoacetamides with thiols is most efficient at a pH between 7.0 and 8.0. At lower pH, the thiol group is protonated and less nucleophilic. At higher pH, the risk of reaction with other residues like lysine increases.

  • Insufficient Molar Excess of this compound: A molar excess of the dye over the protein is typically required to drive the reaction. A starting point is often a 10-20 fold molar excess of this compound to protein. This may need to be optimized for your specific protein.

  • Hydrolysis of this compound: Although more stable than NHS esters, this compound can still hydrolyze in aqueous solutions over time. Prepare the stock solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the labeling reaction.

  • Inaccessible Cysteine Residues: The target cysteine residue(s) may be buried within the protein's three-dimensional structure and therefore inaccessible to the this compound. Partial denaturation of the protein might be necessary in some cases, but this can affect protein function.

Non-Specific Labeling or Protein Aggregation

Q7: I am observing non-specific labeling or my protein is aggregating after the labeling reaction. What can I do?

A7: These issues can compromise your experiment. Here are some troubleshooting steps:

  • Non-Specific Labeling: While iodoacetamides are highly thiol-selective, reaction with other nucleophilic residues can occur at high pH or with prolonged reaction times. Ensure the pH of your reaction buffer is within the optimal range (7.0-8.0) and optimize the reaction time to be as short as necessary for sufficient labeling.

  • Protein Aggregation: The addition of a hydrophobic dye like IANBD can increase the overall hydrophobicity of the protein, leading to aggregation, especially at high degrees of labeling. Try reducing the molar excess of the this compound in the labeling reaction. Also, ensure that the protein concentration is not too high during labeling and that the buffer conditions (e.g., ionic strength) are optimal for your protein's solubility.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended Value/RangeNotes
Target Functional Group Free sulfhydryl (thiol) on CysteineEnsure cysteine residues are reduced and accessible.
Reaction pH 7.0 - 8.0Balances thiol reactivity with minimizing side reactions.
Molar Excess of this compound 10-20 fold over proteinThis is a starting point and should be optimized.
Reaction Buffer Phosphate buffer, HEPESMust be free of thiols.
Solvent for this compound Stock Anhydrous DMSO or DMFMinimizes hydrolysis of the ester.
Reaction Temperature 4°C to Room TemperatureLower temperatures can reduce non-specific reactions.
Reaction Time 2 hours to overnightMonitor reaction progress if possible.

Table 2: Spectroscopic Properties of IANBD

Solvent EnvironmentExcitation Max (λex)Emission Max (λem)
Cyclohexane (nonpolar)~465 nm~520 nm
Dioxane~468 nm~530 nm
Chloroform~470 nm~535 nm
Ethanol~475 nm~545 nm
Acetonitrile~472 nm~540 nm
Water (polar)~480 nm~550 nm
Data are representative of typical NBD-amine derivatives.[1]

Detailed Experimental Protocol: this compound Labeling of a Cysteine-Containing Protein

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

  • Quenching Reagent (optional): 1 M β-mercaptoethanol or DTT

Procedure:

  • Protein Preparation and Reduction of Disulfide Bonds:

    • Dissolve the protein in the Labeling Buffer.

    • To reduce any disulfide bonds and ensure the target cysteine thiols are free, add a 10-fold molar excess of DTT.

    • Incubate at room temperature for 1 hour.

  • Removal of Reducing Agent:

    • Remove the DTT from the protein solution using a desalting column pre-equilibrated with degassed Labeling Buffer.

    • Collect the protein fractions and immediately proceed to the labeling step to prevent re-oxidation of the thiols.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be used immediately.

  • Labeling Reaction:

    • Determine the concentration of the reduced protein.

    • While gently stirring the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small molecule thiol such as β-mercaptoethanol or DTT can be added to a final concentration of 10-20 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and quenching reagent by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, which can usually be identified by their color.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the absorbance maximum of IANBD (around 480 nm in an aqueous buffer).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[1][6][7]

    • Calculate the dye concentration using its molar extinction coefficient.

    • The DOL is the molar ratio of the dye to the protein. An ideal DOL is typically between 0.5 and 1 for 1:1 labeling studies.[8]

Visualizations

IANBD_Labeling_Workflow cluster_prep Protein Preparation cluster_purification1 Purification cluster_labeling Labeling Reaction cluster_purification2 Final Purification cluster_analysis Analysis Protein_Solution Protein Solution Add_DTT Add DTT/TCEP Protein_Solution->Add_DTT Incubate Incubate Add_DTT->Incubate Desalting1 Desalting Column (Remove DTT) Incubate->Desalting1 Add_IANBD Add this compound Desalting1->Add_IANBD Incubate_Label Incubate (Dark) Add_IANBD->Incubate_Label Desalting2 Desalting Column (Remove Free Dye) Incubate_Label->Desalting2 DOL Determine DOL Desalting2->DOL Labeled_Protein Labeled Protein DOL->Labeled_Protein Troubleshooting_IANBD Start Low/No Fluorescence Signal Check_Labeling Was labeling successful? (Check DOL) Start->Check_Labeling Check_Quenching Is fluorescence quenching a possibility? Check_Labeling->Check_Quenching Yes Troubleshoot_Labeling Troubleshoot Labeling: - Check for reducing agents - Optimize pH (7.0-8.0) - Increase molar excess of dye - Check for cysteine accessibility Check_Labeling->Troubleshoot_Labeling No Check_Photobleaching Was there excessive light exposure? Check_Quenching->Check_Photobleaching No Troubleshoot_Quenching Address Quenching: - Check for nearby Trp, Tyr, Met, His - Reduce DOL to avoid self-quenching Check_Quenching->Troubleshoot_Quenching Yes Other_Issues Other Issues: - Check for protein precipitation - Verify instrument settings Check_Photobleaching->Other_Issues No Troubleshoot_Photobleaching Minimize Photobleaching: - Reduce exposure time/intensity - Use antifade reagents Check_Photobleaching->Troubleshoot_Photobleaching Yes Quenching_Pathway NBD_Excited NBD* (Excited State) NBD_Ground NBD (Ground State) NBD_Excited->NBD_Ground Internal Conversion Quencher Quenching Amino Acid (e.g., Trp, Met, His) NBD_Excited->Quencher Energy/Electron Transfer Fluorescence Fluorescence (Photon Emission) NBD_Excited->Fluorescence Radiative Decay Non_Radiative_Decay Non-Radiative Decay (Heat) Quencher->Non_Radiative_Decay

References

reducing background fluorescence with IANBD ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IANBD ester for fluorescent labeling. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

High background fluorescence is a common issue when working with fluorescent dyes like this compound. This guide provides a systematic approach to identifying and mitigating the sources of background noise in your experiments.

Q1: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I reduce it?

High background fluorescence can originate from several sources, including unbound dye, non-specific binding of the dye to surfaces or cellular components, and autofluorescence from the sample itself.

Potential Causes and Solutions:

  • Incomplete Removal of Unbound Dye: Insufficient washing after the labeling reaction is a primary cause of high background.

    • Solution: Increase the number and duration of wash steps.[1][2] Consider using a gentle rocking or agitation during washing to enhance the removal of unbound this compound.[1]

  • Non-Specific Binding: this compound, like other fluorescent dyes, can non-specifically adhere to proteins, lipids, and other cellular structures, leading to a general increase in background.

    • Solution: Introduce a blocking step before labeling. Common blocking agents include Bovine Serum Albumin (BSA) or casein.

  • Excess Dye Concentration: Using too high a concentration of this compound can lead to increased non-specific binding and difficulty in removing the excess unbound dye.

    • Solution: Optimize the molar ratio of this compound to your target molecule. Start with a lower ratio and titrate up to find the optimal concentration that provides good signal-to-noise.

  • Autofluorescence: Many biological samples exhibit natural fluorescence (autofluorescence), which can contribute to the background signal.

    • Solution: If possible, image your sample at a different wavelength to avoid the autofluorescence spectrum.[2] Alternatively, you can treat your sample with an autofluorescence quenching agent.

Q2: My negative control samples are showing significant fluorescence. What does this indicate and what should I do?

Fluorescence in negative controls is a clear indicator of non-specific binding or issues with the labeling and washing protocol.

Troubleshooting Steps for Negative Controls:

  • Review Your Control: Ensure your negative control is appropriate. It should be a sample that lacks the target molecule but is otherwise treated identically to the experimental samples.

  • Secondary Antibody Only Control (for immunofluorescence): If you are using a secondary antibody, a control with only the secondary antibody should be performed to check for its non-specific binding.

  • Optimize Blocking: Your blocking step may be insufficient. Increase the concentration of the blocking agent or the incubation time.

  • Check for Contamination: Ensure all buffers and reagents are free from fluorescent contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound labeling reaction?

The reaction of N-hydroxysuccinimide (NHS) esters, such as this compound, with primary amines is highly pH-dependent. The optimal pH for this reaction is between 8.3 and 8.5.[1][2] At a lower pH, the amino group is protonated, which prevents the reaction from occurring. At a higher pH, the hydrolysis of the NHS ester is accelerated, which reduces the labeling efficiency.[1][2]

Q2: What is a good starting molar ratio of this compound to my protein of interest?

A common starting point for labeling proteins with NHS esters is a molar excess of the dye. For mono-labeling, an 8-fold molar excess of the NHS ester is often recommended.[1] However, the optimal ratio can vary depending on the protein's structure and the number of available primary amines (lysine residues and the N-terminus). It is advisable to perform a titration experiment to determine the optimal dye-to-protein ratio for your specific application.

Q3: How can I quench the this compound labeling reaction?

To stop the labeling reaction, a quenching agent that contains a primary amine can be added. This will react with any remaining unreacted this compound. Common quenching agents include:

  • Tris-HCl: A final concentration of 50-100 mM can be used.

  • Glycine: Similar to Tris, a final concentration of 50-100 mM is effective.

  • Hydroxylamine: This is another effective quenching agent.

Incubate the reaction with the quenching agent for 10-15 minutes at room temperature.

Data Presentation

Table 1: Troubleshooting High Background Fluorescence

Observation Potential Cause Recommended Action
High, uniform backgroundIncomplete removal of unbound dyeIncrease the number and duration of wash steps.
Non-specific bindingIntroduce or optimize a blocking step (e.g., with BSA).
Excess dye concentrationReduce the molar ratio of this compound to the target molecule.
Patchy or localized backgroundDye precipitationEnsure the this compound is fully dissolved in an appropriate solvent (e.g., DMSO or DMF) before adding to the reaction buffer.
Aggregation of labeled proteinCentrifuge the labeled protein solution to remove aggregates before use.
High background in negative controlsNon-specific binding of dye or antibodiesOptimize blocking conditions; validate control samples.

Table 2: Key Parameters for this compound Labeling Reaction

Parameter Recommended Range Notes
pH 8.3 - 8.5Critical for efficient reaction with primary amines.[1][2]
Molar Ratio (Dye:Protein) 5:1 to 20:1Start with an 8:1 ratio and optimize for your specific protein.[1]
Reaction Time 1 - 4 hoursCan be performed at room temperature or on ice overnight.[2]
Reaction Temperature Room Temperature or 4°CLower temperatures may require longer incubation times.
Quenching Agent Tris-HCl, Glycine, HydroxylamineAdd to a final concentration of 50-100 mM.

Experimental Protocols

Protocol 1: General Protocol for Labeling a Protein with this compound

  • Prepare the Protein Solution: Dissolve your protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., phosphate-buffered saline (PBS) or sodium bicarbonate buffer) and adjusted to pH 8.3-8.5.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching agent (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Reducing Background Fluorescence

  • Blocking: Before applying the IANBD-labeled probe, incubate your sample (e.g., cells or tissue sections) with a blocking solution (e.g., 1-5% BSA in PBS) for at least 1 hour at room temperature.

  • Washing: After the labeling step, wash the sample extensively. Perform at least three washes with a suitable buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes each.

  • Autofluorescence Quenching (Optional): If autofluorescence is a significant issue, consider treating the sample with a commercial autofluorescence quenching reagent according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (pH 8.3-8.5) labeling Mix and Incubate (1-4h at RT) protein_prep->labeling ianbd_prep Prepare this compound (in DMSO/DMF) ianbd_prep->labeling quenching Quench Reaction (e.g., Tris-HCl) labeling->quenching purify Purify Labeled Protein (e.g., Desalting Column) quenching->purify analyze Analysis purify->analyze

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_workflow start High Background Observed check_washing Increase Wash Steps? start->check_washing optimize_blocking Optimize Blocking Step? check_washing->optimize_blocking No Improvement solution Background Reduced check_washing->solution Yes reduce_dye Reduce this compound Concentration? optimize_blocking->reduce_dye No Improvement optimize_blocking->solution Yes check_autofluorescence Consider Autofluorescence? reduce_dye->check_autofluorescence No Improvement reduce_dye->solution Yes check_autofluorescence->solution Yes

Caption: Troubleshooting flowchart for reducing high background fluorescence.

References

Technical Support Center: IANBD Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IANBD ester and related fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching and optimize their fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

IANBD (iodoacetyl-N,N'-dimethyl-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester is a fluorescent labeling reagent. It belongs to the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) family of fluorophores, which are known for their small size and sensitivity to the local environment.[1] The iodoacetyl group on this compound makes it reactive towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins and peptides. This specificity allows for targeted labeling of biomolecules. NBD dyes are valuable because their fluorescence emission is often enhanced in nonpolar (hydrophobic) environments, making them useful for studying protein conformation, binding events, and membrane interactions.[2]

Q2: What is photobleaching?

Photobleaching is the permanent loss of fluorescence from a fluorophore due to light-induced chemical damage.[3] When a fluorescent molecule like this compound is exposed to high-intensity light, it can enter a long-lived, reactive triplet state.[4] Interactions in this state, particularly with molecular oxygen, can lead to the formation of reactive oxygen species (ROS) that irreversibly damage the fluorophore, rendering it unable to fluoresce.[5] This process limits the duration of imaging experiments and can compromise quantitative analysis.[6]

Q3: What are the main causes of this compound photobleaching?

The primary drivers of photobleaching are:

  • High-Intensity Excitation Light: More intense light increases the rate at which fluorophores are excited and, consequently, the probability of them entering the destructive triplet state.

  • Long Exposure Times: Prolonged illumination increases the total number of photons that interact with the fluorophore, leading to cumulative damage.[5]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching. It reacts with excited fluorophores to create damaging singlet oxygen.[4]

  • Local Environment: The chemical environment surrounding the this compound can influence its photostability.[2]

Q4: How can I minimize photobleaching in my experiments?

There are three main strategies to combat photobleaching:

  • Optimize Imaging Parameters: Reduce the intensity and duration of light exposure to the minimum necessary to acquire a good signal.[5]

  • Use Antifade Reagents: Add chemical compounds to your imaging media that protect the fluorophore from photochemical damage.[7]

  • Choose Robust Fluorophores: While you may be specifically using this compound, for future experiments, consider alternative dyes known for higher photostability if your signal loss is too severe.[3]

Troubleshooting Guide

Problem: My this compound signal fades almost immediately upon illumination.

  • Is your excitation light too intense?

    • Solution: Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal. Use neutral density (ND) filters to attenuate the light source without changing its spectral properties.[5]

  • Is your exposure time too long?

    • Solution: Use the shortest possible exposure time that yields an acceptable signal-to-noise ratio. For time-lapse imaging, increase the interval between acquisitions.[5]

  • Are you using an antifade reagent?

    • Solution: For live-cell imaging, incorporate an antioxidant like Trolox into your media.[8][9] For fixed samples, use a commercial antifade mounting medium like ProLong Gold or Vectashield, or prepare your own.[10]

Problem: I need to perform a long time-lapse experiment, but the signal is gone by the end.

  • Have you optimized your imaging medium?

    • Solution: For live-cell imaging, use a reagent like ProLong Live Antifade Reagent or a combination of an oxygen scavenging system (e.g., glucose oxidase) and a triplet-state quencher (e.g., Trolox).[3][11] This dual approach is highly effective at preserving the signal.

  • Are you imaging more frequently than necessary?

    • Solution: Critically evaluate your experimental design. Collect only the essential data points needed to answer your scientific question. Reducing the frequency of imaging will significantly reduce cumulative photobleaching.[5]

Problem: My images have high background and low signal, forcing me to increase laser power.

  • Is there unbound this compound in the sample?

    • Solution: Ensure your sample washing steps are thorough to remove any unbound fluorescent probe, which can contribute to background noise.

  • Is your mounting medium autofluorescent?

    • Solution: Some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent at certain wavelengths.[7] Ensure your chosen antifade is compatible with the excitation and emission wavelengths of this compound (Excitation/Emission: ~475/530 nm).

Quantitative Data and Reagents

While specific photobleaching quantum yields for this compound are highly dependent on the local environment and experimental setup, the following tables provide practical data on antifade agents and best practices for microscopy.

Table 1: Common Antifade Reagents for Fluorescence Microscopy

Reagent NamePrimary UseMechanism of ActionTypical ConcentrationProsCons
Trolox Live-Cell ImagingAntioxidant; scavenges reactive oxygen species and quenches triplet states.[3][4]0.1 - 1.0 mMCell-permeable, low cytotoxicity in many cell lines.[8][9]Effectiveness can be cell-type dependent; requires optimization.[5]
n-Propyl gallate (NPG) Fixed & Live CellsFree radical scavenger.2% in glycerol (fixed)Effective antifade.Can have anti-apoptotic properties, potentially affecting biological processes in live cells.[6]
DABCO Fixed & Live CellsFree radical scavenger.2.5% in glycerol (fixed)Less toxic than PPD.Less effective than PPD; may have some biological effects.[6]
ProLong Live Live-Cell ImagingEnzyme-based system that removes free radicals.[11]Per manufacturerValidated for a range of dyes; maintains cell viability.Commercial reagent, higher cost.
ProLong Gold / Diamond Fixed-Cell ImagingHard-setting mounting media with proprietary antifade formulations.Ready-to-useExcellent, long-lasting protection; provides good refractive index matching.[10]Incompatible with live cells.

Table 2: Microscopy Best Practices to Minimize Photobleaching

ParameterRecommendationRationale
Light Source Use the lowest possible intensity/power.Reduces the rate of fluorophore excitation and subsequent damage.
Exposure Time Use the shortest possible duration.Minimizes the total dose of photons delivered to the sample.
Filters Use high-quality bandpass filters.Ensures only the necessary excitation wavelengths reach the sample and only the emission signal reaches the detector, reducing stray light.
Objective Lens Use a high numerical aperture (NA) objective.A high NA lens is more efficient at collecting emitted light, allowing you to reduce the excitation intensity while maintaining signal quality.
Detector Use a high quantum efficiency camera/detector.A more sensitive detector can capture a usable signal with less excitation light.
Focusing Focus on a region adjacent to your area of interest, or use a transmitted light channel (e.g., DIC) before switching to fluorescence.Avoids unnecessarily bleaching your primary field of view while setting up the microscope.

Experimental Protocols

Protocol 1: Using Trolox for Live-Cell Imaging

This protocol is adapted for using VectaCell™ Trolox or a similar Trolox solution.

Materials:

  • Cells labeled with this compound.

  • Standard cell culture or imaging buffer (e.g., HBSS, FluoroBrite™ DMEM).

  • 100 mM Trolox stock solution in ethanol.[8]

Procedure:

  • Prepare your cells for imaging in a suitable chamber or dish.

  • Prepare the final imaging medium. Dilute the 100 mM Trolox stock solution directly into your imaging buffer to a final concentration between 0.1 mM and 1 mM.[9]

    • Optimization Note: The optimal concentration depends on the cell type's sensitivity to hypoxia and the severity of photobleaching. Start with a concentration of 0.5 mM and adjust as needed. Include a vehicle control (ethanol alone) to test for any effects of the solvent.[9]

  • Carefully replace the medium on your cells with the Trolox-containing imaging medium.

  • Incubate the cells for 15-30 minutes at their normal culture temperature to allow the Trolox to permeate the cells.

  • Proceed with fluorescence imaging, following the microscopy best practices outlined in Table 2.

Protocol 2: Preparing a Simple Antifade Mounting Medium for Fixed Cells

This protocol describes a common glycerol-based antifade medium.

Materials:

  • Fixed cells on a slide, labeled with this compound and washed.

  • Glycerol (high purity).

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

  • Antifade agent (e.g., n-propyl gallate or DABCO).

  • Coverslips.

Procedure:

  • Prepare the antifade solution. For a 2% n-propyl gallate solution:

    • Dissolve 200 mg of n-propyl gallate into 1 mL of PBS or TBS. This may require gentle heating.

    • Add 9 mL of glycerol and mix thoroughly.

    • Adjust the pH to ~8.0-8.5 if necessary. Store protected from light at 4°C.

  • Carefully blot any excess buffer from the slide around your sample, being careful not to let the sample dry out.

  • Add a single drop of the antifade mounting medium onto the sample.

  • Slowly lower a coverslip onto the drop at an angle to avoid trapping air bubbles.

  • Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.

  • Allow the medium to cure or settle (time varies by formulation) before imaging. For best results with some media like ProLong Gold, curing overnight is recommended.[10]

Visualizations

Photobleaching_Process cluster_cycle Normal Fluorescence Cycle cluster_bleach Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption (Excitation) Bleached Non-Fluorescent (Bleached State) S1->S0 2. Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing T1->Bleached 5. Chemical Reaction (Damage) O2 Oxygen (O₂) T1->O2 4. Energy Transfer ROS Reactive Oxygen Species (ROS) ROS->S0 5. Chemical Reaction (Damage) O2->ROS Activation

Caption: The photochemical pathways of a fluorophore.

Troubleshooting_Workflow Start Start: this compound Signal is Fading Too Quickly Q_LiveOrFixed Is your sample live or fixed cells? Start->Q_LiveOrFixed Live_Antifade Add a live-cell antifade reagent (e.g., Trolox). Q_LiveOrFixed->Live_Antifade Live Fixed_Antifade Use a high-quality antifade mounting medium. Q_LiveOrFixed->Fixed_Antifade Fixed Live_Check Is fading still an issue? Live_Antifade->Live_Check Optimize_Microscopy Optimize Microscopy Settings: 1. Reduce light intensity (ND filter). 2. Decrease exposure time. 3. Use high NA objective. Live_Check->Optimize_Microscopy Yes Success Success: Experiment Optimized Live_Check->Success No Fixed_Check Is fading still an issue? Fixed_Antifade->Fixed_Check Fixed_Check->Optimize_Microscopy Yes Fixed_Check->Success No Optimize_Check Is signal quality now acceptable? Optimize_Microscopy->Optimize_Check Optimize_Check->Success Yes Reconsider Consider Alternative: - Redesign experiment to require  less intense imaging. - Evaluate a more photostable dye. Optimize_Check->Reconsider No

Caption: A logical workflow for troubleshooting photobleaching.

References

Technical Support Center: Optimizing IANBD Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IANBD ester conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing low or no labeling of my protein with this compound?

A1: Low or no labeling is a common issue with several potential causes:

  • Inactive Cysteine Residues: The thiol groups of cysteine residues may be oxidized, forming disulfide bonds, and are therefore unavailable for conjugation.

    • Solution: Reduce the protein with a disulfide-reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. Ensure complete removal of the reducing agent before adding the this compound, as it will compete for the dye.[1][2]

  • Incorrect pH: The reaction between iodoacetamides and thiols is pH-dependent. The thiol group needs to be in its nucleophilic thiolate form (S-).

    • Solution: Perform the conjugation reaction in a buffer with a pH between 7.5 and 8.5.[1][3] At this pH range, the thiol group is sufficiently deprotonated to react efficiently.[1]

  • Presence of Competing Nucleophiles: Thiols in buffers or additives (e.g., DTT, β-mercaptoethanol) will compete with the protein's cysteines for the this compound.

    • Solution: Use a thiol-free buffer for the conjugation reaction. If a reducing agent was used, it must be removed by dialysis or gel filtration before adding the this compound.[1]

  • Degraded this compound: this compound is light-sensitive and susceptible to hydrolysis.

    • Solution: Prepare the this compound solution immediately before use and protect it from light.[4] Store the solid reagent in a cool, dark, and dry place.

Q2: My protein is labeled, but I'm observing non-specific labeling on other residues. How can I improve specificity?

A2: While iodoacetamides are primarily thiol-reactive, they can react with other nucleophilic amino acid side chains under certain conditions.

  • High Molar Excess of this compound: A large excess of the labeling reagent can drive reactions with less reactive groups.

    • Solution: Optimize the molar ratio of this compound to protein. Start with a 5- to 10-fold molar excess of dye over the protein and adjust as needed. For highly specific labeling, use a limiting amount of the iodoacetamide reagent.[4]

  • High pH: At a pH above 8.5, other amino acid residues, such as lysines (amino group) and histidines (imidazole group), become more reactive towards iodoacetamides.[4][5]

    • Solution: Maintain the reaction pH between 7.5 and 8.5 to favor the reaction with cysteine residues.[1][3]

  • Prolonged Incubation Time: Extended reaction times can increase the chance of side reactions.

    • Solution: Monitor the reaction progress over time to determine the optimal incubation period that maximizes specific labeling without significant non-specific reactions.

Q3: My protein precipitates after conjugation with this compound. What can I do to prevent this?

A3: Protein precipitation post-labeling is often due to the hydrophobic nature of the fluorescent dye or over-labeling.

  • Hydrophobicity of IANBD: The NBD group is relatively hydrophobic. Attaching it to the surface of a protein can expose hydrophobic patches, leading to aggregation and precipitation.[6]

    • Solution: Try performing the labeling reaction in the presence of a mild, non-ionic detergent or other stabilizing agents. You can also try using a more hydrophilic variant of the dye if available.

  • Over-labeling: The attachment of multiple hydrophobic dye molecules can significantly increase the overall hydrophobicity of the protein, causing it to precipitate.[6]

    • Solution: Reduce the molar excess of this compound in the reaction to achieve a lower degree of labeling (ideally a 1:1 dye-to-protein ratio).[6]

  • Organic Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solution to your protein can cause denaturation and precipitation.

    • Solution: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Quantitative Data Summary

The optimal conditions for this compound conjugation can vary depending on the specific protein. The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 8.5Balances thiol reactivity with specificity.[1][3]
Molar Excess (Dye:Protein) 5:1 to 20:1Start with a lower ratio and optimize.[4]
Temperature 4°C to 25°C (Room Temp.)Lower temperatures may require longer incubation times.[1][3]
Reaction Time 2 - 12 hoursMonitor reaction progress to determine the optimum time.[1][3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[7]

Table 2: Recommended Buffers for Conjugation

BufferConcentrationpHNotes
Phosphate Buffer50 - 100 mM7.5 - 8.0Common and effective.
HEPES50 mM7.5Good buffering capacity in the desired range.[3]
Bicarbonate Buffer50 - 100 mM8.0 - 8.5Also a suitable option.

Important: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol).

Experimental Protocol: this compound Labeling of a Cysteine-Containing Protein

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.5)

  • (Optional) Reducing Agent (e.g., 100 mM DTT or TCEP)

  • (Optional) Quenching Reagent (e.g., 1 M β-mercaptoethanol or cysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: a. If your protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. b. Remove the reducing agent completely by passing the protein solution through a desalting column equilibrated with conjugation buffer. c. Adjust the protein concentration to 2-5 mg/mL in cold conjugation buffer.

  • This compound Stock Solution Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.[4]

  • Conjugation Reaction: a. Add a 10-fold molar excess of the 10 mM this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): a. To stop the reaction, add a quenching reagent with a free thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-20 mM. b. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: a. Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1] b. The first colored band to elute from the column is the IANBD-labeled protein.[1]

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for IANBD (A478). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the following equations:

    • Protein Concentration (M) = [A280 - (A478 × CF)] / εprotein
    • Dye Concentration (M) = A478 / εIANBD
    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration c. Where:
    • CF is the correction factor (A280 of free dye / Amax of free dye). For NBD, this is approximately 0.11.
    • εprotein is the molar extinction coefficient of your protein at 280 nm.
    • εIANBD is the molar extinction coefficient of IANBD at 478 nm (~25,000 cm-1M-1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep 1. Prepare Protein (Reduce & Desalt) Conjugation 3. Conjugation (pH 7.5-8.5, RT, 2h) Prot_Prep->Conjugation Dye_Prep 2. Prepare IANBD Ester Stock (Fresh) Dye_Prep->Conjugation Quench 4. Quench Reaction (Optional) Conjugation->Quench Purify 5. Purify Conjugate (Gel Filtration) Quench->Purify Analyze 6. Analyze (Calculate DOL) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide Start Start Troubleshooting Problem What is the issue? Start->Problem LowLabel Low / No Labeling Problem->LowLabel Low Labeling NonSpecific Non-Specific Labeling Problem->NonSpecific Non-Specific Precipitation Protein Precipitation Problem->Precipitation Precipitation Cause_Low1 Cause: Oxidized Thiols LowLabel->Cause_Low1 Cause_Low2 Cause: Incorrect pH LowLabel->Cause_Low2 Cause_Low3 Cause: Degraded Dye LowLabel->Cause_Low3 Sol_Low1 Solution: Reduce with DTT/TCEP & remove reducing agent Cause_Low1->Sol_Low1 Sol_Low2 Solution: Use buffer pH 7.5-8.5 Cause_Low2->Sol_Low2 Sol_Low3 Solution: Prepare fresh dye solution Cause_Low3->Sol_Low3 Cause_NS1 Cause: High Molar Excess NonSpecific->Cause_NS1 Cause_NS2 Cause: High pH NonSpecific->Cause_NS2 Sol_NS1 Solution: Decrease dye:protein ratio Cause_NS1->Sol_NS1 Sol_NS2 Solution: Maintain pH below 8.5 Cause_NS2->Sol_NS2 Cause_Ppt1 Cause: Over-labeling Precipitation->Cause_Ppt1 Cause_Ppt2 Cause: Dye Hydrophobicity Precipitation->Cause_Ppt2 Sol_Ppt1 Solution: Lower dye:protein ratio Cause_Ppt1->Sol_Ppt1 Sol_Ppt2 Solution: Add mild detergent Cause_Ppt2->Sol_Ppt2

Caption: Troubleshooting guide for this compound conjugation.

References

Technical Support Center: IANBD Ester Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing non-specific binding issues with IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester.

Frequently Asked Questions (FAQs)

Q1: What is IANBD ester and what is it used for?

This compound is a thiol-reactive fluorescent probe. It is commonly used to label proteins and peptides at cysteine residues. The resulting fluorescently labeled molecules can then be used in a variety of applications, including fluorescence polarization assays to study molecular interactions, fluorescence microscopy to visualize protein localization, and flow cytometry.

Q2: What are the common causes of non-specific binding with this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: The NBD group is moderately hydrophobic and can interact non-specifically with hydrophobic regions of proteins or other biomolecules.

  • Ionic Interactions: Electrostatic interactions between the charged this compound molecule and charged residues on proteins can lead to non-specific binding.

  • High Probe Concentration: Using an excessive molar ratio of this compound to your target molecule can increase the likelihood of non-specific labeling.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on surfaces (e.g., microplates, beads) or other proteins in a complex mixture can lead to high background signal.

  • Suboptimal Buffer Conditions: The pH and composition of the labeling and assay buffers can influence the reactivity and non-specific interactions of the probe.

Q3: How can I minimize non-specific binding of my IANBD-labeled protein in an assay?

To minimize non-specific binding of the labeled protein, consider the following:

  • Optimize Blocking: Use an appropriate blocking agent, such as Bovine Serum Albumin (BSA) or normal serum, at an optimized concentration.

  • Include Detergents: Adding a non-ionic detergent like Tween-20 to your assay buffer can help to reduce hydrophobic interactions.

  • Adjust Ionic Strength: Optimizing the salt concentration of your buffers can minimize non-specific electrostatic interactions.

  • Purification: Ensure that your labeled protein is thoroughly purified from unreacted this compound.

Troubleshooting Guide

Issue: High background fluorescence in my experiment.

High background fluorescence can obscure your specific signal and lead to inaccurate results. The following troubleshooting steps can help identify and resolve the source of the high background.

Potential Cause 1: Unreacted this compound

Q: How do I know if unreacted this compound is causing the high background? A: Free this compound in solution will be highly fluorescent. If you have not effectively removed the unreacted probe after the labeling reaction, it will contribute to a high background signal.

Solution:

  • Quench the Labeling Reaction: After the desired incubation time, quench the reaction by adding a molar excess of a small molecule thiol such as Dithiothreitol (DTT) or β-mercaptoethanol. This will react with any remaining unreacted this compound.

  • Purify the Labeled Protein: Use a desalting column, dialysis, or size-exclusion chromatography to separate the labeled protein from the quenched, unreacted this compound and other reaction components.

Potential Cause 2: Non-Specific Binding of this compound to Surfaces or Other Molecules

Q: My purified IANBD-labeled protein still shows high background in my assay. What could be the cause? A: The IANBD moiety itself might be binding non-specifically to your assay components (e.g., microplate wells, other proteins).

Solution:

  • Blocking: Pre-treat your assay surface (e.g., microplate) with a blocking agent. Bovine Serum Albumin (BSA) is a common choice.

  • Detergents: Include a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent such as Tween-20 in your assay buffer to minimize hydrophobic interactions.

  • Optimize Antibody/Protein Concentrations: If you are using the IANBD-labeled molecule in an immunoassay, titrate the concentration of both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[1]

Issue: Low specific signal or no signal.

Q: I am not seeing the expected fluorescent signal from my IANBD-labeled protein. What could be wrong? A: This could be due to inefficient labeling, quenching of the fluorophore, or issues with your detection setup.

Solution:

  • Verify Labeling Efficiency: Check the degree of labeling using UV-Vis spectrophotometry. The NBD fluorophore has a characteristic absorbance maximum around 480 nm.

  • Optimize Labeling Conditions: Ensure the pH of your labeling buffer is optimal for the reaction between the iodoacetyl group and the thiol of the cysteine residue (typically pH 7.0-8.0). Also, check the molar ratio of this compound to your protein.

  • Check for Quenching: Some buffer components or proximity to other molecules can quench the fluorescence of NBD. Try performing the experiment in a different buffer system. Dithiothreitol (DTT), if used in excess and not fully removed, can also quench fluorescence.[2]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for key reagents used in this compound labeling and subsequent assays.

Table 1: this compound Labeling Parameters

ParameterRecommended RangeNotes
This compound:Protein Molar Ratio 10:1 to 20:1The optimal ratio should be determined empirically for each protein.
Protein Concentration > 2 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.
Reaction pH 7.0 - 8.0The thiol group of cysteine is more reactive at slightly alkaline pH.
Incubation Time 2 hours at room temperature or overnight at 4°CProtect the reaction from light.
Quenching Reagent (DTT) 1-10 mM (final concentration)Add a significant molar excess compared to the initial this compound concentration.

Table 2: Assay Buffer Components for Reducing Non-Specific Binding

ComponentRecommended ConcentrationPurpose
Bovine Serum Albumin (BSA) 0.05% - 5% (w/v)Blocks non-specific binding sites on surfaces and other proteins.
Normal Serum 5% (v/v)Use serum from the same species as the secondary antibody, if applicable.[3]
Tween-20 0.01% - 0.05% (v/v)Reduces non-specific hydrophobic interactions.

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

This protocol provides a general procedure for labeling a protein containing a reactive cysteine residue with this compound.

Materials:

  • Protein of interest with at least one accessible cysteine residue in a suitable buffer (e.g., PBS, HEPES) at a concentration of >2 mg/mL. The buffer should be free of primary amines and thiols.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Dithiothreitol (DTT) in water

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Ensure your protein solution is at a concentration of at least 2 mg/mL in a thiol-free buffer at pH 7.0-8.0.

  • Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve the desired molar excess (start with a 10:1 molar ratio of dye to protein).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Quench Reaction: Add DTT from the 1 M stock to a final concentration of 1-10 mM to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and quenching reagent using a desalting column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~480 nm).

Protocol 2: Fluorescence Polarization (FP) Assay

This protocol describes a competitive FP assay to screen for inhibitors of a protein-protein interaction, using an IANBD-labeled peptide as a tracer.

Materials:

  • IANBD-labeled peptide (tracer)

  • Target protein

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.01% Tween-20)

  • Test compounds (potential inhibitors)

  • 384-well, non-binding black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: To each well of the 384-well plate, add the assay components in the following order:

    • Assay buffer

    • Test compound at various concentrations

    • Target protein at a fixed concentration (typically at its Kd for the tracer)

    • IANBD-labeled peptide tracer at a fixed low concentration (e.g., 1-10 nM)

  • Controls: Include the following controls on your plate:

    • Tracer only: Assay buffer and IANBD-labeled peptide. This gives the minimum polarization value.

    • Tracer + Protein: Assay buffer, target protein, and IANBD-labeled peptide. This gives the maximum polarization value.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths for the NBD fluorophore are typically around 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the change in polarization for each well containing a test compound relative to the minimum and maximum polarization controls. A decrease in polarization indicates that the test compound is inhibiting the interaction between the target protein and the IANBD-labeled peptide.

Visualizations

TroubleshootingWorkflow Start High Non-Specific Binding Observed CheckUnreactedProbe Check for Unreacted Probe Start->CheckUnreactedProbe Is purification adequate? CheckAssayConditions Evaluate Assay Conditions Start->CheckAssayConditions Is the issue in the assay itself? QuenchAndPurify Quench Reaction & Purify Labeled Protein CheckUnreactedProbe->QuenchAndPurify OptimizeBlocking Optimize Blocking Conditions CheckAssayConditions->OptimizeBlocking AddDetergent Add Detergent (e.g., Tween-20) CheckAssayConditions->AddDetergent TitrateConcentrations Titrate Probe/Antibody Concentrations CheckAssayConditions->TitrateConcentrations CheckBuffer Review Buffer Composition (pH, Salt) CheckAssayConditions->CheckBuffer ProblemResolved Problem Resolved QuenchAndPurify->ProblemResolved OptimizeBlocking->ProblemResolved AddDetergent->ProblemResolved TitrateConcentrations->ProblemResolved CheckBuffer->ProblemResolved

Caption: Troubleshooting workflow for high non-specific binding.

Signaling_Pathway cluster_labeling Protein Labeling cluster_assay Fluorescence Polarization Assay Protein Protein with Cysteine LabeledProtein IANBD-Labeled Protein Protein->LabeledProtein + IANBD (pH 7.0-8.0) IANBD This compound IANBD->LabeledProtein Complex Labeled Protein-Target Complex (High Polarization) LabeledProtein->Complex + Target FreeLabeledProtein Free Labeled Protein (Low Polarization) Target Target Molecule Target->Complex Complex->FreeLabeledProtein + Inhibitor

Caption: Experimental workflow for IANBD labeling and FP assay.

References

Technical Support Center: Improving Signal-to-Noise with IANBD Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of IANBD ester in improving signal-to-noise ratios in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

A1: this compound is a thiol-reactive fluorescent probe. Its core, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, is environmentally sensitive. In aqueous, polar environments, the NBD fluorophore has a low fluorescence quantum yield. However, when it is conjugated to a biomolecule, such as a protein, and moves into a more nonpolar or hydrophobic microenvironment, its fluorescence quantum yield increases significantly. This "turn-on" fluorescence in a specific environment of interest leads to a higher signal with a lower background, thereby improving the signal-to-noise ratio.

Q2: What are the primary applications of this compound in research and drug development?

A2: this compound is primarily used for:

  • Studying Protein Conformational Changes: Changes in protein structure can alter the local environment of the attached this compound, leading to a change in fluorescence intensity or emission wavelength.

  • Investigating Protein-Protein Interactions: When a protein labeled with this compound binds to another protein, the environment of the probe can change, providing a detectable signal for the interaction.

  • High-Throughput Screening (HTS): The environmentally sensitive fluorescence of this compound makes it suitable for developing assays to screen for molecules that induce conformational changes in a target protein.

  • Monitoring Protein-Ligand Binding: The binding of a ligand to a protein can be detected by the change in fluorescence of a strategically placed this compound label.

Q3: How do I choose the right location to label my protein with this compound?

A3: The key is to label a cysteine residue located in a region of the protein that is expected to undergo a change in its environment upon the event you want to study (e.g., ligand binding, protein-protein interaction). This often requires prior knowledge of the protein's structure and function. If no native cysteine is present in the desired location, site-directed mutagenesis can be used to introduce a cysteine residue.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Possible Causes & Solutions

CauseRecommended Solution
Oxidized Cysteine Residues Ensure your protein is fully reduced before labeling. Treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding this compound.
Incorrect pH of Labeling Buffer The reaction of the iodoacetyl group with a thiol is most efficient at a pH between 7.0 and 8.5. Ensure your labeling buffer is within this range.
Hydrolyzed this compound Prepare the this compound solution immediately before use. Avoid prolonged exposure to aqueous buffers before adding it to the protein solution.
Low Protein Concentration For efficient labeling, use a protein concentration of at least 1-2 mg/mL.
Insufficient Molar Excess of this compound Start with a 10 to 20-fold molar excess of this compound to protein. This may need to be optimized for your specific protein.
Issue 2: High Background Signal or Non-Specific Labeling

Possible Causes & Solutions

CauseRecommended Solution
Excess Unreacted this compound After the labeling reaction, remove all unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.
Non-Specific Binding of this compound This compound can non-specifically associate with hydrophobic regions of proteins or other components in your sample. Include a blocking agent like BSA in your assays if appropriate, and ensure thorough washing steps.
Precipitation of this compound This compound has limited aqueous solubility. Ensure that the final concentration of the organic solvent (like DMSO) used to dissolve the ester is kept to a minimum in the final reaction mixture (typically <5%).

Data Presentation

The fluorescence properties of IANBD are highly dependent on the polarity of its environment. This table provides illustrative data on how the photophysical properties of an NBD-based probe can change in different environments.

EnvironmentAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Water~480~590< 0.01
Ethanol~475~550~0.1
Cyclohexane~465~530~0.3
Protein Interior (Hydrophobic)~470~540> 0.5

Note: These values are illustrative and can vary depending on the specific protein and the exact location of the this compound conjugation.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Cysteine-Engineered Protein with this compound

This protocol provides a general guideline for labeling a protein containing a single, reactive cysteine residue.

Materials:

  • Purified, cysteine-engineered protein in a suitable buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO

  • Reducing agent (e.g., DTT or TCEP)

  • Desalting column (e.g., Sephadex G-25)

  • Labeling buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

  • Protein Reduction (if necessary):

    • If the protein has been stored under conditions that may lead to cysteine oxidation, treat it with a 10-fold molar excess of DTT for 1 hour at room temperature.

    • Remove the DTT using a desalting column pre-equilibrated with labeling buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-5 mg/mL in the labeling buffer.

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature in the dark, with gentle mixing.

  • Removal of Unreacted Dye:

    • Apply the reaction mixture to a desalting column pre-equilibrated with your desired storage buffer.

    • Collect the protein-containing fractions, which will elute first and can be identified by their color and/or by measuring absorbance at 280 nm and ~470 nm.

  • Determination of Labeling Efficiency (Optional):

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of IANBD (around 470 nm).

    • Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients for your protein and this compound.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification a Purified Protein b Reduction (DTT/TCEP) a->b Optional c Removal of Reducing Agent b->c d Add this compound c->d e Incubate (2h, RT, Dark) d->e f Desalting Column e->f g Collect Labeled Protein f->g

This compound Protein Labeling Workflow

Monitoring GPCR Activation with this compound

logical_relationship cluster_problem Common Issues cluster_solutions Troubleshooting Steps start Experiment Goal: Improve Signal-to-Noise low_signal Low Signal start->low_signal high_background High Background start->high_background optimize_labeling Optimize Labeling (pH, concentration) low_signal->optimize_labeling purify_conjugate Purify Conjugate (remove free dye) high_background->purify_conjugate add_blockers Use Blocking Agents high_background->add_blockers optimize_labeling->start Re-evaluate purify_conjugate->start Re-evaluate add_blockers->start Re-evaluate

Troubleshooting Logic for this compound Experiments

Navigating the Stability of IANBD Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescent probe IANBD ester (N-((4-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)benzoyl)-1-aminoethane-2-iodoacetamide) is a valuable tool in biological research for labeling cysteine residues in proteins. However, the stability of its ester linkage is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive overview of this compound stability in various buffers, troubleshooting advice for common issues, and detailed experimental protocols to help you ensure the integrity of your experiments.

FAQs: Understanding this compound Stability

Q1: What is the primary cause of this compound instability in aqueous solutions?

The principal cause of this compound instability is the hydrolysis of its ester bond. This reaction is primarily dependent on the pH of the buffer solution.

Q2: How does pH affect the stability of this compound?

Ester hydrolysis is significantly accelerated under basic (alkaline) conditions. Therefore, this compound will degrade more rapidly at higher pH values. For optimal stability, it is recommended to use buffers with a neutral or slightly acidic pH.

Q3: Which common biological buffers are suitable for working with this compound?

Phosphate-buffered saline (PBS) and TRIS buffers are commonly used in biological experiments. When working with this compound, it is crucial to consider the pH of these buffers. For instance, preparing TRIS buffer at a lower pH (e.g., 7.0-7.4) is advisable to minimize ester hydrolysis.

Q4: Can temperature affect the stability of this compound?

Yes, higher temperatures will accelerate the rate of hydrolysis. For short-term storage of solutions, it is recommended to keep them on ice. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation.

Q5: How can I detect if my this compound has degraded?

Degradation of this compound can be monitored by chromatographic methods such as High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to the hydrolyzed product (the carboxylic acid) and a decrease in the area of the parent ester peak are indicative of degradation.

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Steps
Low labeling efficiency This compound has hydrolyzed prior to or during the labeling reaction.1. Prepare fresh this compound solutions in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use. 2. Ensure the pH of your reaction buffer is at or below 7.4. 3. Perform the labeling reaction at a lower temperature (e.g., 4°C) if the target protein is stable under these conditions.
Inconsistent experimental results Variable degradation of this compound between experiments.1. Standardize the preparation and storage of this compound solutions. 2. Use freshly prepared buffer for each experiment. 3. Monitor the integrity of your this compound stock solution periodically using HPLC.
Appearance of unexpected fluorescent species Formation of fluorescent degradation products.1. Analyze the reaction mixture by HPLC with fluorescence detection to identify different fluorescent species. 2. Purify the labeled protein to remove any unreacted probe and its degradation products.

Quantitative Stability Data

While specific quantitative data for the hydrolysis of this compound across a wide range of buffers is not extensively available in public literature, the following table provides a general overview of expected stability based on the principles of ester chemistry. It is strongly recommended to experimentally determine the stability of this compound in your specific buffer system.

Buffer System pH Range Expected Relative Stability Comments
Phosphate Buffer6.0 - 7.0HighRecommended for maintaining a stable, slightly acidic to neutral pH.
Phosphate-Buffered Saline (PBS)7.2 - 7.4Moderate to HighWidely used, but be mindful of the pH to minimize hydrolysis.
TRIS Buffer7.0 - 8.0Moderate to LowHigher pH values will lead to faster degradation. Adjust pH to the lower end of the range if possible.
Carbonate-Bicarbonate Buffer9.0 - 10.0Very LowNot recommended due to the highly alkaline conditions promoting rapid hydrolysis.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to quantify the degradation of this compound in a specific buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the working solution by diluting the stock solution in the buffer of interest to a final concentration of 100 µM.

  • Incubate the working solution at a controlled temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the this compound from its hydrolysis product. For example, a linear gradient from 10% to 90% B over 20 minutes.

    • Detection: Monitor the absorbance at the λmax of this compound (around 478 nm) or its fluorescence.

  • Quantify the peak areas of the this compound and its hydrolysis product at each time point.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizing this compound Hydrolysis

The following diagram illustrates the logical workflow of this compound hydrolysis, which is the primary pathway for its degradation in aqueous buffers.

IANBD_Ester_Hydrolysis IANBD_Ester This compound (Stable) Hydrolysis Hydrolysis IANBD_Ester->Hydrolysis Aqueous_Buffer Aqueous Buffer (e.g., PBS, TRIS) Aqueous_Buffer->Hydrolysis Hydrolyzed_Product Hydrolyzed IANBD (Carboxylic Acid) Hydrolysis->Hydrolyzed_Product Loss_of_Function Loss of Labeling Capability Hydrolyzed_Product->Loss_of_Function

Caption: Logical workflow of this compound hydrolysis in aqueous buffer.

By understanding the factors that influence this compound stability and implementing the appropriate handling and experimental procedures, researchers can ensure the reliability and reproducibility of their results.

References

IANBD Ester Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IANBD (N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole) ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during IANBD ester labeling reactions in a question-and-answer format.

Issue 1: Low or No Fluorescent Signal

Question: I have performed the this compound labeling reaction, but I detect little to no fluorescence. What could be the cause?

Answer: Low or no fluorescence can stem from several factors, ranging from suboptimal reaction conditions to issues with the protein itself. Here’s a systematic approach to troubleshoot this issue:

  • Suboptimal Reaction pH: The reaction of this compound with primary amines is highly pH-dependent. At low pH, the target amine groups on the protein (like the ε-amino group of lysine) are protonated and thus unreactive. Conversely, at very high pH, the this compound itself can rapidly hydrolyze, reducing its availability to label the protein.[1] The optimal pH for this reaction is typically between 8.0 and 9.0.[2][3]

  • This compound Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH.[1] It is crucial to prepare the this compound solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution swiftly.[2][3]

  • Insufficient Molar Ratio of this compound: An inadequate amount of this compound will result in a low degree of labeling (DOL). A molar excess of the dye is generally recommended to drive the reaction to completion. However, excessive amounts can lead to protein precipitation or fluorescence quenching.[4] A typical starting point is a 10- to 40-fold molar excess of the dye to the protein.[5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the this compound, leading to lower labeling efficiency.[1] It is recommended to use amine-free buffers like sodium bicarbonate or sodium borate.[2][6]

  • Protein Concentration: The concentration of the protein can significantly impact the labeling efficiency. Higher protein concentrations (typically 1-10 mg/mL) are generally preferred to ensure a successful reaction.[1][5]

  • Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for 1 to 4 hours.[2][7] Shorter incubation times may not be sufficient for the reaction to proceed to completion, while excessively long times can increase the risk of ester hydrolysis.

Issue 2: High Background Fluorescence

Question: My labeled protein shows a high background signal. How can I reduce this?

Answer: High background fluorescence often indicates the presence of unbound this compound or non-specific binding of the dye to surfaces or other molecules.

  • Inefficient Removal of Unbound Dye: It is critical to remove all non-conjugated dye after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from the free dye.[6] Dialysis can also be used but may be less efficient for removing all traces of the unbound dye.

  • Non-Specific Binding: The NBD fluorophore can be hydrophobic and may bind non-specifically to proteins or other surfaces. Ensure thorough washing steps are included in your protocol. Using blocking agents, such as BSA (Bovine Serum Albumin), can help to minimize non-specific binding in downstream applications, but BSA should not be present during the labeling reaction itself as it will be labeled.

Issue 3: Protein Precipitation During or After Labeling

Question: My protein precipitated during the labeling reaction or upon storage. What could be the reason?

Answer: Protein precipitation is a common issue that can be caused by several factors:

  • High Degree of Labeling (DOL): Over-labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[4] It is advisable to optimize the molar ratio of this compound to protein to achieve the desired DOL without causing precipitation.

  • Solvent Effects: The addition of organic solvents like DMSO or DMF, used to dissolve the this compound, can denature or destabilize some proteins. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[1]

  • Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability. Ensure that the chosen buffer is compatible with your specific protein.

FAQs (Frequently Asked Questions)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for this compound labeling of primary amines on proteins is typically in the range of 8.0 to 9.0.[2][3] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[2]

Q2: What is a suitable molar ratio of this compound to protein?

A2: A good starting point for optimization is a 10- to 40-fold molar excess of this compound to the protein.[5] The optimal ratio will depend on the specific protein and the desired degree of labeling. It is recommended to perform a titration to determine the ideal ratio for your experiment.

Q3: How should I prepare and store the this compound stock solution?

A3: this compound is moisture-sensitive and should be dissolved in high-quality anhydrous DMSO or DMF immediately before use.[2][3] Stock solutions in organic solvents can be stored at -20°C for a limited time (1-2 months), but fresh preparation is always recommended to ensure reactivity.[1] Aqueous solutions of the ester are not stable and should be used immediately.[1]

Q4: Can I use a Tris-based buffer for the labeling reaction?

A4: It is not recommended to use buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the this compound, leading to significantly lower labeling efficiency.[1] Amine-free buffers like sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS) adjusted to the appropriate pH are preferred.[2][6]

Q5: What is the difference between this compound and IANBD amide?

A5: IANBD amide is generally more hydrolytically stable than this compound. This increased stability can be advantageous in labeling reactions, as it reduces the competing hydrolysis reaction and can lead to more consistent labeling results.

Experimental Protocols

General Protocol for this compound Protein Labeling

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Prepare the Protein Solution:

    • Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.[1][5] Ensure the buffer is free of any primary amine-containing substances.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Perform the Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A 10- to 40-fold molar excess of the dye is a good starting point.[5]

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[2][7]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted this compound using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[6]

    • The first colored band to elute will be the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the NBD dye (approximately 478 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended RangeNotes
pH 8.0 - 9.0Higher pH increases reaction rate but also hydrolysis of the ester.[1][2]
Buffer 0.1 M Sodium Bicarbonate or BorateMust be free of primary amines (e.g., Tris).[1][2]
Molar Excess of this compound 10 - 40 foldOptimize for desired Degree of Labeling (DOL).[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations improve labeling efficiency.[1][5]
Reaction Temperature Room Temperature (20-25°C)Higher temperatures can accelerate ester hydrolysis.[8][9]
Reaction Time 1 - 4 hoursProtect from light during incubation.[2][7]
Solvent for this compound Anhydrous DMSO or DMFUse minimal volume (<10% of total reaction volume).[1][2]

Visualizations

IANBD_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.0-9.0) Reaction Labeling Reaction (Add dye to protein, incubate 1-4h at RT, protected from light) Prep_Protein->Reaction Prep_Dye Prepare this compound Solution (10 mg/mL in anhydrous DMSO/DMF) Prep_Dye->Reaction Purification Purify Labeled Protein (Size-Exclusion Chromatography) Reaction->Purification Analysis Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->Analysis

Caption: Experimental workflow for this compound labeling of proteins.

Troubleshooting_Low_Signal Start Low or No Fluorescent Signal Check_pH Is the reaction pH between 8.0 and 9.0? Start->Check_pH Check_Buffer Is the buffer amine-free (e.g., bicarbonate, borate)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH to 8.0-9.0 Check_pH->Solution_pH No Check_Dye_Prep Was the this compound dissolved in anhydrous DMSO/DMF immediately before use? Check_Buffer->Check_Dye_Prep Yes Solution_Buffer Use an amine-free buffer Check_Buffer->Solution_Buffer No Check_Molar_Ratio Was a sufficient molar excess of this compound used (e.g., 10-40x)? Check_Dye_Prep->Check_Molar_Ratio Yes Solution_Dye_Prep Prepare fresh this compound solution Check_Dye_Prep->Solution_Dye_Prep No Check_Protein_Conc Is the protein concentration adequate (≥1 mg/mL)? Check_Molar_Ratio->Check_Protein_Conc Yes Solution_Molar_Ratio Increase the molar ratio of this compound Check_Molar_Ratio->Solution_Molar_Ratio No Check_Purification Was the unbound dye efficiently removed? Check_Protein_Conc->Check_Purification Yes Solution_Protein_Conc Increase protein concentration Check_Protein_Conc->Solution_Protein_Conc No Solution_Purification Optimize the purification step (e.g., size-exclusion chromatography) Check_Purification->Solution_Purification No

Caption: Troubleshooting decision tree for low fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison: IANBD Ester vs. Other Thiol-Reactive Probes for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of experimental success. The choice of a fluorescent probe for targeting thiol groups on cysteine residues can significantly impact the quality and reliability of downstream applications. This guide provides an objective comparison of the performance of IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester with other common thiol-reactive probes, supported by experimental data and detailed protocols.

IANBD ester belongs to the family of environmentally sensitive fluorophores, meaning its fluorescence properties are highly dependent on the polarity of its local environment. This characteristic makes it a powerful tool for studying protein conformational changes, protein-protein interactions, and the dynamics of membrane proteins.[1] This guide will compare this compound to two other widely used classes of thiol-reactive probes: maleimides and haloacetamides (specifically iodoacetamides).

Performance Comparison: Spectral and Kinetic Properties

The selection of a thiol-reactive probe is often dictated by its spectral properties, reactivity, and the stability of the resulting conjugate. The following tables summarize the key performance indicators for this compound and other representative thiol-reactive probes.

Probe FamilyFluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
NBD Derivatives IANBD~478~530~25,0000.1 - 0.5 (environmentally sensitive)
Maleimides Fluorescein-5-Maleimide~494~518≥ 80,000~0.9
Eosin-5-Maleimide~524~544~112,000~0.67
BODIPY FL Maleimide~503~512~80,000~0.9
Haloacetamides Iodoacetamide-Fluorescein~494~520~75,000~0.9

Table 1: Spectral Properties of Common Thiol-Reactive Probes. The spectral properties of IANBD are notably sensitive to the environment, with quantum yield increasing in nonpolar environments.[1] Maleimide and haloacetamide derivatives of common fluorophores like fluorescein and BODIPY generally exhibit higher extinction coefficients and quantum yields in aqueous buffers.

Probe FamilyReactive GroupSecond-Order Rate Constant with Thiol (M⁻¹s⁻¹)Optimal pH RangeResulting BondBond Stability
NBD Derivatives Iodoacetamide~0.5 - 5 (estimated for NBD-Cl)7.0 - 8.5ThioetherStable
Maleimides Maleimide10² - 10⁴6.5 - 7.5ThioetherPotentially reversible
Haloacetamides Iodoacetamide~107.0 - 8.5ThioetherStable

Table 2: Kinetic and Chemical Properties of Thiol-Reactive Probes. Maleimides exhibit the fastest reaction rates with thiols.[1] However, the resulting thioether bond can undergo a retro-Michael reaction, leading to potential reversibility, especially in the presence of other thiols. Iodoacetamides, including the reactive group in this compound, form highly stable thioether bonds. The reaction rate of an NBD-derived probe with thiols is moderate, allowing for controlled labeling.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful protein labeling. Below are methodologies for protein labeling with this compound and a general protocol for determining the degree of labeling.

Protocol 1: Protein Labeling with this compound

Objective: To covalently label a protein with this compound for fluorescence studies.

Materials:

  • Protein of interest with accessible cysteine residues in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5).

  • This compound.

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Desalting column (e.g., Sephadex G-25).

  • Reaction buffer: 20 mM phosphate buffer, 150 mM NaCl, pH 7.2.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine.

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column equilibrated with reaction buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.

  • Labeling Reaction:

    • To the protein solution (typically 1-10 mg/mL), add a 5- to 20-fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

  • Determination of Labeling Efficiency: Determine the degree of labeling (DOL) as described in Protocol 2.

  • Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Determination of Degree of Labeling (DOL)

Objective: To quantify the average number of fluorophore molecules conjugated to each protein molecule.

Materials:

  • Labeled protein conjugate from Protocol 1.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Absorbance Measurements:

    • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (A_max). For IANBD, A_max is approximately 478 nm.

  • Calculations:

    • Molar concentration of the fluorophore (M_dye): M_dye = A_max / ε_dye where ε_dye is the molar extinction coefficient of the fluorophore at its A_max (for IANBD, ε ≈ 25,000 M⁻¹cm⁻¹).

    • Correction for fluorophore absorbance at 280 nm: A_protein = A₂₈₀ - (A_max * CF) where CF is the correction factor, which is the ratio of the fluorophore's absorbance at 280 nm to its absorbance at A_max. This value is specific to the dye.

    • Molar concentration of the protein (M_protein): M_protein = A_protein / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Degree of Labeling (DOL): DOL = M_dye / M_protein

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams, generated using Graphviz, outline the key steps in protein labeling and a conceptual representation of how this compound can be used to study protein dynamics.

ProteinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution Reduction Reduction of Disulfides (optional) Protein->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Mixing Incubation Purification1->Mixing Probe This compound Stock Probe->Mixing Quenching Quenching Mixing->Quenching Purification2 Desalting Column Quenching->Purification2 LabeledProtein Labeled Protein Purification2->LabeledProtein Analysis DOL Measurement LabeledProtein->Analysis

A simplified workflow for labeling a protein with a thiol-reactive fluorescent probe like this compound.

ProteinDynamicsStudy Unfolded Unfolded Protein (IANBD in polar environment) Denaturant Denaturant Change Unfolded->Denaturant Folding FluorescenceChange Fluorescence Intensity Change Unfolded->FluorescenceChange Low Fluorescence Folded Folded Protein (IANBD in non-polar pocket) Folded->Denaturant Unfolding Folded->FluorescenceChange High Fluorescence Denaturant->FluorescenceChange

Conceptual diagram of using this compound to monitor protein folding and unfolding dynamics.

Conclusion

The choice between this compound and other thiol-reactive probes depends heavily on the specific experimental goals.

  • This compound is the probe of choice for studying dynamic processes such as protein conformational changes, folding, and binding events due to the environmental sensitivity of its fluorescence. While its quantum yield in aqueous solutions is modest, the significant fluorescence enhancement upon moving to a nonpolar environment provides a robust signal for monitoring these changes. Its stable thioether linkage is another significant advantage.

  • Maleimides are ideal for applications requiring rapid and efficient labeling, such as in proteomics workflows or when dealing with proteins that are unstable over long incubation times. However, the potential for the reversibility of the maleimide-thiol adduct should be a consideration, especially in biological systems with high concentrations of free thiols.

  • Haloacetamides offer a stable and reliable alternative to maleimides, forming irreversible thioether bonds. Their reactivity is generally lower than that of maleimides, requiring longer incubation times or higher probe concentrations.

By carefully considering the spectral properties, reaction kinetics, and the nature of the biological question being addressed, researchers can select the most appropriate thiol-reactive probe to achieve high-quality, reproducible data.

References

A Head-to-Head Comparison: IANBD Ester vs. Alexa Fluor Dyes for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides an objective comparison between IANBD (N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole) ester and the widely utilized Alexa Fluor dyes. This comparison focuses on their performance characteristics, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.

Overview of the Fluorescent Probes

IANBD Ester is a thiol-reactive fluorescent dye. Its iodoacetyl group specifically reacts with sulfhydryl groups, commonly found in cysteine residues of proteins. A key feature of the NBD (nitrobenzoxadiazole) fluorophore is its environmental sensitivity; its fluorescence quantum yield is known to increase in nonpolar environments, making it a useful probe for conformational changes and binding events.

Alexa Fluor Dyes are a family of bright and photostable fluorescent dyes that span the visible and infrared spectrum.[1] They are available with various reactive groups, including NHS esters for labeling primary amines (e.g., on lysine residues) and maleimides for labeling thiols.[2] Alexa Fluor dyes are sulfonated, which increases their water solubility and reduces aggregation, leading to more robust and reliable staining.[2]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and a spectrally similar Alexa Fluor dye, Alexa Fluor 488.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundAlexa Fluor 488 NHS Ester
Excitation Wavelength (λex)~478 nm~495 nm
Emission Wavelength (λem)~530 nm~519 nm
Molar Extinction Coefficient (ε)~25,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) Not readily available in published literature 0.92 [1]
Reactive GroupIodoacetyl (reacts with thiols)NHS Ester (reacts with primary amines)
SolubilityRequires organic solvent (e.g., DMSO or DMF) for stock solutionsGood water solubility[3]

Table 2: Performance Characteristics

CharacteristicThis compoundAlexa Fluor Dyes (General)
Brightness ModerateVery High[3]
Photostability Described as having high photostability[4]Exceptionally high and superior to many other dyes[2][3]
pH Sensitivity Fluorescence can be sensitive to environmental pHHighly stable over a broad pH range[2]
Environmental Sensitivity Fluorescence is sensitive to the polarity of the local environmentGenerally low environmental sensitivity

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling with this compound and an Alexa Fluor NHS ester.

Protein Labeling with this compound (Thiol-Reactive)

This protocol is a general guideline for labeling proteins with thiol-reactive this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest with accessible cysteine residues

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (e.g., DTT or TCEP), optional, for reducing disulfide bonds

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, treat the protein with a reducing agent to ensure free sulfhydryl groups are available for labeling. Remove the reducing agent by dialysis or a desalting column before adding the dye.

  • Dye Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the protein (at 280 nm) and the IANBD dye (at ~478 nm).

Antibody Labeling with Alexa Fluor NHS Ester (Amine-Reactive)

This protocol is a general procedure for labeling antibodies with an amine-reactive Alexa Fluor NHS ester.

Materials:

  • Antibody (IgG) to be labeled

  • Alexa Fluor NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 5-20 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Dye Preparation: Prepare a 10 mg/mL stock solution of the Alexa Fluor NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a desalting column or by dialysis.

  • Determination of Degree of Labeling (DOL): The DOL is calculated from the absorbance of the protein at 280 nm and the absorbance of the Alexa Fluor dye at its maximum absorption wavelength. A correction factor is needed to account for the dye's absorbance at 280 nm.

Visualizing the Labeling Process and Comparison Logic

The following diagrams illustrate the experimental workflow for protein labeling and the logical relationship in comparing these two types of fluorescent dyes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Mix Mix Protein and Dye Protein->Mix Dye Dye Stock Solution Dye->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Purify Purification (Size Exclusion) Incubate->Purify Analyze Characterization (DOL, Functionality) Purify->Analyze

Caption: A generalized workflow for fluorescently labeling proteins.

comparison_logic IANBD This compound Brightness Brightness (ε x Φ) IANBD->Brightness Photostability Photostability IANBD->Photostability Solubility Solubility IANBD->Solubility Reactivity Reactive Chemistry IANBD->Reactivity Alexa Alexa Fluor Dyes Alexa->Brightness Alexa->Photostability Alexa->Solubility Alexa->Reactivity

Caption: Core parameters for comparing this compound and Alexa Fluor dyes.

Conclusion

The choice between this compound and Alexa Fluor dyes will largely depend on the specific experimental goals and the nature of the biomolecule being labeled.

This compound is a suitable choice for applications where sensitivity to the local environment is desired, such as studying protein conformational changes or binding events. Its thiol-reactivity provides specificity for cysteine residues. However, the lack of a readily available quantum yield value makes a direct comparison of brightness challenging.

Alexa Fluor Dyes , particularly Alexa Fluor 488, offer exceptional brightness and photostability, making them a robust choice for a wide range of applications, including fluorescence microscopy and flow cytometry.[2] Their high water solubility and pH insensitivity contribute to their reliability and ease of use. For most applications requiring high sensitivity and signal stability, Alexa Fluor dyes are a well-established and reliable option.

Researchers should carefully consider the specific requirements of their experiments, including the desired labeling site (amines vs. thiols), the need for environmental sensitivity, and the importance of signal brightness and photostability, when selecting the most appropriate fluorescent probe.

References

A Head-to-Head Battle of Fluorophores: IANBD Ester vs. Fluorescein for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling, the choice of fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two commonly utilized fluorescent dyes: the environmentally sensitive IANBD ester and the traditional workhorse, fluorescein. We delve into their key performance characteristics, supported by experimental data, to empower you to make an informed decision for your specific application.

This comparison will explore the crucial photophysical properties of this compound and fluorescein, including their quantum yield, fluorescence lifetime, and photostability. We will also examine their distinct reactivity, which dictates their target amino acid residues for protein conjugation. Detailed experimental protocols for labeling proteins with each dye are provided to ensure reproducible results in your laboratory.

At a Glance: Key Performance Indicators

FeatureThis compoundFluorescein (as FITC)
Reactivity Thiol-reactive (targets cysteine residues)Amine-reactive (targets lysine residues and N-terminus)
Environmental Sensitivity Highly sensitive to local environment; fluorescence increases in nonpolar environmentsFluorescence is highly pH-dependent
Quantum Yield (Φ) Variable; increases in nonpolar environmentsHigh in alkaline conditions (e.g., ~0.92 in 0.1 M NaOH)[1]
Fluorescence Lifetime (τ) Variable; increases in nonpolar environments~4 ns in aqueous buffer at pH 7.5
Photostability Generally considered more photostable than fluoresceinProne to photobleaching[1][2]
Molecular Weight ~419 g/mol ~389 g/mol
Excitation Max (λex) ~470-490 nm~494 nm[3]
Emission Max (λem) ~530-540 nm~518 nm[3]

Delving Deeper: A Quantitative Comparison

The selection of a fluorescent label is often a trade-off between various photophysical parameters. Here, we dissect the key differences between this compound and fluorescein to guide your choice.

Quantum Yield and Environmental Sensitivity: A Tale of Two Responses

The quantum yield , a measure of the efficiency of fluorescence, is a critical factor determining the brightness of a labeled protein. Fluorescein, in its isothiocyanate form (FITC), boasts a high quantum yield under alkaline conditions.[1] However, its fluorescence is notoriously sensitive to pH, with a significant decrease in intensity in acidic environments.[1] This pH sensitivity can be a major drawback in experiments where pH fluctuations are expected, such as in different cellular compartments.

In contrast, this compound's fluorescence is highly sensitive to the polarity of its local environment. When conjugated to a protein, the IANBD moiety's quantum yield and fluorescence lifetime increase as it moves into more nonpolar (hydrophobic) regions. This property can be leveraged to study protein conformational changes or binding events that alter the local environment of the labeled cysteine residue.

Photostability: A Clear Advantage for this compound

Photostability , the ability of a fluorophore to resist degradation upon exposure to excitation light, is paramount for applications requiring prolonged or intense illumination, such as single-molecule studies or time-lapse imaging. Fluorescein is well-known for its susceptibility to photobleaching, which can lead to signal loss and limit the duration of experiments.[1][2] While various formulations and antifade reagents can mitigate this issue, it remains a significant consideration. This compound generally exhibits greater photostability, offering a more robust signal for demanding imaging applications.

Experimental Corner: Labeling Your Protein of Interest

To ensure successful and reproducible protein labeling, we provide detailed protocols for both this compound (thiol-reactive) and fluorescein isothiocyanate (amine-reactive) conjugation.

Experimental Workflow: A Visual Guide

G cluster_0 Protein Preparation cluster_1 Dye Preparation cluster_2 Labeling Reaction cluster_3 Purification cluster_4 Labeled Protein Protein in Buffer Protein in Buffer Incubate Protein + this compound Incubate Protein + this compound Protein in Buffer->Incubate Protein + this compound Thiol-Reactive Labeling Incubate Protein + FITC Incubate Protein + FITC Protein in Buffer->Incubate Protein + FITC Amine-Reactive Labeling This compound in DMSO This compound in DMSO This compound in DMSO->Incubate Protein + this compound FITC in DMSO FITC in DMSO FITC in DMSO->Incubate Protein + FITC Size-Exclusion Chromatography Size-Exclusion Chromatography Incubate Protein + this compound->Size-Exclusion Chromatography Incubate Protein + FITC->Size-Exclusion Chromatography IANBD-Labeled Protein IANBD-Labeled Protein Size-Exclusion Chromatography->IANBD-Labeled Protein FITC-Labeled Protein FITC-Labeled Protein Size-Exclusion Chromatography->FITC-Labeled Protein

Caption: General workflow for protein labeling with this compound or FITC.

Protocol 1: Thiol-Reactive Labeling with this compound

This protocol is designed for labeling cysteine residues on a protein.

Materials:

  • Protein of interest (containing at least one cysteine residue) in a suitable buffer (e.g., PBS, pH 7.2-7.4). Avoid buffers containing thiols like DTT or β-mercaptoethanol.

  • IANBD iodoacetamide (or similar thiol-reactive form)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the labeling buffer. If the protein has been stored in a buffer containing thiols, it must be removed by dialysis or buffer exchange prior to labeling.

  • Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 10-100 mM.

  • Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the IANBD (at its absorbance maximum, ~480 nm).

Protocol 2: Amine-Reactive Labeling with Fluorescein Isothiocyanate (FITC)

This protocol targets primary amines (lysine residues and the N-terminus) on a protein.[4][5]

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0).[6][7] Buffers containing primary amines like Tris or glycine will interfere with the reaction.[4][6]

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare a solution of your protein at a concentration of 2-10 mg/mL in the labeling buffer.[4][6] If the protein is in an incompatible buffer, perform buffer exchange.

  • Dye Preparation: Immediately before use, prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO.[4][5]

  • Labeling Reaction: Add the FITC solution to the protein solution with continuous stirring. A common starting point is to add 50-100 µg of FITC for every 1 mg of protein.[4][7] The optimal molar ratio of dye to protein should be determined experimentally to achieve the desired degree of labeling.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][7]

  • Purification: Separate the FITC-labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.[4] The labeled protein will appear as a faster-moving colored band.[4]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and fluorescein (at 494 nm).

Chemical Structures

G cluster_0 This compound cluster_1 Fluorescein Isothiocyanate (FITC) ianbd ianbd fitc fitc

Caption: Chemical structures of this compound and Fluorescein Isothiocyanate (FITC).

Conclusion: Making the Right Choice

The decision between this compound and fluorescein for protein labeling hinges on the specific requirements of your experiment.

Choose this compound if:

  • Your experiment requires high photostability for long-term imaging.

  • You are studying protein conformational changes or binding events and can leverage its environmental sensitivity.

  • Your protein has accessible cysteine residues for labeling.

Choose Fluorescein if:

  • You require a very bright initial signal and can control the pH to be in the optimal alkaline range.

  • Your experiments are of shorter duration, and photobleaching is less of a concern.

  • Your protein has accessible lysine residues or a free N-terminus for labeling.

By carefully considering these factors and utilizing the provided protocols, researchers can effectively label their proteins of interest and obtain high-quality, reliable data to advance their scientific discoveries.

References

A Head-to-Head Battle of Photostability: IANBD Ester vs. Cy Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting a dye with robust photostability is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the photostability of IANBD (N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole) ester and the widely used cyanine (Cy) dyes, supported by available data and detailed experimental protocols.

When choosing a fluorescent label, photostability—the ability of a fluorophore to resist photochemical destruction upon exposure to light—is a critical performance metric. High photostability ensures a longer observation window, higher signal-to-noise ratios, and greater accuracy in quantitative fluorescence microscopy. This guide delves into the photostability characteristics of IANBD ester, a thiol-reactive probe known for its environmental sensitivity, and compares it with the popular Cy dye family (Cy3, Cy5, and Cy7).

Quantitative Photostability Comparison

Direct, side-by-side quantitative comparisons of the photobleaching quantum yields of this compound and the full range of Cy dyes under identical conditions are not extensively documented in publicly available literature. However, by compiling data from various sources, we can establish a comparative overview.

This compound is generally characterized as a fluorophore with high fluorescence quantum yield and good photostability, particularly when conjugated to proteins in a nonpolar environment. Its fluorescence properties are highly sensitive to the local environment, with quantum yield and lifetime increasing in more hydrophobic settings.

Cyanine dyes, while extensively used due to their brightness and range of spectral properties, are known to have variable photostability. Generally, the photostability of Cy dyes is considered to be lower than some other classes of fluorescent dyes, such as the Alexa Fluor series. Factors like the local chemical environment and the presence of oxidizing agents can significantly impact their photobleaching rates.

For single-molecule fluorescence imaging, typical organic dyes can withstand approximately 105 to 106 excitation and emission cycles before photobleaching, which corresponds to a lifetime of about 1 to 10 seconds under typical imaging conditions.[1] More robust fluorophores can be more resistant to bleaching.[1]

Table 1: Comparison of Photophysical Properties

ParameterThis compoundCy3Cy5Cy7
Excitation Max (nm) ~478~550~650~750
Emission Max (nm) ~530~570~670~778
Photostability Generally considered good, especially in non-polar environments. Quantitative data on photobleaching quantum yield is not readily available.ModerateModerate to LowLow

Note: The photostability of all dyes is highly dependent on the experimental conditions, including illumination intensity, buffer composition, and the presence of antifade reagents.

Experimental Protocol for Measuring Photostability

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized protocol is crucial. The following method describes a common approach for measuring the photobleaching rate of fluorophores in solution using fluorescence microscopy.

Objective: To determine the photobleaching half-life (t1/2) of a fluorescent dye under constant illumination.

Materials:

  • Fluorescence microscope with a suitable filter set for the dye of interest.

  • High-sensitivity camera (e.g., EMCCD or sCMOS).

  • Light source with stable output (e.g., laser or stabilized arc lamp).

  • Objective lens with appropriate magnification and numerical aperture.

  • Sample chamber (e.g., glass-bottom dish or slide with a coverslip).

  • Solution of the fluorescent dye of interest (e.g., dye-conjugated protein in a buffer).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled sample at a concentration suitable for imaging.

    • Mount the sample in the imaging chamber.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter cube for the fluorophore being tested.

    • Focus on the sample.

  • Image Acquisition:

    • Set the illumination intensity to a constant level that will be used for the photobleaching experiment. It is critical to keep this intensity constant across all experiments for valid comparisons.

    • Acquire a time-lapse series of images of the fluorescent sample. The time interval between frames should be short enough to accurately capture the decay in fluorescence intensity. Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) within the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent sample and subtracting this value from the sample ROI measurements for each time point.

    • Normalize the background-corrected fluorescence intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.

Experimental Workflow for Photostability Measurement

The following diagram illustrates the key steps in the experimental workflow for determining the photostability of a fluorescent dye.

Photostability_Workflow cluster_prep Sample & Microscope Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorescent Sample setup_microscope Set up Microscope & Light Source acquire_timelapse Acquire Time-Lapse Image Series setup_microscope->acquire_timelapse measure_intensity Measure Fluorescence Intensity in ROI acquire_timelapse->measure_intensity correct_background Correct for Background measure_intensity->correct_background normalize_data Normalize to Initial Intensity correct_background->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay determine_half_life Determine Photobleaching Half-Life (t1/2) plot_decay->determine_half_life

Experimental workflow for photostability measurement.

Logical Relationship for Comparing Photostability

The decision-making process for selecting a fluorescent dye based on photostability involves a logical progression of comparisons. The following diagram outlines this process.

Photostability_Comparison_Logic cluster_dyes Dye Candidates cluster_metrics Photostability Metrics cluster_decision Selection Criteria IANBD This compound t_half Photobleaching Half-Life (t1/2) IANBD->t_half quantum_yield Photobleaching Quantum Yield (Φb) IANBD->quantum_yield CyDyes Cy Dyes (Cy3, Cy5, Cy7) CyDyes->t_half CyDyes->quantum_yield decision Higher Photostability? t_half->decision quantum_yield->decision decision->IANBD Yes decision->CyDyes No

Logical comparison of dye photostability.

Conclusion

The selection of an appropriate fluorescent dye is a critical step in experimental design for fluorescence-based studies. While Cy dyes offer a broad spectral range and high molar extinction coefficients, their photostability can be a limiting factor in demanding applications. This compound presents itself as a potentially more photostable alternative, particularly in hydrophobic environments, although more direct quantitative comparisons are needed to fully elucidate its advantages. Researchers are encouraged to perform their own photostability measurements under their specific experimental conditions to make the most informed decision for their research needs. The protocol provided in this guide offers a standardized approach to facilitate such comparisons.

References

A Researcher's Guide to Validating FRET Data Obtained with IANBD Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET) with the environmentally sensitive probe IANBD ester, rigorous data validation is paramount to ensure accurate and reliable results. This guide provides a comprehensive comparison of this compound with alternative thiol-reactive fluorescent probes and details essential experimental protocols for robust FRET data validation.

IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester is a popular thiol-reactive fluorescent probe frequently employed as a FRET donor. Its fluorescence properties, including quantum yield and lifetime, are highly sensitive to the polarity of its local environment, increasing in nonpolar settings.[1] This characteristic, while useful for probing conformational changes, necessitates careful validation to distinguish true FRET from environmentally induced fluorescence changes.

Comparing this compound with Alternative Thiol-Reactive Probes

Choosing the appropriate fluorescent probe is critical for successful FRET experiments. The following table provides a quantitative comparison of this compound with several common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reactive Group
IANBD ~478~530Environment-dependentEnvironment-dependentIodoacetamide
BODIPY FL IA ~503~512~0.9~5.7Iodoacetamide
Fluorescein-5-Maleimide ~494~518~0.93~4.1Maleimide
Cy3 Maleimide ~550~570~0.31~0.2Maleimide
ATTO 550 Maleimide ~554~576~0.80~3.6Maleimide

Note: The quantum yield and fluorescence lifetime of IANBD are highly dependent on the polarity of its environment, increasing in non-polar environments. Specific values should be determined experimentally for the system under investigation. Data for alternative probes are sourced from manufacturer specifications and literature.

Essential Experimental Protocols for Validating IANBD FRET Data

To ensure the observed changes in fluorescence are due to FRET and not other artifacts, a series of validation experiments are crucial. Here, we detail two primary methods for FRET validation: Acceptor Photobleaching and Fluorescence Lifetime Imaging Microscopy (FLIM).

Acceptor Photobleaching FRET

This method relies on the principle that if FRET is occurring, photobleaching the acceptor molecule will lead to an increase in the donor's fluorescence intensity (dequenching).[2][3][4]

Experimental Protocol:

  • Sample Preparation: Prepare three sets of samples:

    • Donor-only labeled sample.

    • Acceptor-only labeled sample.

    • Donor-Acceptor (FRET) labeled sample.

  • Image Acquisition (Pre-bleach):

    • Acquire an image of the donor fluorescence in the FRET sample using the donor's excitation and emission wavelengths.

    • Acquire an image of the acceptor fluorescence in the FRET sample using the acceptor's excitation and emission wavelengths.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) in the FRET sample.

    • Irradiate the ROI with a high-intensity laser at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (photobleached).

  • Image Acquisition (Post-bleach):

    • Acquire a post-bleach image of the donor fluorescence in the same ROI using the donor's excitation and emission wavelengths.

  • Data Analysis:

    • Measure the average donor fluorescence intensity in the ROI before (I_pre) and after (I_post) photobleaching.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)

dot

AcceptorPhotobleaching cluster_pre Pre-Bleaching cluster_bleach Photobleaching cluster_post Post-Bleaching Donor_pre Donor Fluorescence (Quenched) Bleach Irradiate with Acceptor Excitation Wavelength Donor_pre->Bleach FRET Occurring Acceptor_pre Acceptor Fluorescence Donor_post Donor Fluorescence (Dequenched) Bleach->Donor_post FRET Abolished Acceptor_post Acceptor Photobleached Bleach->Acceptor_post

Acceptor Photobleaching Workflow
Fluorescence Lifetime Imaging Microscopy (FLIM) FRET

FLIM measures the fluorescence lifetime of the donor molecule, which is the average time it spends in the excited state. In the presence of an acceptor, the donor's lifetime is shortened due to the energy transfer.[5] This method is particularly powerful as it is independent of fluorophore concentration and excitation intensity.

Experimental Protocol:

  • Sample Preparation: Prepare two sets of samples:

    • Donor-only labeled sample.

    • Donor-Acceptor (FRET) labeled sample.

  • FLIM Data Acquisition:

    • Acquire FLIM images of the donor-only sample to determine the unquenched donor lifetime (τ_D).

    • Acquire FLIM images of the FRET sample to measure the quenched donor lifetime in the presence of the acceptor (τ_DA).

  • Data Analysis:

    • Fit the fluorescence decay curves from the FLIM data to determine the lifetime values.

    • Calculate the FRET efficiency (E) for each pixel or region of interest using the formula: E = 1 - (τ_DA / τ_D)

dot

FLIM_FRET_Workflow cluster_samples Sample Preparation cluster_acquisition FLIM Data Acquisition cluster_analysis Data Analysis Donor_Only Donor-Only Sample Acquire_D Measure Donor Lifetime (τ_D) Donor_Only->Acquire_D FRET_Sample Donor-Acceptor Sample Acquire_DA Measure Quenched Donor Lifetime (τ_DA) FRET_Sample->Acquire_DA Calculate_E Calculate FRET Efficiency E = 1 - (τ_DA / τ_D) Acquire_D->Calculate_E Acquire_DA->Calculate_E

References

A Researcher's Guide to Control Experiments for IANBD Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing IANBD ester for fluorescent labeling, rigorous control experiments are paramount to ensure data validity and reproducibility. This guide provides a comprehensive comparison of essential control experiments, alternatives to this compound, and detailed protocols to support your research.

IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester is a thiol-reactive fluorescent probe widely used to label cysteine residues in proteins. Its fluorescence is environmentally sensitive, making it a powerful tool for studying protein conformation and dynamics. However, like any labeling technique, proper controls are crucial to validate the specificity and reliability of the experimental results.

The Importance of Controls in Fluorescent Labeling

Control experiments are the cornerstone of robust scientific inquiry. In the context of this compound labeling, they serve to:

  • Confirm Cysteine Specificity: Verify that the labeling occurs predominantly at cysteine residues and not non-specifically at other amino acid side chains.

  • Rule out Non-covalent Binding: Ensure that the observed fluorescence is due to a stable covalent bond and not transient, non-specific interactions.

  • Assess the Impact on Protein Function: Determine if the labeling process or the attached fluorophore alters the biological activity of the protein of interest.

  • Validate Reagent Activity: Confirm that the this compound is reactive and capable of labeling under the experimental conditions.

Essential Control Experiments for this compound Labeling

To ensure the accuracy of your labeling studies, a panel of control experiments should be performed. The following table summarizes the key controls, their purpose, and expected outcomes.

Control Experiment Purpose Methodology Expected Outcome
Negative Control: Cysteine-Free Protein To demonstrate that this compound does not label proteins lacking cysteine residues.Use a mutant version of the protein of interest where all cysteine residues have been replaced (e.g., with serine or alanine).No significant fluorescence signal should be detected from the cysteine-free protein after incubation with this compound.
Negative Control: Blocked Cysteines To confirm that labeling is specific to free thiol groups.Pre-treat the wild-type protein with an excess of a non-fluorescent, thiol-reactive blocking agent (e.g., N-ethylmaleimide, NEM) before adding this compound.A significant reduction in fluorescence signal compared to the unblocked protein.
Positive Control: Thiol-Containing Small Molecule To verify the reactivity of the this compound stock solution.React a small aliquot of the this compound solution with a simple thiol-containing molecule like β-mercaptoethanol or dithiothreitol (DTT).A significant increase in fluorescence intensity upon reaction with the thiol.
Specificity Control: Competition with Excess Unlabeled Iodoacetamide To demonstrate that labeling occurs at the iodoacetyl-reactive site.Pre-incubate the protein with a large molar excess of unlabeled iodoacetamide before adding this compound.A significant reduction in fluorescence signal from this compound labeling.
Specificity Control: Labeling of Non-Thiol Nucleophiles To assess the extent of off-target labeling on other nucleophilic residues.Label proteins with a known high content of lysine or histidine residues but no accessible cysteines.Minimal to no fluorescence signal, confirming the high selectivity of this compound for thiols under the chosen reaction conditions.
Functional Control: Activity Assay To determine if the fluorescent label perturbs the protein's biological function.Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) on the labeled protein and compare the results to the unlabeled protein.The biological activity of the labeled protein should be comparable to that of the unlabeled protein.
Stoichiometry Control: Degree of Labeling (DOL) Determination To quantify the number of dye molecules conjugated to each protein molecule.Measure the absorbance of the labeled protein at the protein's maximum (e.g., 280 nm) and the dye's maximum absorbance.Provides a quantitative measure of labeling efficiency and helps ensure consistency between experiments.

Experimental Workflow for this compound Labeling and Controls

The following diagram illustrates a typical workflow for this compound labeling, incorporating the essential control experiments.

G cluster_prep Preparation cluster_exp Labeling Experiments cluster_analysis Analysis Prot Protein of Interest Labeling WT Protein + this compound Prot->Labeling Neg_Blocked WT Protein + NEM -> + this compound Prot->Neg_Blocked IANBD This compound Solution IANBD->Labeling Neg_CysFree Cys-Free Mutant + this compound IANBD->Neg_CysFree CysFree Cysteine-Free Mutant CysFree->Neg_CysFree NEM N-ethylmaleimide (NEM) NEM->Neg_Blocked Analysis Fluorescence Measurement SDS-PAGE Analysis Mass Spectrometry Labeling->Analysis Functional Functional Assay Labeling->Functional Neg_CysFree->Analysis Neg_Blocked->Analysis

Caption: Workflow for this compound labeling with negative controls.

Logical Relationship of Control Experiments

G cluster_evidence Experimental Evidence Conclusion Conclusion: Specific Covalent Labeling at Cysteine Signal Fluorescence Signal Observed with WT Protein Signal->Conclusion NoSignal_CysFree No Signal with Cysteine-Free Mutant NoSignal_CysFree->Conclusion ReducedSignal_Blocked Reduced Signal with Blocked Cysteines ReducedSignal_Blocked->Conclusion Function_Intact Protein Function Remains Intact Function_Intact->Conclusion

Cross-Validation of IANBD Ester Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate assay methodologies is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of IANBD (N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole) ester, a popular fluorescent probe, with alternative methods for key applications in biological research. We will delve into comparative data, detailed experimental protocols, and the underlying principles of each technique to facilitate informed decisions in your experimental design.

IANBD ester is a versatile fluorescent dye frequently employed for labeling proteins and peptides, enabling the study of protein-protein interactions, conformational changes, and enzyme kinetics. Its fluorescence characteristics, including high quantum yield and sensitivity to the local environment, make it a valuable tool in fluorescence microscopy, flow cytometry, and various biochemical and biophysical assays. However, to ensure the validity and accuracy of experimental findings, it is crucial to cross-validate results obtained with this compound against those from established, alternative methods.

I. Comparison of this compound-Based Assays with Alternative Methods

This section provides a comparative overview of this compound-based assays alongside traditional and alternative techniques for specific applications.

Protein-Ligand Binding Affinity: Fluorescence Polarization vs. Radioligand Binding Assays

Determining the binding affinity between a protein and a ligand is fundamental in drug discovery and basic research. Fluorescence Polarization (FP) assays using fluorescently labeled ligands have emerged as a non-radioactive alternative to traditional radioligand binding assays.

ParameterThis compound-Based Fluorescence Polarization (FP) AssayRadioligand Binding Assay
Principle Measures the change in the polarization of fluorescent light emitted by an IANBD-labeled ligand upon binding to a larger protein.Quantifies the binding of a radioactively labeled ligand to its target protein, typically by separating bound from free ligand.
Label This compound (fluorescent)Radioactive isotope (e.g., ³H, ¹²⁵I)
Throughput High-throughput compatibleCan be high-throughput, but often more labor-intensive
Safety No radioactive materials, reduced safety concernsRequires handling and disposal of radioactive waste
Cost Generally lower cost per data pointHigher costs associated with radiolabeled compounds and waste disposal
Sensitivity High, dependent on fluorophore quantum yield and instrumentationVery high, considered the "gold standard" for sensitivity

Experimental Data Example: GPCR Ligand Binding

While a direct head-to-head study with this compound was not identified in the literature search, the principle of cross-validation is well-established. Studies have shown that the structure-activity relationships and inhibitor potencies (Ki values) determined by FP assays are often consistent with those obtained from radioligand binding assays for the same G-protein coupled receptor (GPCR) target.[1] For a hypothetical comparison, one would expect to see a strong correlation between the Ki values obtained for a series of unlabeled compounds when tested using both an IANBD-labeled tracer in an FP assay and a tritiated ligand in a radioligand binding assay.

Enzyme Kinetics: Fluorescent Peptide vs. Radiometric Kinase Assays

Assessing the activity of enzymes, such as protein kinases, is crucial for understanding cellular signaling and for the development of enzyme inhibitors.

ParameterThis compound-Labeled Peptide Kinase AssayRadiometric Kinase Assay (³²P-ATP)
Principle Measures the change in fluorescence properties of an IANBD-labeled peptide substrate upon phosphorylation by a kinase.Measures the incorporation of a radioactive phosphate group (from ³²P-ATP) into a peptide or protein substrate.
Substrate Peptide labeled with this compoundUnlabeled peptide or protein
Detection Fluorescence intensity, polarization, or lifetimeScintillation counting or autoradiography
Format Homogeneous (no-wash) formats are commonTypically requires separation of the phosphorylated substrate from unreacted ATP
Safety Non-radioactiveRequires handling of radioactive ATP
Data Output Continuous monitoring of enzyme activity is possibleTypically endpoint assays

Cross-Validation Approach:

To cross-validate results, one would perform kinase activity assays with and without a panel of inhibitors using both methods. The resulting IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, should be comparable between the IANBD-based fluorescence assay and the radiometric assay. Discrepancies could indicate that the fluorescent label interferes with substrate binding or that the inhibitor has off-target effects on the detection system of one of the assays.

Protein Conformational Changes: IANBD-FRET vs. X-ray Crystallography

Understanding how proteins change their shape is key to understanding their function. Förster Resonance Energy Transfer (FRET) using fluorescent probes like this compound can monitor these changes in real-time.

ParameterThis compound-Based FRET AssayX-ray Crystallography
Principle Measures the efficiency of energy transfer between two fluorescent probes (a donor and an acceptor, one of which can be IANBD) attached to a protein. Changes in the distance between the probes due to conformational changes alter the FRET efficiency.Determines the three-dimensional atomic structure of a protein in a crystalline state.
Temporal Resolution High (can measure dynamics in real-time)Static (provides a snapshot of the protein structure)
Sample State In solution, allowing for the study of dynamicsCrystalline, which may not represent all solution conformations
Information Provided Information about the distance between labeled sites and changes in this distance.Detailed atomic-level structural information.
Throughput Can be adapted for high-throughput screeningLow-throughput

Validation Strategy:

While providing different types of information, these methods can be complementary. The distances between specific residues in different conformational states observed in crystal structures can be used to predict the expected FRET efficiency changes. If an IANBD-FRET experiment shows a change in FRET that is consistent with the distance changes observed between the "open" and "closed" conformations of a protein as determined by X-ray crystallography, this provides strong validation for the FRET-based observations of conformational dynamics in solution.[1][2]

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are generalized protocols for the key experiments discussed.

This compound-Based Fluorescence Polarization (FP) Binding Assay
  • Labeling: Covalently label the purified ligand with this compound according to the manufacturer's instructions. This typically involves reacting the iodoacetamide group of this compound with a free thiol (cysteine) on the ligand.

  • Purification: Remove unconjugated this compound from the labeled ligand using size-exclusion chromatography or dialysis.

  • Assay Setup: In a microplate, add a fixed concentration of the IANBD-labeled ligand and the target protein.

  • Competition: To determine the binding affinity of unlabeled compounds, add serial dilutions of the competitor compounds to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the NBD fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration to determine the IC50, from which the Ki can be calculated.

Radiometric Kinase Assay (³²P-ATP Filter Binding)
  • Reaction Mixture: Prepare a reaction buffer containing the kinase, the peptide or protein substrate, unlabeled ATP, and MgCl₂.

  • Initiation: Start the reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase for a defined period.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as a strong acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The positively charged peptide substrate will bind to the negatively charged paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the filter paper extensively to remove any unbound [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactive phosphate incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the kinase activity based on the amount of incorporated radioactivity. For inhibitor studies, determine the IC50 from a dose-response curve.

III. Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental Workflow: FP vs. Radioligand Binding

G cluster_FP Fluorescence Polarization Assay cluster_Radio Radioligand Binding Assay FP_L IANBD-labeled Ligand FP_Mix Mix & Incubate FP_L->FP_Mix FP_P Target Protein FP_P->FP_Mix FP_C Competitor Compound FP_C->FP_Mix FP_Read Read Fluorescence Polarization FP_Mix->FP_Read FP_Data Ki Determination FP_Read->FP_Data Radio_L Radiolabeled Ligand Radio_Mix Mix & Incubate Radio_L->Radio_Mix Radio_P Target Protein Radio_P->Radio_Mix Radio_C Competitor Compound Radio_C->Radio_Mix Radio_Sep Separate Bound/Free Radio_Mix->Radio_Sep Radio_Count Scintillation Counting Radio_Sep->Radio_Count Radio_Data Ki Determination Radio_Count->Radio_Data

Comparison of FP and Radioligand Binding Workflows.
Signaling Pathway: Kinase Allosteric Modulation

G cluster_pathway Kinase Allosteric Modulation Pathway Mod Allosteric Modulator (e.g., detected by IANBD-FP screen) Kinase_I Inactive Kinase Mod->Kinase_I binds to allosteric site Kinase_A Active Kinase Kinase_I->Kinase_A conformational change pSub Phosphorylated Substrate Kinase_A->pSub phosphorylates ATP ATP ATP->Kinase_A Sub Substrate Sub->Kinase_A Signal Downstream Signaling pSub->Signal

Allosteric activation of a protein kinase.

IV. Conclusion

References

A Comparative Guide to the Quantum Yield of IANBD Ester and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield of IANBD (N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester with other widely used fluorophores, supported by experimental data and detailed methodologies.

Quantum Yield Comparison

The quantum yield of a fluorophore is highly dependent on its molecular structure and its immediate environment, including solvent polarity and viscosity. IANBD, belonging to the nitrobenzoxadiazole (NBD) family, is known for its environmental sensitivity. Its fluorescence is significantly quenched in polar, aqueous environments and enhanced in non-polar, hydrophobic settings. This property makes it a valuable tool for probing conformational changes and binding events in proteins.

The following table summarizes the quantum yields of IANBD ester (specifically, its cysteine adduct, which is the relevant form after protein labeling) and other common fluorophores used in biological research. It is important to note that the quantum yield of NBD derivatives, including IANBD, is generally low in aqueous buffers, a common environment for biological experiments.

FluorophoreQuantum Yield (Φ)Solvent/Condition
IANBD-cysteine adduct Low (specific value varies)Aqueous Buffer
Fluorescein0.920.1 M NaOH
Rhodamine 6G0.95Ethanol
Alexa Fluor 4880.92PBS
Alexa Fluor 5550.10PBS
Cyanine 3 (Cy3)~0.15Aqueous Buffer
Cyanine 5 (Cy5)~0.20Aqueous Buffer

Note: The quantum yield of IANBD-cysteine is often not reported as a single value due to its high environmental sensitivity. However, studies consistently show it to be significantly lower than that of many other common fluorophores in aqueous solutions. For instance, the quantum yield of a similar compound, NBD-NHMe, in water is reported to be 0.04.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a fundamental measurement in photochemistry and is crucial for characterizing fluorescent probes. Two primary methods are employed: the absolute method and the relative (or comparative) method.

Absolute Method

The absolute method directly measures the number of photons emitted by a sample relative to the number of photons absorbed. This is typically achieved using an integrating sphere.

Experimental Workflow:

  • Sample Preparation: A dilute solution of the fluorophore with a known absorbance at the excitation wavelength is prepared. A blank sample containing only the solvent is also prepared.

  • Measurement with Integrating Sphere:

    • The integrating sphere is placed in a spectrofluorometer.

    • An excitation-emission matrix (EEM) of the blank (solvent) is recorded to measure the scattering profile of the excitation light.

    • The EEM of the sample is then recorded under identical conditions.

  • Data Analysis: The integrated area of the emission spectrum of the sample is compared to the difference in the integrated area of the excitation peak between the blank and the sample. This ratio, corrected for the instrument's spectral response, gives the absolute quantum yield.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Fluorophore Prepare Dilute Fluorophore Solution Measure_Sample Record Sample EEM (Integrating Sphere) Prep_Fluorophore->Measure_Sample Prep_Blank Prepare Solvent Blank Measure_Blank Record Blank EEM (Integrating Sphere) Prep_Blank->Measure_Blank Integrate_Excitation Integrate Excitation Peak Difference Measure_Blank->Integrate_Excitation Integrate_Emission Integrate Sample Emission Spectrum Measure_Sample->Integrate_Emission Calculate_QY Calculate Absolute Quantum Yield Integrate_Emission->Calculate_QY Integrate_Excitation->Calculate_QY

Absolute Quantum Yield Determination Workflow
Relative Method

The relative method, also known as the comparative method, is more commonly used due to its simplicity. It involves comparing the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.

Experimental Protocol:

  • Standard Selection: A quantum yield standard is chosen that has absorption and emission properties similar to the sample being tested.

  • Solution Preparation: A series of dilute solutions of both the standard and the unknown sample are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • The UV-Vis absorbance spectra of all solutions are recorded.

    • The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and instrument settings.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the unknown sample. The quantum yield of the unknown (Φ_x) is then calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)^2

    where:

    • Φ_std is the quantum yield of the standard

    • m_x and m_std are the slopes of the integrated fluorescence intensity vs. absorbance plots for the unknown and the standard, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively (if different).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Select_Standard Select QY Standard Prepare_Solutions Prepare Dilute Solutions (Sample & Standard) Select_Standard->Prepare_Solutions Measure_Absorbance Record UV-Vis Absorbance Spectra Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Record Fluorescence Emission Spectra Prepare_Solutions->Measure_Fluorescence Plot_Data Plot Integrated Intensity vs. Absorbance Measure_Absorbance->Plot_Data Measure_Fluorescence->Plot_Data Calculate_Slope Determine Slopes (m_x, m_std) Plot_Data->Calculate_Slope Calculate_QY Calculate Relative Quantum Yield Calculate_Slope->Calculate_QY

Relative Quantum Yield Determination Workflow

This compound in Protein Labeling

This compound is a thiol-reactive fluorescent probe commonly used to label cysteine residues in proteins. The iodoacetyl group of IANBD reacts specifically with the sulfhydryl group of cysteine under mild conditions.

The workflow for labeling a protein with this compound and its subsequent use in fluorescence-based assays is depicted below. The change in the fluorescence properties of IANBD upon covalent attachment to a protein, often accompanied by a change in the local environment of the probe, is a key aspect of its utility.

G cluster_labeling Protein Labeling cluster_purification Purification cluster_application Application Protein_Cys Protein with Cysteine Residue Reaction Labeling Reaction (Thiol-Reactive) Protein_Cys->Reaction IANBD This compound IANBD->Reaction Labeled_Protein NBD-Labeled Protein Reaction->Labeled_Protein Purification Remove Unreacted Probe Labeled_Protein->Purification Fluorescence_Assay Fluorescence-Based Assay Purification->Fluorescence_Assay Data_Acquisition Data Acquisition Fluorescence_Assay->Data_Acquisition Analysis Analysis of Protein Conformation/Binding Data_Acquisition->Analysis

IANBD Protein Labeling and Application Workflow

A Head-to-Head Comparison: IANBD Ester vs. Newer Generation Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of molecular and cellular biology, the selection of an appropriate fluorescent probe is paramount for the success of high-sensitivity applications such as protein conformational analysis, interaction studies, and cellular imaging. For years, IANBD (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine) ester has been a widely utilized thiol-reactive fluorescent dye. Its utility stems from its environmentally sensitive fluorescence, which offers insights into the local molecular environment. However, the advent of newer classes of fluorescent dyes, such as the Alexa Fluor, Cyanine (Cy), and ATTO dyes, has raised questions about the continued suitability of IANBD ester in the face of these advanced alternatives. This guide provides a comprehensive comparison of this compound with these modern dyes, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions for their specific applications.

Key Performance Metrics: A Quantitative Overview

The effectiveness of a fluorescent dye is primarily determined by its photophysical properties. A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates that a large fraction of the absorbed photons are converted into fluorescently emitted photons, resulting in a brighter signal. Photostability is another critical parameter, as it dictates the duration over which a reliable fluorescent signal can be observed before the dye photobleaches.

While this compound has been a valuable tool, its limitations become apparent when compared to newer dyes. One of the most significant drawbacks of this compound is the strong dependence of its fluorescence quantum yield on the polarity of its local environment.[1][2] While this property can be exploited to probe changes in protein conformation, it also means that the brightness of IANBD can be significantly lower in aqueous environments compared to when it is situated in a nonpolar, hydrophobic pocket of a protein.[1] This environmental sensitivity can complicate the quantitative analysis of fluorescence intensity.

In contrast, modern dyes like Alexa Fluor 488, Cy3, and ATTO 488 are designed to be intensely fluorescent with high quantum yields that are largely insensitive to the polarity of their surroundings. Furthermore, these newer dyes have been engineered for superior photostability, allowing for longer exposure times and more robust imaging experiments.

The following table summarizes the key photophysical properties of this compound and a selection of popular newer-generation fluorescent dyes.

FeatureThis compoundAlexa Fluor 488 C5 MaleimideCy3 MaleimideATTO 488 Maleimide
Molar Extinction Coefficient (ε) at λmax (M-1cm-1) 23,00072,000150,00090,000
Quantum Yield (Φ) Highly environment-dependent (low in aqueous solution)0.920.310.80
Excitation Maximum (nm) ~478~493~555~501
Emission Maximum (nm) ~538~519~570~523
Photostability ModerateHighHighVery High
Reactive Group IodoacetamideMaleimideMaleimideMaleimide
Target Functionality Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)

Note: The quantum yield of this compound is highly variable and depends on the specific microenvironment of the conjugated protein. The value is generally low in polar, aqueous environments and increases in nonpolar environments. The photostability is described qualitatively based on available literature, which consistently reports the superior photostability of newer dyes.

Experimental Methodologies

The following protocols provide a general framework for the labeling of proteins with thiol-reactive fluorescent dyes.

Protein Preparation and Reduction of Disulfides
  • Protein Solution Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a final concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing reagents.

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues for labeling, treat the protein solution with a 10- to 20-fold molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Removal of Reducing Agent: If DTT was used, it must be removed prior to the addition of the maleimide or iodoacetamide-reactive dye. This can be achieved by dialysis, gel filtration, or spin filtration. TCEP does not need to be removed before the labeling reaction.

Fluorescent Dye Labeling
  • Dye Stock Solution Preparation: Prepare a 1-10 mM stock solution of the thiol-reactive dye (this compound, Alexa Fluor 488 C5 Maleimide, Cy3 Maleimide, or ATTO 488 Maleimide) in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be gently mixed during the incubation period.

  • Purification of the Labeled Protein: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or spin filtration. The purified, labeled protein should be stored at 4°C, protected from light.

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically using the following equation:

DOL = (Amax × Mprotein) / (εdye × Cprotein)

Where:

  • Amax is the absorbance of the dye at its maximum absorption wavelength.

  • Mprotein is the molecular weight of the protein.

  • εdye is the molar extinction coefficient of the dye.

  • Cprotein is the concentration of the protein in mg/mL.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows where these fluorescent dyes are employed.

ProteinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduction Disulfide Reduction (DTT or TCEP) Protein->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Reaction Incubation (2h RT or O/N 4°C) Purification1->Reaction Dye Thiol-Reactive Dye (e.g., IANBD, Alexa Fluor, Cy3, ATTO) Dye->Reaction Purification2 Removal of Unreacted Dye Reaction->Purification2 Analysis Degree of Labeling (Spectrophotometry) Purification2->Analysis

Caption: Workflow for labeling proteins with thiol-reactive fluorescent dyes.

FRET_Conformational_Change cluster_protein Protein with Two Labeled Sites cluster_fret FRET Phenomenon cluster_signal Observed Signal P_compact Compact Conformation (Donor & Acceptor Close) FRET_high High FRET Efficiency (Energy Transfer) P_compact->FRET_high P_extended Extended Conformation (Donor & Acceptor Far) FRET_low Low FRET Efficiency (No Energy Transfer) P_extended->FRET_low Signal_acceptor Acceptor Emission (Signal On) FRET_high->Signal_acceptor Signal_donor Donor Emission (Signal Off) FRET_low->Signal_donor

Caption: Principle of FRET to monitor protein conformational changes.

Conclusion

While this compound has historically been a useful tool for studying protein structure and function due to its environmental sensitivity, its limitations in terms of brightness and photostability are significant when compared to modern fluorescent dyes. Newer alternatives such as Alexa Fluor, Cy, and ATTO dyes offer researchers substantially brighter and more photostable probes, leading to improved signal-to-noise ratios and the ability to perform more demanding and longer-term imaging experiments. The choice of fluorescent dye should always be guided by the specific requirements of the experiment. For applications where high sensitivity, robust signal, and prolonged observation are critical, the newer generation of fluorescent dyes presents a clear advantage over this compound.

References

Safety Operating Guide

Proper Disposal Procedures for IANBD Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD ester) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper management of this compound waste.

This compound: Key Data

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₄IN₅O₄[1]
Molecular Weight 419.18 g/mol [1][2]
CAS Number 67013-48-3[3]
Density 1.807 g/cm³
Boiling Point 553.9°C at 760 mmHg
Flash Point 288.8°C

Experimental Protocol: General Chemical Waste Disposal

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves, when handling this compound and its waste.[4]

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, reaction mixtures).

3. Liquid Waste Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[5]

  • The container should be made of a compatible material (e.g., high-density polyethylene).

  • The label should clearly indicate "Hazardous Waste," the full chemical name (N,N'-dimethyl-N-(iodoacetyl)-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine), and the approximate concentration and volume.

4. Solid Waste Collection:

  • Place all solid waste contaminated with this compound in a designated, labeled, and sealed container.[5]

  • Sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container.[7]

5. Spill Management:

  • In the event of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite).[4][8]

  • Carefully collect the absorbent material and place it in the designated solid waste container.

  • Clean the spill area thoroughly.

6. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.[9]

  • Never dispose of this compound down the drain or in regular trash.[5][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

IANBD_Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_segregation Segregation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated characterize Characterize Waste (Solid vs. Liquid, Contaminants) start->characterize is_solid Solid Waste? characterize->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container No storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Personal protective equipment for handling IANBD ester

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for IANBD Ester

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of IANBD (N-((2-(iodoacetamido)ethyl)-N-methyl)amino)-7-nitrobenz-2-oxa-1,3-diazole) ester. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Based on the GHS classification for similar reactive ester compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1][2]

  • A cause of serious eye irritation.[1][2]

  • A cause of respiratory irritation.[1]

A thorough risk assessment must be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier between the user and the chemical, minimizing the risk of exposure through contact or inhalation.[3] All PPE should be selected based on the specific hazards identified in the risk assessment.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles or GlassesMust be worn at all times. Provides protection against splashes.[4][5]
Face ShieldRequired when there is a significant risk of splashes or when handling larger quantities. Use in conjunction with safety goggles.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Avoid latex gloves due to potential allergic reactions and poor chemical resistance.[5][6] Always double-glove when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is required for all procedures.[5]
Chemical-Resistant Gown or ApronA poly-coated or other impervious gown should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.[3]
Respiratory Protection Fume HoodAll handling of solid this compound and its volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
RespiratorA NIOSH-approved respirator (e.g., N95) may be necessary for cleaning up large spills or if engineering controls like a fume hood are not available or sufficient.[3]
Foot Protection Closed-Toe ShoesRequired in all laboratory areas. Provides protection from spills and dropped objects.
Chemical-Resistant BootsRecommended when handling large volumes or in situations with a high risk of large spills.[4][5]

Operational and Disposal Plans

Strict adherence to the following protocols is essential for safe handling and disposal.

Experimental Protocols: Safe Handling and Storage

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select & Don Appropriate PPE RiskAssessment->SelectPPE PrepArea 3. Prepare Work Area (Fume Hood) SelectPPE->PrepArea HandleChemical 4. Weigh & Handle this compound (Inside Fume Hood) PrepArea->HandleChemical PerformExp 5. Perform Experiment HandleChemical->PerformExp Decontaminate 6. Decontaminate Glassware & Surfaces PerformExp->Decontaminate WasteDisposal 7. Dispose of Waste Correctly Decontaminate->WasteDisposal DoffPPE 8. Doff & Store/Dispose of PPE WasteDisposal->DoffPPE

Caption: Logical workflow for responding to a minor or major chemical spill.

Spill Cleanup Protocol (Minor Spill):

  • Ensure you are wearing the appropriate PPE as listed in the table above, including double gloves, a lab coat, and eye protection. [7]2. Control the spread of the liquid by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, cat litter, or chemical spill pillows). [7]3. Working from the outside edge toward the center, apply absorbent material directly to the spill. [7]4. Once the material is fully absorbed, carefully collect it using a scoop or spatula and place it into a labeled, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a wash with soap and water. [1]6. Dispose of all contaminated materials (absorbent, gloves, bench paper) as hazardous chemical waste. [7] Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [1]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [1]

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain. [1]3. Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.